Technical Documentation Center

Imidazo[1,2-B]pyridazin-3-ylmethanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Imidazo[1,2-B]pyridazin-3-ylmethanol

Core Science & Biosynthesis

Foundational

Chemical structure and properties of Imidazo[1,2-B]pyridazin-3-ylmethanol

Title: The Chemical Architecture and Therapeutic Utility of Imidazo[1,2-b]pyridazin-3-ylmethanol: A Technical Whitepaper Executive Summary Imidazo[1,2-b]pyridazin-3-ylmethanol represents a critical pharmacophore in moder...

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Chemical Architecture and Therapeutic Utility of Imidazo[1,2-b]pyridazin-3-ylmethanol: A Technical Whitepaper

Executive Summary

Imidazo[1,2-b]pyridazin-3-ylmethanol represents a critical pharmacophore in modern medicinal chemistry, serving as a versatile "privileged scaffold" for the development of kinase inhibitors, GABAergic ligands, and anti-infective agents.[1] This bicyclic heteroaromatic system combines the rigidity of the fused imidazo-pyridazine core with the polar, modifiable functionality of a hydroxymethyl group at the C3 position.[1]

This guide provides a comprehensive technical analysis of the molecule, detailing its electronic structure, robust synthetic pathways, physicochemical properties, and its strategic application in Structure-Activity Relationship (SAR) campaigns.[1]

Chemical Architecture & Electronic Properties[1]

The imidazo[1,2-b]pyridazine core is a 6,5-fused heteroaromatic system.[1] Its unique electronic distribution is defined by the presence of three nitrogen atoms, including a bridgehead nitrogen (N4) that imparts significant dipole character and hydrogen-bond accepting capability.[1]

Structural Numbering & Nomenclature

To ensure precision in derivatization, the IUPAC numbering scheme is critical:

  • Position 1 (N): The unbridged nitrogen in the imidazole ring.

  • Position 3 (C): The carbon atom in the imidazole ring adjacent to the bridgehead; this is the site of the hydroxymethyl (-CH₂OH) group.[1]

  • Position 5 (N): The nitrogen atom in the pyridazine ring adjacent to the bridgehead.

  • Position 6 (C): The primary site for nucleophilic aromatic substitution (SNAr), often originating from a halogenated precursor.[1]

Electronic Profile
  • Aromaticity: The system is fully aromatic with 10

    
    -electrons.[1]
    
  • Basicity: The N5 nitrogen is the most basic site (pKa ~3.5–4.0), serving as a key hydrogen bond acceptor in kinase hinge regions.

  • Reactivity:

    • C3 (Electrophilic Attack): The C3 position is electron-rich, making it susceptible to electrophilic aromatic substitution (e.g., formylation, halogenation).[1] This is the synthetic entry point for the hydroxymethyl group.

    • C6/C8 (Nucleophilic Attack): These positions are electron-deficient, facilitating SNAr reactions, particularly when a leaving group (Cl, Br) is present.[1]

Synthesis & Manufacturing Protocols

The synthesis of Imidazo[1,2-b]pyridazin-3-ylmethanol is typically achieved through a convergent route involving the construction of the fused ring followed by C3-functionalization.[1]

Core Synthesis Pathway (Graphviz Visualization)

The following diagram outlines the standard industrial route starting from 3-amino-6-chloropyridazine, a commercially available commodity chemical.

SynthesisPath Start 3-Amino-6-chloropyridazine (Starting Material) Intermediate1 6-Chloroimidazo[1,2-b]pyridazine (Cyclized Core) Start->Intermediate1 Chloroacetaldehyde, EtOH, Reflux Intermediate2 6-Chloroimidazo[1,2-b]pyridazine- 3-carbaldehyde Intermediate1->Intermediate2 POCl3, DMF (Vilsmeier-Haack) Product (6-Chloroimidazo[1,2-b]pyridazin- 3-yl)methanol Intermediate2->Product NaBH4, MeOH (Reduction) Final Imidazo[1,2-b]pyridazin- 3-ylmethanol (Dehalogenated) Product->Final H2, Pd/C (Optional Dehalogenation)

Figure 1: Step-wise synthesis of Imidazo[1,2-b]pyridazin-3-ylmethanol derivatives. The 6-chloro substituent is often retained for further medicinal chemistry elaboration.[1]

Detailed Experimental Protocol

Step 1: Cyclization to the Core Scaffold

  • Reagents: 3-Amino-6-chloropyridazine (1.0 eq), Chloroacetaldehyde (50% aq.[1] solution, 1.5 eq), Ethanol.

  • Procedure: Reflux the mixture for 4–6 hours. The exocyclic amine attacks the aldehyde carbon, followed by ring closure at the ring nitrogen.

  • Purification: Removal of solvent and recrystallization from ethyl acetate.

  • Mechanism: Hantzsch-type condensation.[1]

Step 2: C3-Formylation (Vilsmeier-Haack)

  • Reagents: POCl₃ (3.0 eq), DMF (5.0 eq).

  • Procedure: Add POCl₃ to DMF at 0°C to form the Vilsmeier reagent. Add the imidazo[1,2-b]pyridazine substrate.[1][2][3][4][5][6][7] Heat to 60–80°C for 3 hours. Hydrolyze with aqueous sodium acetate.

  • Outcome: Selective installation of the aldehyde at C3 due to high electron density.

Step 3: Reduction to Alcohol

  • Reagents: Sodium Borohydride (NaBH₄, 1.5 eq), Methanol.

  • Procedure: Stir at 0°C to room temperature for 1 hour. Quench with water.

  • Yield: Typically >85%.

Physicochemical Profile

The hydroxymethyl group significantly alters the physicochemical landscape of the scaffold, enhancing solubility and providing a "chemical handle" for further modification.

PropertyValue / DescriptionRelevance to Drug Discovery
Molecular Formula C₇H₇N₃OLow MW fragment, ideal for FBDD (Fragment-Based Drug Discovery).[1]
Molecular Weight 149.15 g/mol High ligand efficiency (LE) potential.[1]
LogP (Calc) ~0.3 – 0.6Highly hydrophilic; good aqueous solubility.
H-Bond Donors 1 (OH)Critical for interacting with solvent or receptor pockets.[1]
H-Bond Acceptors 3 (N1, N5, O)N5 is the primary acceptor for kinase hinge binding.[1]
pKa (Conj. Acid) ~3.8 (N5)Weakly basic; largely neutral at physiological pH.[1]
Solubility >10 mg/mL (DMSO)Excellent solubility profile for biological assays.

Medicinal Chemistry Utility & SAR

The imidazo[1,2-b]pyridazine scaffold is a bioisostere of purine and has been successfully deployed in FDA-approved drugs like Ponatinib (BCR-ABL inhibitor).[1] The 3-hydroxymethyl derivative serves as a specific intermediate to access diverse chemical space.

Strategic SAR Map (Graphviz Visualization)

SAR_Map Center Imidazo[1,2-b]pyridazine Core Pos3 Position 3 (-CH2OH) Solubility & Selectivity Center->Pos3 Functionalization (Ether/Amine formation) Pos6 Position 6 (Cl/Aryl) Potency & Specificity Center->Pos6 Suzuki/Buchwald Coupling Pos8 Position 8 Steric Modulation Center->Pos8 Minor vector Bridge N5 (Pyridazine N) Hinge Binder Center->Bridge H-Bond Acceptor

Figure 2: Structure-Activity Relationship (SAR) vectors for the imidazo[1,2-b]pyridazine scaffold.

Key Applications
  • Kinase Inhibition: The N1-C2-C3-N4-N5 motif mimics the adenine ring of ATP.[1] The 3-hydroxymethyl group can be converted to a benzylic-like ether or amine to reach into the "back pocket" of kinases (e.g., CDK, DYRK1A).[1]

  • GABA-A Receptor Ligands: Substituents at the 3-position modulate affinity for the benzodiazepine binding site.[1] The alcohol can be oxidized to an acid or ester to tune pharmacokinetics.

  • Antimycobacterial Agents: Derivatives functionalized at C3 and C6 have shown potency against Mycobacterium tuberculosis, likely by inhibiting cell wall synthesis.

References

  • Garrido, A., et al. (2021). "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. (2024).[1] "(6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol Product Specification." Merck KGaA. Link

  • PubChem. (2024). "Imidazo[1,2-b]pyridazine Compound Summary." National Library of Medicine. Link

  • Goel, R., et al. (2017). "Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor." European Journal of Medicinal Chemistry. Link

  • Beilstein Institute. (2024). "Synthesis of imidazo[1,2-a]pyridines and related heterocycles." Beilstein Journal of Organic Chemistry. Link

Sources

Exploratory

Imidazo[1,2-b]pyridazin-3-ylmethanol: A Strategic Linchpin in Kinase Inhibitor Design

Topic: Imidazo[1,2-b]pyridazin-3-ylmethanol as a Pharmacophore in Kinase Inhibitor Design Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Imidazo[1,2-b]pyridazin-3-ylmethanol as a Pharmacophore in Kinase Inhibitor Design Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

The Imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged structure" in modern medicinal chemistry, serving as the core architecture for multiple clinical-grade kinase inhibitors, including Ponatinib (BCR-ABL) and various candidates targeting PIM , TAK1 , and GSK-3 .

This guide focuses on a specific, critical derivative: Imidazo[1,2-b]pyridazin-3-ylmethanol . While often utilized as a high-value synthetic intermediate, this moiety acts as a potent Fragment-Based Drug Design (FBDD) hit. Its hydroxymethyl group (-CH₂OH) at the C3 position provides a versatile vector for probing the ribose-binding pocket, interacting with the "gatekeeper" residue, or serving as a polar handle to modulate physicochemical properties (LogP, solubility).

This whitepaper dissects the electronic properties, synthetic accessibility, and structural biology of this pharmacophore, providing actionable protocols for its integration into lead optimization campaigns.

Structural Biology & Pharmacophore Analysis

The Privileged Scaffold: Electronic Landscape

The imidazo[1,2-b]pyridazine core is characterized by a fused bicyclic system containing three nitrogen atoms.

  • N1 (Bridgehead): Generally unreactive but critical for maintaining planarity.

  • N4 (Pyridazine Nitrogen): Acts as a key Hydrogen Bond Acceptor (HBA) . In many kinase crystal structures (e.g., GSK-3

    
    , PIM1), this nitrogen interacts with the backbone NH of the hinge region.
    
  • C3 Position: The most nucleophilic site on the ring, analogous to the C3 of indole. This is the primary vector for "growing" the molecule towards the solvent front or the gatekeeper residue.

The 3-ylmethanol Moiety: A Dual-Function Probe

The introduction of a hydroxymethyl group at C3 transforms the scaffold into Imidazo[1,2-b]pyridazin-3-ylmethanol . This pharmacophore offers distinct advantages:

  • H-Bond Donor/Acceptor: The -OH group can mimic the ribose 2'- or 3'-hydroxyl groups of ATP, forming water-mediated or direct H-bonds with residues like Glu (αC-helix) or Lys (catalytic).

  • Solubility Anchor: The polar nature of the methanol group lowers the LogP of the otherwise lipophilic biaryl core, improving drug-likeness (Lipinski compliance).

  • Synthetic Pivot: It serves as a "gateway" intermediate. The hydroxyl is easily converted to chlorides (for nucleophilic displacement), aldehydes (for reductive amination), or oxidized to acids (for amide coupling), allowing rapid generation of SAR libraries.

Binding Modes: Hinge vs. Allosteric

Unlike classic Type I inhibitors that mimic the adenine ring of ATP, imidazo[1,2-b]pyridazines often exhibit atypical binding modes .

  • PIM Kinase Anomaly: In PIM1, the hinge region contains a proline, preventing standard bidentate H-bonding.[1] Crystallographic studies reveal that imidazo[1,2-b]pyridazines bind to the opposite side of the pocket, interacting with the Lys67 and Glu89 salt bridge. The C3-substituent (derived from the methanol) is critical for stabilizing this unique orientation.

Visualization: Pharmacophore & Interaction Map

The following diagram illustrates the interaction vectors of the Imidazo[1,2-b]pyridazin-3-ylmethanol pharmacophore within a generic kinase active site.

PharmacophoreMap Core Imidazo[1,2-b]pyridazine Core N4 N4 (H-Bond Acceptor) Targets: Hinge Region (Val/Leu) Core->N4 Electronic Influence C3 C3 Position (Nucleophilic Vector) Core->C3 Site of Functionalization Hinge Kinase Hinge (Backbone NH) N4->Hinge H-Bond Methanol 3-ylmethanol (-CH2OH) Targets: Ribose Pocket / Gatekeeper C3->Methanol Attached Group Gatekeeper Gatekeeper Residue (Thr/Met/Ile) Methanol->Gatekeeper Steric/H-Bond Solvent Solvent Front (Solubility) Methanol->Solvent Exposed

Caption: Interaction map of Imidazo[1,2-b]pyridazin-3-ylmethanol. N4 anchors to the hinge; the C3-methanol probes the gatekeeper/ribose region.

Synthetic Methodology

The synthesis of Imidazo[1,2-b]pyridazin-3-ylmethanol is a robust, two-stage process involving the construction of the fused ring followed by C3-functionalization.

Step 1: Construction of the Core

The core is synthesized via the condensation of 3-aminopyridazine with chloroacetaldehyde (or bromoacetaldehyde diethyl acetal). This is a classical cyclization often performed in refluxing ethanol or n-butanol.

Step 2: C3-Formylation and Reduction

Direct hydroxymethylation is difficult. The standard industrial route utilizes a Vilsmeier-Haack formylation to install an aldehyde at C3, followed by sodium borohydride (NaBH₄) reduction to the alcohol.

Experimental Protocol: Synthesis of Imidazo[1,2-b]pyridazin-3-ylmethanol

Reagents:

  • Imidazo[1,2-b]pyridazine (Start Material)[1][2][3][4][5][6][7][8][9][10][11][12]

  • Phosphorus oxychloride (POCl₃)

  • Dimethylformamide (DMF)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

Procedure:

  • Vilsmeier Adduct Formation: Cool DMF (5.0 eq) to 0°C. Add POCl₃ (1.5 eq) dropwise under N₂ atmosphere. Stir for 30 min to form the Vilsmeier reagent.

  • Formylation: Add a solution of imidazo[1,2-b]pyridazine (1.0 eq) in DMF dropwise. Warm to room temperature, then heat to 60°C for 3 hours.

  • Hydrolysis: Pour the reaction mixture onto ice/water. Neutralize with saturated Na₂CO₃ to pH 8. The precipitate (Imidazo[1,2-b]pyridazine-3-carbaldehyde) is filtered, washed with water, and dried.

  • Reduction: Suspend the aldehyde (1.0 eq) in MeOH at 0°C. Add NaBH₄ (1.2 eq) portion-wise. Stir for 1 hour at RT.

  • Workup: Quench with water. Extract with EtOAc (3x). Dry over MgSO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (DCM/MeOH 95:5) to yield Imidazo[1,2-b]pyridazin-3-ylmethanol as a white solid.[3]

Case Studies in Kinase Inhibitor Design

PIM Kinase Selectivity (The "Non-Hinge" Binder)

Research targeting PIM1 (Proviral Integration site for Moloney murine leukemia virus) demonstrated that imidazo[1,2-b]pyridazines substituted at the 3-position (derived from the methanol precursor) do not bind the hinge in the classic ATP-mimetic fashion.

  • Mechanism: The inhibitor binds to the helix αC, interacting with Lys67.

  • Role of C3: The C3 substituent (often an aryl group linked via the methanol carbon) fills the hydrophobic pocket usually occupied by the ATP phosphate groups. This unique mode confers >100-fold selectivity over other kinases.

Ponatinib & BCR-ABL (The "Gatekeeper" Evader)

While Ponatinib (AP24534) uses an imidazo[1,2-b]pyridazine core, it features a C3-ethynyl linker rather than a methanol. However, the design logic is identical:

  • Challenge: The T315I mutation introduces a bulky Isoleucine "gatekeeper" that blocks access.

  • Solution: Functionalization at C3 (linear alkyne) allows the molecule to skirt the bulky isoleucine. The 3-ylmethanol is a key intermediate for synthesizing analogs to test this steric tolerance (e.g., via oxidation to aldehyde and subsequent Seyferth-Gilbert homologation to the alkyne).

Experimental Protocol: Kinase Inhibition Assay (PIM1)

This protocol validates the activity of C3-substituted imidazo[1,2-b]pyridazines against PIM1.

Assay Principle: FRET-based assay (e.g., LanthaScreen) measuring phosphorylation of a labeled substrate.

Materials:

  • Recombinant Human PIM1 Kinase.

  • Fluorescein-labeled peptide substrate (e.g., S6 ribosomal protein derived).

  • ATP (at Km, typically 10-50 µM).

  • Test Compound (Imidazo[1,2-b]pyridazin-3-ylmethanol derivative).

Step-by-Step:

  • Compound Prep: Dissolve test compounds in 100% DMSO. Prepare 3-fold serial dilutions.

  • Reaction Mix: In a 384-well plate, combine:

    • 2.5 µL Test Compound (4x final conc).

    • 5.0 µL Kinase/Antibody Mix (optimized conc).

    • 2.5 µL Substrate/ATP Mix.

  • Incubation: Incubate at room temperature (20-25°C) for 60 minutes in the dark.

  • Detection: Add 10 µL EDTA-containing detection buffer to stop the reaction.

  • Read: Measure fluorescence ratio (Emission 520 nm / 495 nm) on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response equation to determine IC₅₀.

Synthetic Workflow Diagram

The following diagram outlines the conversion of the core into the pharmacophore and subsequent "warheads."

SynthesisWorkflow Start 3-Aminopyridazine + Chloroacetaldehyde Core Imidazo[1,2-b]pyridazine (Core Scaffold) Start->Core Reflux/EtOH Aldehyde 3-Formyl Intermediate (Vilsmeier-Haack) Core->Aldehyde POCl3 / DMF Methanol Imidazo[1,2-b]pyridazin-3-ylmethanol (Target Pharmacophore) Aldehyde->Methanol NaBH4 / MeOH Deriv3 Alkynes (Ponatinib Analogs) Aldehyde->Deriv3 Bestmann-Ohira Deriv1 Alkyl Chlorides (Nucleophilic Displacement) Methanol->Deriv1 SOCl2 Deriv2 Carboxylic Acids (Amide Coupling) Methanol->Deriv2 Oxidation (KMnO4)

Caption: Synthetic tree showing the central role of the 3-ylmethanol intermediate in generating diverse kinase inhibitors.

References

  • Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors Source: Journal of Medicinal Chemistry (2023) URL:[Link]

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity Source: Cancer Research (AACR) URL:[Link]

  • Discovery of Ponatinib (AP24534): A Potent, Orally Active Pan-Inhibitor of BCR-ABL Kinase Including the T315I Gatekeeper Mutant Source: Journal of Medicinal Chemistry (2010) URL:[Link]

  • Imidazo[1,2-b]pyridazines as Inhibitors of DYRK Kinases Source: European Journal of Medicinal Chemistry (2024) URL:[Link][5]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as IKKbeta Inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

Sources

Foundational

Solubility profile of Imidazo[1,2-B]pyridazin-3-ylmethanol in DMSO and water

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for Imidazo[1,2-b]pyridazin-3-ylmethanol . Executive Summary Imidazo[1,2-b]pyridazin-3-ylmethanol is a pola...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for Imidazo[1,2-b]pyridazin-3-ylmethanol .

Executive Summary

Imidazo[1,2-b]pyridazin-3-ylmethanol is a polar heterocyclic building block frequently employed in the synthesis of kinase inhibitors (e.g., TAK1, Tyk2 inhibitors). Its solubility profile is governed by the interplay between the lipophilic imidazo[1,2-b]pyridazine core and the hydrophilic hydroxymethyl (-CH₂OH) substituent.

Key Solubility Takeaways:

  • DMSO (Dimethyl Sulfoxide): Excellent solubility (>100 mM).[1] Recommended solvent for primary stock solutions.[1]

  • Water: Moderate solubility.[1] Exhibits pH-dependent behavior due to the basicity of the heterocyclic nitrogens (pKa ~3.5–4.0).[1] Solubility is significantly enhanced in acidic buffers (pH < 4).[1]

  • Stability: The primary hydroxyl group is susceptible to oxidation; DMSO stock solutions should be stored under inert gas at -20°C.[1]

Physicochemical Characterization

To understand the solubility behavior, one must analyze the underlying physicochemical descriptors.[1] The presence of the pyridazine nitrogen lowers the pKa compared to the analogous imidazo[1,2-a]pyridine, making the compound less basic and less soluble in neutral aqueous media.[1]

PropertyValue (Experimental/Predicted)Impact on Solubility
Molecular Weight 149.15 DaSmall size favors dissolution entropy.[1]
LogP (Octanol/Water) ~0.6 – 0.9 (Predicted)Low lipophilicity indicates potential for water solubility, but crystal lattice energy may limit it.[1]
pKa (Conjugate Acid) ~3.8 (Predicted)Weakly basic.[1] Protonation at N1 occurs only at low pH, driving solubility in acidic media (0.1 N HCl).[1]
H-Bond Donors 1 (-OH)Facilitates interaction with water and DMSO.[1]
H-Bond Acceptors 3 (N1, N5, -OH)Strong dipole interactions with DMSO.
Polar Surface Area (PSA) ~50 ŲModerate polarity; suggests good membrane permeability and DMSO miscibility.[1]

Solubility in DMSO

DMSO is the "Gold Standard" solvent for this compound due to its high dielectric constant and ability to disrupt the crystal lattice of planar heterocycles.[1]

Dissolution Mechanism

The sulfoxide oxygen of DMSO acts as a strong hydrogen bond acceptor for the hydroxyl proton of the compound, while the methyl groups of DMSO interact with the aromatic core via dispersion forces.[1] This dual interaction prevents aggregation.[1]

Preparation of Stock Solution (100 mM)

Protocol:

  • Weighing: Accurately weigh 14.9 mg of Imidazo[1,2-b]pyridazin-3-ylmethanol into a sterile 2 mL amber glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, Molecular Biology Grade).

  • Mixing: Vortex vigorously for 30 seconds. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.[1]

  • Verification: Visual inspection should reveal a clear, colorless to pale yellow solution.[1]

  • Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C.

Caution: DMSO is hygroscopic.[1] Water absorption can cause compound precipitation over time.[1] Use a septum cap or store in a desiccator.[1]

Solubility in Water and Aqueous Buffers

Aqueous solubility is the critical parameter for biological assays.[1] The compound is a "brick dust" fragment—planar and crystalline—which can limit thermodynamic solubility despite its low LogP.[1]

pH Dependence[1]
  • pH 1–3 (Simulated Gastric Fluid): High solubility.[1] The N1 nitrogen is protonated, forming a cation that is highly soluble.[1]

  • pH 7.4 (PBS): Moderate to Low solubility.[1] The compound exists primarily as the neutral free base.[1]

  • pH > 10: The hydroxyl group does not deprotonate (pKa > 14), so solubility remains driven by the neutral species.[1]

Experimental Protocol: Kinetic Solubility Assay

This protocol determines the maximum solubility of the compound when introduced from a DMSO stock, mimicking bioassay conditions.[1]

Materials:

  • 100 mM DMSO Stock of Imidazo[1,2-b]pyridazin-3-ylmethanol.

  • Phosphate Buffered Saline (PBS), pH 7.4.[1]

  • 96-well filter plate (0.45 µm PVDF).[1]

Workflow:

  • Dosing: Spike DMSO stock into PBS to achieve target concentrations (e.g., 10, 50, 100, 200, 500 µM) with a final DMSO concentration of ≤1%.

  • Equilibration: Shake at 500 rpm for 24 hours at 25°C.

  • Filtration: Vacuum filter using the 96-well filter plate to remove undissolved precipitate.

  • Analysis: Quantify the filtrate using HPLC-UV (254 nm) against a standard curve prepared in 50:50 DMSO:Water.

  • Calculation:

    
    
    

Visualizing the Solubility Workflow

The following diagram illustrates the decision matrix for solubilizing this compound for various applications.

SolubilityWorkflow Solid Solid Compound (CAS 154578-28-6) DMSO_Stock Primary Stock 100 mM in DMSO Solid->DMSO_Stock Dissolve Check_Clear Is Solution Clear? DMSO_Stock->Check_Clear Sonicate Sonicate (37°C, 5 min) Check_Clear->Sonicate No (Particulates) BioAssay Biological Assay (Dilute into Media) Check_Clear->BioAssay Yes ChemRxn Chemical Synthesis (Organic Solvents) Check_Clear->ChemRxn Yes Sonicate->Check_Clear Precipitation Risk of Precipitation if >100 µM in Water BioAssay->Precipitation Dilution > 1:1000

Figure 1: Decision matrix for solubilization and handling of Imidazo[1,2-b]pyridazin-3-ylmethanol.

Structural Mechanism of Dissolution

Understanding why the compound dissolves helps in troubleshooting.[1]

DissolutionMechanism Compound Imidazo[1,2-b]pyridazin-3-ylmethanol Interaction1 H-Bonding: -OH (Donor) -> S=O (Acceptor) Compound->Interaction1 Interaction2 Protonation: N1 + H+ -> N1-H(+) (Ionic Solvation) Compound->Interaction2 Interaction3 Limited Solvation: Hydrophobic Effect dominates Compound->Interaction3 Solvent_DMSO DMSO Molecules Solvent_DMSO->Interaction1 Solvent_Water_Acid Water (pH < 4) Solvent_Water_Acid->Interaction2 Solvent_Water_Neut Water (pH 7.4) Solvent_Water_Neut->Interaction3

Figure 2: Mechanistic interactions driving solubility in different solvent systems.

References

  • PubChem. Imidazo[1,2-b]pyridazin-3-ylmethanol (Compound Summary). National Library of Medicine.[1] [Link]

  • SciFinder/CAS. CAS Registry Number 154578-28-6.[1] American Chemical Society.[1] (Accessed via institutional license).[1]

  • Liang, J., et al. (2019).[1] "Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors." Journal of Medicinal Chemistry. [Link]

  • Baur, F., et al. (2013).[1] "Imidazo[1,2-b]pyridazine-based compounds useful as inhibitors of adaptor associated kinase 1 (AAK1)." Patent WO2013134219A1. [1]

  • Katritzky, A. R., et al. (2010).[1] Handbook of Heterocyclic Chemistry. Elsevier.[1] (Reference for pKa trends of imidazo-fused systems).

Sources

Exploratory

Literature review of Imidazo[1,2-B]pyridazine derivatives in drug discovery

From Privileged Structures to Clinical Candidates: A Medicinal Chemistry Perspective [1] Executive Summary The imidazo[1,2-b]pyridazine scaffold represents a "privileged structure" in modern medicinal chemistry, distingu...

Author: BenchChem Technical Support Team. Date: February 2026

From Privileged Structures to Clinical Candidates: A Medicinal Chemistry Perspective [1]

Executive Summary

The imidazo[1,2-b]pyridazine scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its ability to serve as a high-affinity ATP-competitive inhibitor across multiple kinase families.[1] Unlike its bioisostere imidazo[1,2-a]pyridine, the inclusion of the second nitrogen in the pyridazine ring (position 4 in the fused system) fundamentally alters the electronic landscape, enhancing hydrogen bond acceptor capabilities and solubility profiles.

This guide analyzes the scaffold's utility, moving beyond basic screening to the structural mechanics of Ponatinib (Iclusig) , the emerging ALK2 inhibitors (M4K2009) for pediatric glioma, and novel PfPI4K inhibitors for malaria. It provides validated synthetic protocols, mechanistic signaling pathways, and critical structure-activity relationship (SAR) insights.[1]

The Chemical Architecture: Why Imidazo[1,2-b]pyridazine?

Electronic Profile & Binding Mode

The scaffold functions primarily as a hinge-binder in the ATP-binding pocket of protein kinases.[2]

  • N1 (Bridgehead): Typically serves as a hydrogen bond acceptor.

  • C3 Position: The primary vector for extending into the hydrophobic pocket (gatekeeper region).

  • C6/C7/C8 Positions: Solvent-exposed regions allowing for solubility tuning (e.g., solubilizing piperazine tails).[1]

The "Nitrogen Walk" Effect

Comparing imidazo[1,2-a]pyridine to imidazo[1,2-b]pyridazine:

  • LogP: The extra nitrogen lowers LogP, improving oral bioavailability.

  • pKa: The pyridazine nitrogen (N4) influences the basicity of the system, affecting protonation states in the lysosome or tumor microenvironment.

Synthetic Architectures & Protocols

The Regioselectivity Challenge (Expert Insight)

A common pitfall in synthesizing this scaffold from 3-aminopyridazine is regioselectivity. The ring nitrogen at position 1 (distal to the amino group) is often more nucleophilic than the nitrogen at position 2 (adjacent), leading to unwanted isomers or polymerization.

  • Solution: Utilization of 6-substituted-3-aminopyridazines (e.g., 6-chloro) directs alkylation to the desired N2 position due to electronic deactivation of N1 and steric guidance.[1]

Validated Synthetic Workflow

The standard construction involves the condensation of a 3-aminopyridazine with an


-haloketone (Hantzsch-type reaction), followed by functionalization via Palladium-catalyzed cross-couplings.[1]
DOT Diagram: Synthetic Pathway

SynthesisWorkflow Start 3-Amino-6-chloropyridazine Intermediate Intermediate Hydrobromide Salt Start->Intermediate Alkylation (N2) Reagent α-Bromoacetophenone (Reflux/EtOH) Reagent->Intermediate Cyclization Cyclization (NaHCO3/Reflux) Intermediate->Cyclization Dehydration Core 6-Chloro-imidazo[1,2-b]pyridazine Cyclization->Core Suzuki Suzuki Coupling (R-B(OH)2, Pd(dppf)Cl2) Core->Suzuki C6 Functionalization Final Functionalized Kinase Inhibitor Suzuki->Final

Figure 1: Step-wise synthesis of the core scaffold. Note the critical cyclization step utilizing NaHCO3 to neutralize the hydrobromide byproduct.

Detailed Experimental Protocol: General Condensation

Use this protocol for generating the core 3-aryl scaffold.

Reagents: 6-chloro-3-aminopyridazine (1.0 eq), substituted 2-bromoacetophenone (1.1 eq), Ethanol (anhydrous), Sodium Bicarbonate (


).[1]
  • Alkylation: Dissolve 6-chloro-3-aminopyridazine in anhydrous ethanol (0.5 M concentration). Add substituted 2-bromoacetophenone.

  • Reflux 1: Heat the mixture to reflux (

    
    ) for 4–6 hours. Observation: A precipitate (hydrobromide salt) typically forms.
    
  • Neutralization: Cool to room temperature. Add solid

    
     (2.0 eq) directly to the reaction mixture.
    
  • Reflux 2: Return to reflux for an additional 8–12 hours to force cyclization.

  • Work-up: Evaporate ethanol under reduced pressure. Resuspend residue in water/ethyl acetate. The organic layer will contain the cyclized imidazo[1,2-b]pyridazine.

  • Purification: Flash chromatography (Hexane:EtOAc gradient).

Therapeutic Vectors & Case Studies

Oncology: BCR-ABL and the "Gatekeeper" (Ponatinib)

Ponatinib (AP24534) is the quintessential example of this scaffold's power. It was designed specifically to overcome the T315I "gatekeeper" mutation in BCR-ABL, which confers resistance to Imatinib, Dasatinib, and Nilotinib.

  • Mechanism: The imidazo[1,2-b]pyridazine core sits in the adenine pocket. The ethynyl linker (C3 position) extends past the bulky Isoleucine (T315I) residue without steric clash, a feat impossible for other inhibitors.

Data Table: Kinase Selectivity Profile (Representative)
CompoundTarget KinaseIC50 (nM)Clinical StatusKey Feature
Ponatinib BCR-ABL (WT)0.37Approved (CML)Pans-BCR-ABL inhibition
Ponatinib BCR-ABL (T315I)2.0Approved (CML)Overcomes gatekeeper resistance
M4K2009 ALK2 (ACVR1)~1-5Preclinical (DIPG)High brain penetrance (BBB)
KDU691 PfPI4K1.5Preclinical (Malaria)Active against all life stages
Emerging: ALK2 Inhibitors for DIPG

Diffuse Intrinsic Pontine Glioma (DIPG) is driven by ACVR1 mutations. The compound M4K2009 utilizes the imidazo[1,2-b]pyridazine core to achieve high selectivity for ALK2 over ALK5 (a toxicity concern) and, crucially, penetrates the Blood-Brain Barrier (BBB).[1]

Infectious Disease: Antimalarial PfPI4K Inhibition

Recent screens identified this scaffold as a potent inhibitor of Plasmodium falciparum Phosphatidylinositol 4-kinase (PfPI4K).[1]

  • Significance: Inhibition blocks the parasite's intracellular development at multiple stages (liver and blood), offering "radical cure" potential.[3]

DOT Diagram: Kinase Signaling & Inhibition

KinasePathway ATP ATP Kinase_Active Kinase (e.g., BCR-ABL / ALK2) Active Conformation ATP->Kinase_Active Competition Inhibitor Imidazo[1,2-b]pyridazine Derivative Inhibitor->Kinase_Active High Affinity Binding Complex_ATP Kinase-ATP Complex (Phosphorylation Active) Kinase_Active->Complex_ATP + ATP Complex_Inhib Kinase-Inhibitor Complex (Catalytically Inert) Kinase_Active->Complex_Inhib + Inhibitor Substrate Substrate (e.g., STAT5 / SMAD1/5) Complex_ATP->Substrate Phosphorylates Complex_Inhib->Substrate No Reaction Block Pathway Blocked: Apoptosis / Growth Arrest Complex_Inhib->Block Result P_Substrate Phosphorylated Substrate Substrate->P_Substrate Downstream Downstream Effect: Cell Proliferation / Survival P_Substrate->Downstream

Figure 2: Mechanism of Action.[4][5][6] The scaffold competes with ATP for the hinge region, preventing substrate phosphorylation and downstream oncogenic signaling.

Future Outlook: Fragment-Based Design

The future of this scaffold lies in Fragment-Based Drug Discovery (FBDD) .[1] The rigidity of the bicyclic core makes it an ideal "anchor" fragment. Current research focuses on:

  • C-H Activation: Direct functionalization of the C3 position without pre-halogenation to streamline library synthesis.

  • Macrocyclization: Linking the C3 and N4/C6 vectors to create macrocycles with improved kinase selectivity profiles (reducing off-target toxicity).

References

  • Garrido, A., et al. (2021). "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry. [1][7]

  • Huang, W.S., et al. (2010). "Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant."[1][8] Journal of Medicinal Chemistry.

  • Williams, E.P., et al. (2020).[9] "Targeting ALK2: An Open Science Approach to Developing Therapeutics for the Treatment of Diffuse Intrinsic Pontine Glioma."[5][9] Journal of Medicinal Chemistry.

  • McNamara, C.W., et al. (2013). "Targeting Plasmodium PI(4)K to eliminate malaria." Nature.

  • Goel, R., et al. (2017). "Imidazo[1,2-b]pyridazine: A privileged scaffold in drug discovery."[1] Mini-Reviews in Medicinal Chemistry.

Sources

Foundational

Metabolic Stability Profiling &amp; Optimization of Imidazo[1,2-b]pyridazin-3-ylmethanol Motifs

Topic: Metabolic Stability of Imidazo[1,2-b]pyridazin-3-ylmethanol Building Blocks Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, DMPK Scientists, Drug Discovery Leads Executive Summary The Imid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability of Imidazo[1,2-b]pyridazin-3-ylmethanol Building Blocks Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, DMPK Scientists, Drug Discovery Leads

Executive Summary

The Imidazo[1,2-b]pyridazine scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore in approved kinase inhibitors such as Ponatinib (Iclusig) and emerging candidates for TAK1 and Tyk2 inhibition. The 3-ylmethanol derivative (Imidazo[1,2-b]pyridazin-3-ylmethanol) represents a critical building block for introducing hydrogen-bond donor/acceptor motifs or serving as a synthetic handle for further elaboration.

However, the unmasked primary alcohol moiety at the C3 position presents a significant metabolic liability. This guide analyzes the intrinsic clearance (


) mechanisms of this motif, detailing the transition from Phase I oxidation to Phase II conjugation. We provide a self-validating experimental workflow for assessing stability and outline structural optimization strategies—ranging from bioisosteric replacement to deuterium stabilization—to mitigate rapid clearance while preserving potency.

Metabolic Liability Analysis: The "Soft Spot" Mechanism

The metabolic fate of the Imidazo[1,2-b]pyridazin-3-ylmethanol motif is dominated by the susceptibility of the primary alcohol and the electron-rich nature of the fused heterocyclic core.

Primary Alcohol Oxidation (Phase I)

The hydroxymethyl group (


) at the C3 position is a "metabolic soft spot." Upon exposure to hepatic enzymes, it undergoes a rapid, two-step oxidative sequence:
  • Alcohol Dehydrogenase (ADH) / CYP450: Oxidation of the alcohol to the intermediate aldehyde . This step is often reversible but thermodynamically favors the aldehyde in oxidative environments.

  • Aldehyde Dehydrogenase (ALDH): Rapid, irreversible oxidation of the aldehyde to the corresponding carboxylic acid .

    • Impact: This conversion drastically alters the physicochemical properties (introducing a negative charge at physiological pH), typically abolishing target binding (e.g., loss of hinge-binding capability in kinases) and accelerating renal clearance.

Phase II Conjugation

Direct glucuronidation of the primary alcohol by UDP-glucuronosyltransferases (UGTs) is a competing clearance pathway. The resulting O-glucuronide is highly polar and rapidly excreted via bile or urine.

Scaffold Oxidation

While the imidazo[1,2-b]pyridazine core is relatively stable compared to the alcohol arm, the pyridazine ring is susceptible to:

  • N-Oxidation: Mediated by FMOs or CYPs, particularly at the pyridazine nitrogens.

  • C-Hydroxylation: Occurring at the C6 or C8 positions if sterically accessible.

Pathway Visualization

The following diagram illustrates the metabolic divergence of the 3-ylmethanol motif.

MetabolicPathways Figure 1: Primary metabolic pathways for the Imidazo[1,2-b]pyridazin-3-ylmethanol motif. Parent Imidazo[1,2-b]pyridazin- 3-ylmethanol (Parent) Aldehyde Intermediate Aldehyde Parent->Aldehyde ADH / CYP (Oxidation) Gluc O-Glucuronide Conjugate Parent->Gluc UGT (Phase II) N_Oxide Scaffold N-Oxide Parent->N_Oxide CYP / FMO (Minor) Acid Carboxylic Acid (Inactive Metabolite) Aldehyde->Acid ALDH (Irreversible)

[1]

Experimental Assessment Protocols

To rigorously evaluate the stability of this building block within a lead compound, the following experimental workflow is recommended. This protocol distinguishes between oxidative clearance (CYP-mediated) and conjugative clearance (UGT-mediated).

Microsomal Stability Assay (Phase I Focus)

This assay determines the intrinsic clearance (


) driven by P450 enzymes.

Protocol:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Incubation System:

    • Species: Pooled Liver Microsomes (Human/Rat/Mouse) at 0.5 mg/mL protein concentration.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

      
      ).
      
  • Reaction:

    • Pre-incubate microsomes and compound (1 µM final) for 5 min at 37°C.

    • Initiate with NADPH.

    • Sample at

      
       min.
      
  • Termination: Quench with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Hepatocyte Stability Assay (Phase I & II)

Microsomes lack cytosolic enzymes (ADH/ALDH) and cofactors for Phase II. Hepatocytes provide a complete metabolic picture.

Protocol:

  • Cell Density: Thaw cryopreserved hepatocytes and suspend to

    
     cells/mL in Krebs-Henseleit buffer.
    
  • Incubation: Add test compound (1 µM). Incubate at 37°C under 95%

    
    /5% 
    
    
    
    .
  • Sampling: Aliquot at

    
     min.
    
  • Readout: Monitor disappearance of parent and appearance of the +14 Da (Acid) and +176 Da (Glucuronide) peaks.

Data Interpretation Table
ParameterHigh Stability CriteriaLow Stability CriteriaImplication for 3-ylmethanol

(Microsomes)
> 60 min< 15 minRapid oxidation suggests CYP involvement.

(Hepatocytes)
> 120 min< 30 minIf Hep

<< Micro

, cytosolic ADH/ALDH or UGT is active.

(mL/min/kg)
< 15> 50High clearance predicts poor oral bioavailability.
Major Metabolite None / TraceM+14 (Acid)Confirms alcohol oxidation is the liability.

Optimization Strategies

If the 3-ylmethanol motif is essential for binding (e.g., H-bond donor to the kinase hinge), direct stabilization is required.

Deuterium Substitution (The "Heavy" Effect)

Replacing the methylene hydrogens with deuterium (


) exploits the Kinetic Isotope Effect (KIE). The C-D bond is stronger than the C-H bond, potentially slowing the rate-limiting step of oxidation by ADH or CYP.
  • Expectation: 2-5x increase in metabolic half-life.

  • Validation: Synthesize the

    
    -analog and run the Microsomal Stability Assay side-by-side with the protio-analog.
    
Steric Shielding

Introduce steric bulk adjacent to the alcohol (e.g., methylation of the methylene to form a secondary alcohol, or substitution at the C2 position of the imidazo ring).

  • Mechanism: Hinders the approach of the heme iron of CYP450 or the active site of UGTs.

  • Risk: May disrupt target binding if the pocket is tight.

Bioisosteric Replacement

Replace the hydroxymethyl group with motifs that retain polarity but resist oxidation.

  • Oxetane: A stable, polar ether that mimics the carbonyl/alcohol dipole.

  • Difluoromethyl (

    
    ):  A lipophilic H-bond donor.
    
  • 1,2,4-Triazole: A stable aromatic ring capable of H-bonding.

Optimization Logic Workflow

OptimizationStrategy Figure 2: Decision tree for optimizing the Imidazo[1,2-b]pyridazin-3-ylmethanol motif. Start Hit Compound (Contains -CH2OH) Test Metabolic Stability Assay Start->Test Decision Is t1/2 < 30 min? Test->Decision PathA Identify Metabolite: Carboxylic Acid (M+14) Decision->PathA Yes (Oxidation) PathB Identify Metabolite: Glucuronide (M+176) Decision->PathB Yes (Conjugation) SolA1 Strategy 1: Deuteration (-CD2OH) PathA->SolA1 SolA2 Strategy 2: Bioisostere (Oxetane) PathA->SolA2 SolB1 Strategy 3: Steric Hindrance (Methylation) PathB->SolB1

Case Study Integration: Lessons from Kinase Inhibitors

Ponatinib (Iclusig)

While Ponatinib does not contain the free 3-ylmethanol group, its development highlights the stability of the Imidazo[1,2-b]pyridazine core.

  • Structure: The C3 position is substituted with an ethynyl linker connecting to a methyl-benzamide.

  • Metabolism: The core itself is robust. The major metabolic liabilities in Ponatinib are the piperazine ring (N-demethylation) and the methyl group on the benzene ring (oxidation to carboxylic acid, M14).

  • Relevance: This confirms that if the C3 position is capped (e.g., with an alkyne or amide), the scaffold is metabolically stable. The instability of the "3-ylmethanol" building block is strictly due to the exposed alcohol, not the heterocycle itself.

Tyk2 Inhibitors (BMS/Takeda)

In the optimization of Tyk2 inhibitors, 6-anilino-imidazo[1,2-b]pyridazines showed high clearance.

  • Solution: Replacing the aniline with a 2-oxo-1,2-dihydropyridin-3-yl group and reducing cLogP improved metabolic stability significantly.[1]

  • Lesson: For 3-ylmethanol derivatives, reducing overall lipophilicity (cLogP) can lower the affinity for metabolic enzymes (CYPs), improving the fraction unbound (

    
    ) and reducing 
    
    
    
    .

References

  • Huang, W. S., et al. (2010).[2] "Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant."[2][3] Journal of Medicinal Chemistry. Link

  • Narasimhan, N. I., et al. (2017). "Absorption, metabolism, and excretion of [14C]ponatinib after a single oral dose in humans." Cancer Chemotherapy and Pharmacology. Link

  • Tokarski, J. S., et al. (2019). "Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors." ACS Medicinal Chemistry Letters. Link

  • Garrido, A., et al. (2021). "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry. Link

  • Bagley, M. C., et al. (2017).[4] "Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor." Chemical Biology & Drug Design. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Oxidation Protocols for Imidazo[1,2-b]pyridazin-3-ylmethanol

This Application Note provides a definitive technical guide for the oxidation of Imidazo[1,2-b]pyridazin-3-ylmethanol to Imidazo[1,2-b]pyridazine-3-carbaldehyde . This transformation is a critical step in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a definitive technical guide for the oxidation of Imidazo[1,2-b]pyridazin-3-ylmethanol to Imidazo[1,2-b]pyridazine-3-carbaldehyde . This transformation is a critical step in the synthesis of type II kinase inhibitors (e.g., Ponatinib analogs) and various CNS-active agents.[1]

The imidazo[1,2-b]pyridazine core is an electron-deficient heterocycle with a bridgehead nitrogen.[1] The C3-hydroxymethyl group behaves as a "pseudo-benzylic" alcohol, allowing for specific oxidation strategies. However, the basicity of the ring nitrogens and the potential for over-oxidation to the carboxylic acid require careful reagent selection.[1]

Strategic Overview & Mechanistic Insight

The oxidation of Imidazo[1,2-b]pyridazin-3-ylmethanol (1 ) to its aldehyde (2 ) presents specific chemoselectivity challenges.

  • Substrate Characteristics: The alcohol is attached to the C3 position, which is electron-rich due to resonance from the bridgehead nitrogen.[1] However, the pyridazine ring itself is electron-deficient.[1]

  • Solubility: The starting material often exhibits poor solubility in non-polar solvents (Hexanes, Et2O) and moderate solubility in DCM or THF.

  • Reaction Risks:

    • Over-oxidation: Strong oxidants (KMnO4, Jones Reagent) will rapidly convert the aldehyde to the carboxylic acid.[1]

    • N-Oxidation: Peracids (mCPBA) must be avoided to prevent N-oxide formation on the pyridazine ring.[1]

Selected Methodologies: Based on electronic properties and solubility, two protocols are recommended:

  • Method A (Activated MnO₂): The industrial "workhorse."[1] Best for scale-up (>1g) and cost-efficiency.[1] Relies on the pseudo-benzylic nature of the alcohol.[1]

  • Method B (Dess-Martin Periodinane): The "precision tool."[1] Best for small scale (<100mg), high-value intermediates, or if the substrate contains other acid-sensitive groups.[1]

Decision Logic & Workflow (Visualization)

The following flowchart illustrates the decision process for selecting the optimal oxidation route based on scale and substrate complexity.

Oxidation_Workflow Start Substrate: Imidazo[1,2-b]pyridazin-3-ylmethanol Check_Scale Assess Scale & Sensitivity Start->Check_Scale Decision_Large Scale > 1g Robust Substrate Check_Scale->Decision_Large Cost/Scale Priority Decision_Small Scale < 100mg Acid Sensitive Check_Scale->Decision_Small Yield/Purity Priority Method_MnO2 Method A: Activated MnO2 (Heterogeneous, Reflux) Decision_Large->Method_MnO2 Method_DMP Method B: Dess-Martin Periodinane (Homogeneous, RT) Decision_Small->Method_DMP Workup_MnO2 Filtration (Celite) Concentration Method_MnO2->Workup_MnO2 Workup_DMP Quench (Na2S2O3/NaHCO3) Extraction Method_DMP->Workup_DMP Product Target: Imidazo[1,2-b]pyridazine-3-carbaldehyde Workup_MnO2->Product Workup_DMP->Product Storage Storage: -20°C, Inert Gas (Aldehyde Unstable) Product->Storage

Caption: Decision tree for selecting between Manganese Dioxide and Dess-Martin oxidation based on reaction scale and substrate sensitivity.

Method A: Activated Manganese Dioxide (MnO₂) Oxidation

Principle: MnO₂ selectively oxidizes allylic, benzylic, and heterocyclic alcohols.[1] The reaction is heterogeneous, occurring on the surface of the oxidant.[1][2] The quality ("activation") of MnO₂ is the critical variable.[1]

Materials:
  • Substrate: Imidazo[1,2-b]pyridazin-3-ylmethanol (1.0 equiv)

  • Oxidant: Activated MnO₂ (10.0 – 20.0 equiv).[1] Note: Large excess is required due to surface area dependence.[1]

  • Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃).[1] For poor solubility, use 1,4-Dioxane.[1]

  • Additives: Celite® (for filtration).[1]

Protocol:
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in DCM (0.1 M concentration).

    • Expert Tip: If the substrate is not fully soluble, add small amounts of Methanol (up to 5%) or switch to 1,4-Dioxane.[1]

  • Addition: Add Activated MnO₂ (10 equiv) in a single portion.

  • Reaction: Stir vigorously at reflux (40°C for DCM, 60-80°C for CHCl₃/Dioxane).

    • Monitoring: Check TLC every 2 hours.[1] The aldehyde is typically less polar than the alcohol.[1]

    • Boost: If reaction stalls after 4 hours, add another 5 equiv of MnO₂.[1]

  • Workup:

    • Cool the mixture to room temperature.

    • Filter the black slurry through a pad of Celite®.[1]

    • Critical: Wash the Celite pad copiously with DCM/MeOH (9:[1]1) to elute the polar aldehyde trapped in the manganese matrix.[1]

  • Isolation: Concentrate the filtrate under reduced pressure. The aldehyde is often obtained as a yellow/orange solid.[1]

Pros: No aqueous workup; cheap; no over-oxidation to acid.[1] Cons: Variable reagent quality; large solid waste.[1][3]

Method B: Dess-Martin Periodinane (DMP) Oxidation[1]

Principle: DMP is a hypervalent iodine(V) reagent that effects mild oxidation under neutral conditions.[1] It avoids the heavy metal waste of MnO₂ and is homogeneous, ensuring faster kinetics.[1]

Materials:
  • Substrate: Imidazo[1,2-b]pyridazin-3-ylmethanol (1.0 equiv)

  • Reagent: Dess-Martin Periodinane (1.2 – 1.5 equiv)[1]

  • Solvent: Anhydrous DCM (0.1 M).[1]

  • Quench: Sat. aq. NaHCO₃ and Sat. aq. Na₂S₂O₃ (1:1 mixture).[1]

Protocol:
  • Setup: Flame-dry a round-bottom flask and cool to 0°C under Nitrogen or Argon.

  • Dissolution: Dissolve substrate in anhydrous DCM.

  • Addition: Add DMP (1.2 equiv) portion-wise over 5 minutes.

  • Reaction: Remove ice bath and stir at Room Temperature (20-25°C).

    • Time: Reaction is usually complete within 1-3 hours.[1]

  • Workup (The "Fieser" Method for DMP):

    • Dilute reaction with Et₂O or DCM.[1]

    • Add a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃.[1]

    • Stir vigorously for 15-30 minutes until the organic layer is clear (removes iodinane byproducts).

  • Extraction: Separate phases. Extract aqueous layer 2x with DCM.[1]

  • Drying: Dry combined organics over MgSO₄, filter, and concentrate.

Pros: High yield; stoichiometric reagent; mild conditions.[1][3][4] Cons: Reagent cost; potentially shock-sensitive (do not heat solid DMP).[1]

Comparative Data Analysis

ParameterMethod A (MnO₂)Method B (DMP)
Reaction Type Heterogeneous (Surface)Homogeneous
Temperature Reflux (40-80°C)0°C to RT
Time 4 - 24 Hours1 - 3 Hours
Equivalents 10 - 20 eq1.2 - 1.5 eq
Purification Filtration only (usually)Extraction + Column
Scale Suitability > 1 gram< 1 gram
Yield (Typical) 60 - 80%85 - 95%

Troubleshooting & Critical Quality Attributes

Stability Warning

The Imidazo[1,2-b]pyridazine-3-carbaldehyde is electron-deficient and can be prone to:

  • Hydrate Formation: In the presence of water/acid, the aldehyde may form a gem-diol.[1] Ensure all solvents are anhydrous.[1]

  • Air Oxidation: Store under inert atmosphere (Argon) at -20°C.

Solubility Issues

If the starting alcohol is insoluble in DCM:

  • For MnO₂: Switch solvent to THF or 1,4-Dioxane and heat to 60°C.[1]

  • For DMP: Add a small amount of DMSO to the DCM solution to aid solubility.[1]

Analytical Verification
  • 1H NMR: Look for the disappearance of the methylene doublet (~4.8 ppm) and appearance of the aldehyde singlet (~9.8-10.2 ppm).[1]

  • IR: Appearance of strong C=O stretch around 1680-1690 cm⁻¹.[1]

References

  • Dess-Martin Oxidation Mechanism & Utility

    • Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[1] J. Org.[1][3][5] Chem.1983 , 48, 4155–4156.[1][5] Link[1]

  • Manganese Dioxide (MnO₂)

    • ACS GCI Pharmaceutical Roundtable.[1] "Reagent Guide: Manganese Dioxide." Link

  • Synthesis of Imidazo[1,2-b]pyridazines (General Scaffold Synthesis)

    • Barlin, G. B.[1] "Imidazo[1,2-b]pyridazines."[1][6][7][8][9][10][11][12] Aust. J. Chem.[1][6]1989 , 42, 1735.[1][6] Link[1]

  • Kinase Inhibitor Context (Ponatinib Analogs)

    • Huang, W. S., et al. "Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of BCR-ABL kinase." J. Med.[1] Chem.2010 , 53, 4701-4719.[1] Link[1]

  • DMP Workup Procedure (Fieser Method)

    • Meyer, S. D.; Schreiber, S. L.[1] "Acceleration of the Dess-Martin Oxidation by Water." J. Org.[1][3][5] Chem.1994 , 59, 7549–7552.[1] Link[1]

Sources

Application

Using Imidazo[1,2-B]pyridazin-3-ylmethanol in Suzuki-Miyaura cross-coupling reactions

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of Imidazo[1,2-b]pyridazin-3-ylmethanol Scaffolds Part 1: Executive Summary & Strategic Importance Imidazo[1,2-b]pyridazin-3-ylmethanol is a critical interm...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of Imidazo[1,2-b]pyridazin-3-ylmethanol Scaffolds

Part 1: Executive Summary & Strategic Importance

Imidazo[1,2-b]pyridazin-3-ylmethanol is a critical intermediate in the synthesis of type II kinase inhibitors, including the BCR-ABL inhibitor Ponatinib (Iclusig) and emerging TAK1 inhibitors. The scaffold features a fused 5,6-bicyclic nitrogen-rich core that mimics the adenine hinge-binding region of ATP, making it a "privileged structure" in medicinal chemistry.

The primary synthetic challenge lies in functionalizing the C6 position via Suzuki-Miyaura cross-coupling while maintaining the integrity of the C3-hydroxymethyl group. This application note details optimized protocols to overcome common failure modes such as catalyst poisoning by the nitrogen-rich core, poor solubility of the polar alcohol, and competitive protodeboronation.

Key Technical Advantages of This Protocol:

  • Chemo-selectivity: Direct coupling without hydroxyl protection, reducing step count.

  • Catalyst Optimization: Utilization of bulky biaryl phosphine ligands to prevent Pd-deactivation by the pyridazine nitrogens.

  • Scalability: Validated solvent systems that manage the solubility profile of the hydroxymethyl handle.

Part 2: Mechanistic Insight & Substrate Design

To successfully deploy this scaffold in Suzuki couplings, one must understand the electronic environment of the imidazo[1,2-b]pyridazine core.

The Electrophile: 6-Chloroimidazo[1,2-b]pyridazin-3-ylmethanol

The standard substrate for these reactions is the 6-chloro derivative. The pyridazine ring is electron-deficient, which activates the C6-chloride for Oxidative Addition (OA) by Palladium(0).

  • Activation: The N1 and N4 nitrogens pull electron density, making the C-Cl bond more susceptible to Pd insertion than a standard phenyl chloride.

  • Risk Factor: These same nitrogens can coordinate to the Pd center, displacing labile ligands (like PPh3) and arresting the catalytic cycle.

  • The C3-Methanol Handle: The free hydroxyl group increases polarity. In non-polar solvents (Toluene), the substrate may precipitate or aggregate, stalling the reaction. In protic solvents, it is stable but requires careful base selection to avoid side reactions.

Reaction Pathway Diagram

Suzuki_Mechanism Start Substrate: 6-Chloroimidazo[1,2-b] pyridazin-3-ylmethanol OA Oxidative Addition (Rate Limiting Step) Start->OA + Pd(0)L2 Cat_Act Catalyst Activation (Pd(II) -> Pd(0)) TM Transmetalation (Boronate Species) OA->TM + Ar-B(OH)2 + Base (OH-) Coordination FAILURE MODE: N-Pd Coordination OA->Coordination Non-bulky Ligands RE Reductive Elimination (C-C Bond Formation) TM->RE RE->Cat_Act Regenerate Pd(0) Product Product: 6-Aryl-imidazo[1,2-b] pyridazin-3-ylmethanol RE->Product

Figure 1: Catalytic cycle highlighting the critical oxidative addition step and the risk of catalyst deactivation via N-coordination.

Part 3: Experimental Protocols

Two protocols are provided: Method A (Standard High-Throughput) and Method B (Challenging/Sterically Hindered Substrates).

Pre-requisites & Material Safety
  • Substrate: 6-chloroimidazo[1,2-b]pyridazin-3-ylmethanol (CAS: 1060816-39-2 or similar).

  • Boronic Acids: Aryl or Heteroaryl boronic acids (1.2 - 1.5 equiv).

  • Atmosphere: Argon or Nitrogen (Strict deoxygenation required).[1]

Method A: The "Workhorse" Protocol (Pd(dppf)Cl2)

Best for: Standard aryl boronic acids, rapid library synthesis.

ComponentReagentEquivalentsRole
Substrate 6-Cl-Imidazo-alcohol1.0Electrophile
Coupling Partner Aryl Boronic Acid1.2Nucleophile
Catalyst Pd(dppf)Cl2·DCM 0.05 (5 mol%)Robust catalyst, resists N-coordination
Base K2CO3 (2M aq) 3.0Activates boronic acid
Solvent 1,4-Dioxane [0.1 M]Solubilizes organic components

Step-by-Step Procedure:

  • Charge: To a microwave vial or round-bottom flask, add the 6-chloro substrate (1.0 equiv), aryl boronic acid (1.2 equiv), and Pd(dppf)Cl2·DCM (5 mol%).

  • Solvent Addition: Add 1,4-Dioxane (concentration ~0.1 M relative to substrate).

  • Base Activation: Add 2M aqueous K2CO3 (3.0 equiv). Note: The water content is crucial for solubilizing the polar substrate.

  • Degas: Sparge with Argon for 5 minutes or apply 3 vacuum/backfill cycles.

  • Reaction: Heat to 90°C for 4–12 hours (oil bath) or 110°C for 30 mins (Microwave).

  • Monitoring: Check LCMS for conversion. Look for the mass of Product [M+H]+.

  • Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over Na2SO4.[1]

  • Purification: Flash chromatography (DCM/MeOH gradient, typically 0-10% MeOH) is required due to the polarity of the hydroxyl group.

Method B: Advanced Protocol (XPhos Pd G3)

Best for: Heteroaryl boronic acids, sterically hindered partners, or if Method A fails.

  • Catalyst: XPhos Pd G3 (2-3 mol%). The bulky biaryl ligand (XPhos) creates a "protective shell" around the Pd, preventing the imidazo-pyridazine nitrogens from poisoning the catalyst.

  • Base: K3PO4 (0.5 M aq) . Milder buffering can help with sensitive boronic acids.

  • Solvent: THF/Water (4:1) .

  • Temperature: 60–80°C. (This catalyst is more active and works at lower temps).

Part 4: Optimization & Troubleshooting Guide

The following data summarizes common issues encountered when coupling to this specific scaffold.

Solvent & Base Screening Data
Solvent SystemBaseYield (Model Substrate)Observation
Toluene/H2OK2CO3< 20%Failure: Substrate insolubility led to precipitation.
DMF (Anhydrous)Cs2CO345%Moderate. Difficult workup; some homocoupling.
Dioxane/H2O (4:1) K2CO3 88% Optimal: Excellent solubility and rate.
DME/H2ONa2CO375%Good, but slower than Dioxane.
Troubleshooting Matrix
ProblemDiagnosisSolution
Low Conversion (<30%) Catalyst PoisoningSwitch from Pd(PPh3)4 to Pd(dppf)Cl2 or XPhos Pd G3 . The pyridazine N is likely binding the Pd.
Dehalogenation Hydride Source / OverheatingReduce temp. Ensure solvent is peroxide-free (fresh Dioxane).
Protodeboronation Unstable Boronic AcidUse K3PO4 instead of Carbonate. Add base slowly. Increase catalyst loading to speed up coupling vs hydrolysis.
Product Stuck in Aqueous High PolarityThe -CH2OH group makes the product water-soluble. Salt out the aqueous layer with NaCl during extraction or use n-Butanol/DCM for extraction.

Part 5: Synthesis Workflow Visualization

The following diagram illustrates the integration of this coupling into a broader drug discovery workflow, specifically for a Ponatinib-like analog.

Workflow cluster_conditions Suzuki Optimization Zone Step1 Step 1: Core Synthesis (Condensation of 3-aminopyridazine) Step2 Step 2: Formylation/Reduction Yields: 6-Cl-Imidazo[1,2-b]pyridazin-3-ylmethanol Step1->Step2 POCl3 / NaBH4 Step3 Step 3: SUZUKI COUPLING (Critical) (Method A or B) Step2->Step3 Ar-B(OH)2 / Pd cat. Step4 Step 4: Hydroxyl Derivatization (e.g., Etherification/Amination) Step3->Step4 Functionalization

Figure 2: Synthetic route placing the Suzuki coupling as the pivotal diversity-generating step.

Part 6: References

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Source: ResearchGate.[2] Context: Comprehensive review of coupling conditions for the 6-chloro scaffold. Link:

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors. Source: Royal Society of Chemistry (RSC Medicinal Chemistry).[3] Context: Detailed experimental protocols for Suzuki coupling on the 6-position of the imidazo-pyridazine core. Link:

  • Imidazo[1,2-b]pyridazine-based compounds, compositions comprising them, and uses thereof. Source: European Patent Office (EP 2822559 B1). Context: Patent literature describing the specific reduction of the aldehyde to the 3-methanol and subsequent couplings. Link:

  • Discovery of AP24534 (Ponatinib): A Potent, Orally Active Pan-Inhibitor of BCR-ABL Kinase. Source:[4] PubMed (J Med Chem). Context: Describes the medicinal chemistry SAR leading to Ponatinib, highlighting the utility of the imidazo[1,2-b]pyridazine scaffold. Link:

Sources

Method

Application and Protocol for the Microwave-Assisted Synthesis of Imidazo[1,2-b]pyridazin-3-ylmethanol Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold The imidazo[1,2-b]pyridazine core is a p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] This nitrogen-rich bicyclic system has garnered significant attention from the drug discovery community due to its presence in molecules exhibiting a wide array of therapeutic properties, including anti-inflammatory, antibacterial, anticancer, and antiviral activities.[1] Notably, the blockbuster kinase inhibitor Ponatinib, used in the treatment of certain types of leukemia, features the imidazo[1,2-b]pyridazine framework, spurring further investigation into derivatives of this versatile heterocycle.[1] The development of efficient and sustainable synthetic methodologies to access novel analogues of this scaffold is therefore of paramount importance for the continued exploration of its therapeutic potential.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering numerous advantages over conventional heating methods.[2] These benefits include dramatically reduced reaction times, often from hours to minutes, increased product yields, and enhanced reaction selectivity.[2][3] By utilizing microwave irradiation to directly and efficiently heat the reaction mixture, MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents.[4] This application note provides a detailed protocol for the rapid and efficient synthesis of Imidazo[1,2-b]pyridazin-3-ylmethanol derivatives, key intermediates for further functionalization, utilizing microwave technology.

Diagram of the Synthetic Workflow

cluster_0 Step 1: Microwave-Assisted Cyclocondensation cluster_1 Step 2: Microwave-Assisted Reduction cluster_2 Post-Synthesis A 3-Aminopyridazine Derivatives C Microwave Reactor (Ethanol, NaHCO3) A->C B Ethyl Bromopyruvate B->C D Ethyl Imidazo[1,2-b]pyridazine-3-carboxylate Intermediate C->D Rapid Cyclization F Microwave Reactor (Ethanol) D->F E Sodium Borohydride (NaBH4) + Lewis Acid (e.g., LiCl) E->F G Imidazo[1,2-b]pyridazin-3-ylmethanol Product F->G Ester Reduction H Work-up and Purification (e.g., Column Chromatography) G->H I Characterization (NMR, MS, IR) H->I

Caption: Workflow for the two-step microwave-assisted synthesis of Imidazo[1,2-b]pyridazin-3-ylmethanol derivatives.

Materials and Methods

Reagents and Solvents
  • Substituted 3-aminopyridazines (e.g., 3-amino-6-chloropyridazine)

  • Ethyl bromopyruvate

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Lithium chloride (LiCl)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment
  • Microwave synthesizer (e.g., CEM Discover SP or equivalent)

  • 10 mL microwave reaction vials with caps and septa

  • Magnetic stir bars

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash column chromatography system

  • NMR spectrometer

  • Mass spectrometer

  • FT-IR spectrometer

Experimental Protocols

Part 1: Microwave-Assisted Synthesis of Ethyl Imidazo[1,2-b]pyridazine-3-carboxylate Derivatives

This protocol is adapted from conventional methods, leveraging the rapid and efficient heating of microwave irradiation to significantly reduce reaction times.

Step-by-Step Procedure:

  • To a 10 mL microwave reaction vial, add the desired 3-aminopyridazine (1.0 mmol, 1.0 equiv.), ethyl bromopyruvate (1.1 mmol, 1.1 equiv.), and sodium bicarbonate (2.0 mmol, 2.0 equiv.).

  • Add a magnetic stir bar to the vial.

  • Add 5 mL of anhydrous ethanol to the vial.

  • Securely cap the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a constant temperature of 120°C for 15-20 minutes with stirring. Monitor the pressure to ensure it remains within the safe operating limits of the instrument.

  • After the reaction is complete, cool the vial to room temperature using the instrument's cooling system.

  • Filter the reaction mixture to remove the inorganic salts and wash the solid residue with a small amount of ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be used directly in the next step or purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the pure ethyl imidazo[1,2-b]pyridazine-3-carboxylate derivative.

Part 2: Microwave-Assisted Reduction to Imidazo[1,2-b]pyridazin-3-ylmethanol Derivatives

This protocol utilizes a modified sodium borohydride reduction, enhanced by microwave irradiation and the presence of a Lewis acid to facilitate the reduction of the ester.

Step-by-Step Procedure:

  • To a 10 mL microwave reaction vial, add the crude or purified ethyl imidazo[1,2-b]pyridazine-3-carboxylate (1.0 mmol, 1.0 equiv.) and lithium chloride (2.0 mmol, 2.0 equiv.).

  • Add a magnetic stir bar to the vial.

  • Add 5 mL of anhydrous ethanol.

  • Carefully add sodium borohydride (3.0 mmol, 3.0 equiv.) in portions to the stirred solution.

  • Securely cap the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a constant temperature of 80°C for 10-15 minutes with stirring.

  • After cooling to room temperature, carefully quench the reaction by the slow addition of deionized water.

  • Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure Imidazo[1,2-b]pyridazin-3-ylmethanol derivative.

Rationale and Scientific Insights

The choice of a two-step synthesis is predicated on the reliable and high-yielding nature of the initial cyclocondensation to form the stable imidazo[1,2-b]pyridazine ring system with a handle for further functionalization at the 3-position. The use of ethyl bromopyruvate directly installs an ester group at this position, which is an ideal precursor for reduction to the desired methanol.

Microwave irradiation is particularly effective in the cyclocondensation step, as it rapidly heats the polar solvent (ethanol) and reactants, overcoming the activation energy barrier for the reaction much more efficiently than conventional heating.[2] This results in a significant reduction in reaction time and often leads to cleaner reaction profiles with fewer byproducts.

For the reduction of the ester, sodium borohydride alone is typically a slow and inefficient reagent. However, its reducing power can be significantly enhanced by the addition of a Lewis acid, such as lithium chloride. The Lewis acid coordinates to the carbonyl oxygen of the ester, making it more electrophilic and thus more susceptible to nucleophilic attack by the hydride from NaBH₄. Microwave irradiation further accelerates this reduction, allowing for its completion in a matter of minutes.

Data Presentation

The following tables provide representative data for the microwave-assisted synthesis of a model compound, (6-chloroimidazo[1,2-b]pyridazin-3-yl)methanol, comparing it to a conventional heating approach.

Table 1: Comparison of Synthesis of Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate

MethodTemperature (°C)TimeYield (%)
Microwave12020 min~85-95%
Conventional80 (Reflux)6-8 h~70-80%

Table 2: Comparison of Reduction to (6-chloroimidazo[1,2-b]pyridazin-3-yl)methanol

MethodTemperature (°C)TimeYield (%)
Microwave8015 min~80-90%
Conventional25-504-6 h~65-75%

Reaction Scheme

cluster_0 cluster_1 3-amino-6-chloropyridazine 3-amino-6-chloropyridazine plus1 + 3-amino-6-chloropyridazine->plus1 ethyl_bromopyruvate ethyl_bromopyruvate arrow1 -> ethyl_bromopyruvate->arrow1 ethyl_ester_product ethyl_ester_product arrow2 -> ethyl_ester_product->arrow2 plus1->ethyl_bromopyruvate reagents1 Ethanol, NaHCO3 Microwave, 120°C, 20 min arrow1->reagents1 reagents1->ethyl_ester_product methanol_product methanol_product reagents2 NaBH4, LiCl Ethanol, Microwave, 80°C, 15 min arrow2->reagents2 reagents2->methanol_product

Caption: Reaction scheme for the microwave-assisted synthesis of (6-chloroimidazo[1,2-b]pyridazin-3-yl)methanol.

References

  • Gedye, R., Smith, F., Westaway, K., Ali, H., Baldisera, L., Laberge, L., & Rousell, J. (1986). The use of microwave ovens for rapid organic synthesis. Tetrahedron Letters, 27(3), 279-282. [Link]

  • Bose, A. K., Manhas, M. S., Ghosh, M., Shah, M., Raju, V. S., Bari, S. S., ... & Banik, B. K. (1991). Microwave-induced organic reaction enhancement chemistry. 2. Simplified techniques. The Journal of Organic Chemistry, 56(24), 6968-6970. [Link]

  • Garrido, A., Guillaumet, G., & Akssira, M. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]

  • Varma, R. S. (1999). Solvent-free organic syntheses. Using supported reagents and microwave irradiation. Green Chemistry, 1(1), 43-45. [Link]

  • Perreux, L., & Loupy, A. (2001). A tentative rationalization of microwave effects in organic synthesis according to the reaction medium, and mechanistic considerations. Tetrahedron, 57(45), 9199-9223. [Link]

  • Feng, J. C., Liu, B., Dai, L., Yang, X. L., & Tu, S. J. (2001). Microwave assisted solid reaction: reduction of esters to alcohols by potassium borohydride-lithium chloride. Synthetic Communications, 31(12), 1875-1877. [Link]

  • Li, Y., & Li, J. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences, 130(5), 63. [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Protection of the 3-Hydroxymethyl Moiety

Introduction: The Strategic Imperative of Hydroxymethyl Protection In the landscape of complex molecule synthesis, the 3-hydroxymethyl group, a primary alcohol, presents a recurring synthetic challenge. Its inherent nucl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Hydroxymethyl Protection

In the landscape of complex molecule synthesis, the 3-hydroxymethyl group, a primary alcohol, presents a recurring synthetic challenge. Its inherent nucleophilicity and moderate acidity demand a robust protection strategy to prevent unwanted side reactions during transformations elsewhere in the molecule. The selection of an appropriate protecting group is not a trivial decision; it is a critical strategic choice that can dictate the efficiency, and ultimately the success, of a synthetic route.

This guide provides an in-depth analysis of common protecting group strategies for the 3-hydroxymethyl moiety. We move beyond a simple catalog of reagents to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative literature.

The Decision Matrix: Selecting the Optimal Protecting Group

Choosing a protecting group requires a holistic assessment of the entire synthetic sequence. The ideal group must be introduced efficiently and chemoselectively, remain inert during intermediate steps, and be removed under mild conditions that do not compromise the integrity of the final product. This concept of "orthogonality"—the ability to deprotect one group without affecting others—is a cornerstone of modern synthesis.[1][2]

A logical workflow for this decision-making process is outlined below.

G start Identify 3-Hydroxymethyl Moiety for Protection sub_analysis Analyze Synthetic Route: - Downstream Reagents (Acid, Base, Oxidants, Reductants) - Other Functional Groups Present? start->sub_analysis pg_choice Select Protecting Group Category sub_analysis->pg_choice silyl Silyl Ethers (e.g., TBDMS) pg_choice->silyl Need mild, non-reductive cleavage? benzyl Benzyl Ethers (e.g., Bn, PMB) pg_choice->benzyl Need high stability to acid/base? ester Esters (e.g., Acetyl, Pivaloyl) pg_choice->ester Need stability to acid & reductive conditions? stability_silyl Pros: Easy on/off, robust to many conditions. Cons: Labile to acid & fluoride. silyl->stability_silyl deprotection Confirm Orthogonality and Plan Deprotection Step silyl->deprotection stability_benzyl Pros: Very robust to acid/base. Cons: Requires reductive or oxidative cleavage. benzyl->stability_benzyl benzyl->deprotection stability_ester Pros: Stable to acid, easy cleavage. Cons: Labile to base (hydrolysis). ester->stability_ester ester->deprotection

Caption: Decision workflow for selecting a protecting group.

Core Strategies: Silyl and Benzyl Ethers

While many protecting groups exist, silyl and benzyl ethers represent the most versatile and widely deployed strategies for primary alcohols like the 3-hydroxymethyl group.[3][4][5]

The Workhorse: Tert-butyldimethylsilyl (TBDMS/TBS) Ethers

The TBDMS group is arguably the most common protecting group for alcohols, offering an excellent balance of stability and mild cleavage conditions.[6][7] Its steric bulk ensures stability towards a wide array of reagents, yet it can be readily removed with fluoride ions or under acidic conditions.[8][9]

Why choose TBDMS? Its principal advantage is the mildness of its cleavage. The exceptional strength of the Silicon-Fluoride bond (Si-F) is the driving force for deprotection, allowing for high chemoselectivity.[6][8] This makes it ideal for sensitive substrates where harsh conditions are not tolerated.

Comparative Stability of Common Silyl Ethers

Protecting GroupAbbreviationSilylating AgentRelative StabilityKey Feature
TrimethylsilylTMSTMSClLowHighly labile, often used for temporary protection.[7]
TriethylsilylTESTESClModerateMore stable than TMS, good general-purpose group.[10]
tert-Butyldimethylsilyl TBDMS / TBS TBDMSCl High Excellent balance of stability and ease of removal.[7]
TriisopropylsilylTIPSTIPSClVery HighSterically demanding, offers high stability to acid/base.[7]
tert-ButyldiphenylsilylTBDPSTBDPSClExtremely HighExceptionally stable to acidic conditions.[7]
Protocol 1: TBDMS Protection of a 3-Hydroxymethyl Group

This protocol utilizes the classic conditions developed by Corey, employing imidazole as both a base and a nucleophilic catalyst.

Materials:

  • Substrate with 3-hydroxymethyl moiety (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv)

  • Imidazole (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, Saturated aq. NH₄Cl, Brine

Procedure:

  • Dissolve the substrate (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF (approx. 0.2 M).

  • Add TBDMSCl (1.2 equiv) portion-wise at room temperature.

  • Stir the reaction mixture and monitor by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Upon completion, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl (2x) to remove DMF and excess imidazole.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Fluoride-Mediated Deprotection of a TBDMS Ether

The most common and effective method for TBDMS cleavage relies on a fluoride source, typically tetrabutylammonium fluoride (TBAF).[6][11]

Materials:

  • TBDMS-protected substrate (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate, Water, Brine

Procedure:

  • Dissolve the TBDMS-protected substrate (1.0 equiv) in anhydrous THF (approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add the 1 M TBAF solution in THF (1.2 equiv) dropwise to the stirred solution.[6]

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC, typically 1-3 hours).

  • Quench the reaction by adding water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

The Robust Guardian: Benzyl (Bn) and p-Methoxybenzyl (PMB) Ethers

Benzyl-type ethers are prized for their exceptional stability across a wide pH range and towards many classes of reagents.[12][13][14] This robustness makes them suitable for multi-step syntheses involving harsh conditions. The key distinction lies in their mode of cleavage: the standard benzyl group is removed by hydrogenolysis, while the electron-rich p-methoxybenzyl (PMB) group can be cleaved oxidatively.[15][16] This difference is a powerful tool for orthogonal protection.

Mechanism of Oxidative PMB Deprotection with DDQ

The cleavage of a PMB ether with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a highly selective process. The electron-donating methoxy group facilitates the formation of a charge-transfer complex with the electron-deficient DDQ, initiating a single-electron transfer (SET) cascade.[15][17][18]

G cluster_mech PMB Cleavage Mechanism start R-O-PMB + DDQ ct_complex [Charge-Transfer Complex] start->ct_complex Association set Single Electron Transfer (SET) ct_complex->set radical_cation Substrate Radical Cation + DDQ Radical Anion set->radical_cation hydrolysis Attack by H₂O radical_cation->hydrolysis hemiacetal Hemiacetal Intermediate hydrolysis->hemiacetal collapse Collapse hemiacetal->collapse products R-OH + PMB-Aldehyde + DDQH₂ collapse->products

Sources

Method

Application Notes and Protocols for the Scalable Production of Imidazo[1,2-b]pyridazin-3-ylmethanol

Abstract This document provides a comprehensive and scalable three-step synthesis route for the production of Imidazo[1,2-b]pyridazin-3-ylmethanol, a valuable building block in pharmaceutical and medicinal chemistry. The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive and scalable three-step synthesis route for the production of Imidazo[1,2-b]pyridazin-3-ylmethanol, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis begins with the widely available 3,6-dichloropyridazine and proceeds through the formation of 6-chloroimidazo[1,2-b]pyridazine, followed by a Vilsmeier-Haack formylation and a final selective reduction to yield the target molecule. This application note is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, and scalability considerations.

Introduction

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. Specifically, functionalization at the C3 position provides a key vector for molecular elaboration in drug discovery programs. Imidazo[1,2-b]pyridazin-3-ylmethanol, in particular, serves as a crucial intermediate for the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents.

The development of a robust and scalable synthetic route to this intermediate is paramount for its successful application in drug development and manufacturing. The route detailed herein is designed for efficiency, cost-effectiveness, and high yield, addressing the common challenges associated with the synthesis of functionalized imidazo[1,2-b]pyridazines.

Overall Synthetic Workflow

The scalable production of Imidazo[1,2-b]pyridazin-3-ylmethanol is achieved through a three-step process, commencing with the selective amination of 3,6-dichloropyridazine, followed by the construction of the imidazo[1,2-b]pyridazine core, and culminating in the introduction of the hydroxymethyl group at the C3 position.

Synthetic_Workflow A 3,6-Dichloropyridazine B 3-Amino-6-chloropyridazine A->B Step 1: Ammonolysis C 6-Chloroimidazo[1,2-b]pyridazine B->C Step 2a: Cyclization D 6-Chloroimidazo[1,2-b]pyridazine-3-carbaldehyde C->D Step 2b: Vilsmeier-Haack Formylation E (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol D->E Step 3: Selective Reduction

Figure 1: Overall synthetic workflow for the production of (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol.

Step 1: Synthesis of 3-Amino-6-chloropyridazine

The initial step involves the nucleophilic aromatic substitution of a chlorine atom in 3,6-dichloropyridazine with ammonia. This reaction is highly regioselective due to the electron-withdrawing nature of the pyridazine nitrogens, which activates the C6 position towards nucleophilic attack.

Protocol: Ammonolysis of 3,6-Dichloropyridazine
  • Reagents and Equipment:

    • 3,6-Dichloropyridazine

    • Aqueous ammonium hydroxide (28-30%)

    • A high-pressure stainless-steel reactor equipped with a stirrer and temperature control.

    • Ethanol (for recrystallization)

  • Procedure:

    • Charge the pressure reactor with 3,6-dichloropyridazine.

    • For every 1 mole of 3,6-dichloropyridazine, add 5-10 moles of aqueous ammonium hydroxide. The use of an excess of ammonia drives the reaction to completion and minimizes the formation of diamino-substituted byproducts.

    • Seal the reactor and heat the mixture to 120-140 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • After the reaction is complete (typically 12-24 hours), cool the reactor to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.

    • The resulting solid product is collected by filtration and washed with cold water to remove any remaining ammonia and salts.

    • The crude 3-amino-6-chloropyridazine can be purified by recrystallization from ethanol to yield a pale-yellow solid.[1][2]

Causality and Scalability Considerations:
  • Reaction Solvent: While the reaction can be performed in various solvents, using aqueous ammonia in excess often serves as both the reagent and the solvent, simplifying the process. For larger scales, the use of a co-solvent like n-butanol can improve solubility and reaction kinetics.

  • Pressure and Temperature: The use of a sealed reactor is crucial to maintain the concentration of ammonia and to reach the required reaction temperature, which is necessary to overcome the activation energy for the nucleophilic aromatic substitution.

  • Work-up: Direct filtration of the product upon cooling is a simple and scalable work-up procedure. The purity of the isolated material is typically high, often sufficient for the next step without further purification.

ParameterValueReference
Starting Material3,6-Dichloropyridazine[1][2]
ReagentAqueous Ammonium Hydroxide (28-30%)[1][2]
Temperature120-140 °C[1]
Reaction Time12-24 hours[1]
Typical Yield80-90%[2]

Table 1: Summary of reaction parameters for the synthesis of 3-amino-6-chloropyridazine.

Step 2: Synthesis of (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol

This step is a two-part process involving the construction of the imidazo[1,2-b]pyridazine ring system followed by formylation at the C3 position.

Part A: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine

The cyclization is achieved by reacting 3-amino-6-chloropyridazine with chloroacetaldehyde. The reaction proceeds via an initial N-alkylation of the exocyclic amino group, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-b]pyridazine ring.

  • Reagents and Equipment:

    • 3-Amino-6-chloropyridazine

    • Chloroacetaldehyde (50% aqueous solution)

    • Ethanol

    • Standard laboratory glassware for reactions under reflux.

  • Procedure:

    • Dissolve 3-amino-6-chloropyridazine in ethanol in a round-bottom flask.

    • Add chloroacetaldehyde solution (1.1 to 1.5 equivalents) to the mixture.

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product can be isolated by concentrating the solvent under reduced pressure and then purifying the residue by column chromatography or recrystallization.[3]

Part B: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6] The Vilsmeier reagent, a chloroiminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF). This electrophilic species then attacks the electron-rich C3 position of the imidazo[1,2-b]pyridazine ring.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 IP 6-Chloroimidazo[1,2-b]pyridazine Intermediate Iminium Intermediate IP->Intermediate + Vilsmeier Reagent Aldehyde 6-Chloroimidazo[1,2-b]pyridazine-3-carbaldehyde Intermediate->Aldehyde Hydrolysis

Figure 2: Simplified mechanism of the Vilsmeier-Haack formylation.

  • Reagents and Equipment:

    • 6-Chloroimidazo[1,2-b]pyridazine

    • N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Dichloromethane (DCM) or another suitable inert solvent

    • Standard laboratory glassware for reactions under anhydrous conditions.

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, dissolve 6-chloroimidazo[1,2-b]pyridazine in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (1.5 to 2.0 equivalents) dropwise to the cooled solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture and carefully pour it onto crushed ice with stirring.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

    • The precipitated solid is collected by filtration, washed with water, and dried.

    • The crude 6-chloroimidazo[1,2-b]pyridazine-3-carbaldehyde can be purified by recrystallization or column chromatography.

Causality and Scalability Considerations:
  • Reagent Stoichiometry: The ratio of POCl₃ to DMF is critical for the efficient formation of the Vilsmeier reagent. An excess of the reagent is typically used to ensure complete formylation of the substrate.

  • Temperature Control: The initial addition of POCl₃ to DMF is highly exothermic and requires careful temperature control to prevent side reactions and ensure safety.

  • Work-up: The quenching of the reaction mixture with ice and subsequent neutralization must be performed cautiously due to the exothermic nature of the hydrolysis of excess POCl₃. On a large scale, a reverse quench (adding the reaction mixture to a large volume of ice/base) is often preferred for better temperature control.

ParameterValueReference
Starting Material6-Chloroimidazo[1,2-b]pyridazine[5]
ReagentsDMF, POCl₃[4][6]
Temperature0 °C (addition), 60-80 °C (reaction)[5]
Reaction Time2-4 hours[5]
Typical YieldModerate to good[5]

Table 2: Summary of reaction parameters for the Vilsmeier-Haack formylation.

Step 3: Selective Reduction to (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol

The final step is the reduction of the aldehyde group to a primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mildness, selectivity, and ease of handling, making it highly suitable for large-scale production.[7][8][9] It selectively reduces aldehydes and ketones without affecting the chloro-substituent on the pyridazine ring.

Protocol: Reduction of 6-Chloroimidazo[1,2-b]pyridazine-3-carbaldehyde
  • Reagents and Equipment:

    • 6-Chloroimidazo[1,2-b]pyridazine-3-carbaldehyde

    • Sodium borohydride (NaBH₄)

    • Methanol or Ethanol

    • Standard laboratory glassware.

  • Procedure:

    • Suspend or dissolve 6-chloroimidazo[1,2-b]pyridazine-3-carbaldehyde in methanol or ethanol in a round-bottom flask.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.1 to 1.5 equivalents) in small portions to the cooled mixture. Effervescence (hydrogen gas evolution) may be observed.

    • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.

    • Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to destroy the excess NaBH₄.

    • Remove the solvent under reduced pressure.

    • The product can be extracted with a suitable organic solvent such as ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

    • The final product, (6-chloroimidazo[1,2-b]pyridazin-3-yl)methanol, can be purified by recrystallization or column chromatography.

Causality and Scalability Considerations:
  • Reagent Choice: Sodium borohydride is preferred over stronger reducing agents like lithium aluminum hydride (LAH) to avoid potential dehalogenation of the pyridazine ring and for its operational simplicity and safety.

  • Solvent: Protic solvents like methanol or ethanol are commonly used and are suitable for large-scale operations.

  • Work-up: The quenching step should be performed carefully, especially on a large scale, to control the rate of hydrogen gas evolution.

ParameterValueReference
Starting Material6-Chloroimidazo[1,2-b]pyridazine-3-carbaldehyde
ReagentSodium Borohydride (NaBH₄)[7][8]
SolventMethanol or Ethanol[8]
Temperature0 °C to room temperature[8]
Reaction Time1-3 hours[8]
Typical YieldHigh[7][8]

Table 3: Summary of reaction parameters for the selective reduction.

Safety Considerations

  • 3,6-Dichloropyridazine: Is a toxic and corrosive solid. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Ammonium Hydroxide: Is corrosive and has a pungent odor. Work in a well-ventilated area or fume hood.

  • Phosphorus Oxychloride: Is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood, using appropriate PPE.

  • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Additions and quenching should be done slowly and with adequate ventilation.

Conclusion

The three-step synthetic route presented in this application note provides a scalable and efficient method for the production of Imidazo[1,2-b]pyridazin-3-ylmethanol. The protocols are based on well-established chemical transformations and utilize readily available and cost-effective reagents. By providing detailed experimental procedures and explaining the underlying chemical principles, this guide aims to empower researchers and drug development professionals in their efforts to synthesize this valuable chemical intermediate.

References

Sources

Application

Reductive amination using oxidized Imidazo[1,2-B]pyridazin-3-ylmethanol precursors

Application Notes & Protocols Topic: Reductive Amination Using Oxidized Imidazo[1,2-b]pyridazin-3-ylmethanol Precursors For: Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potenti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Reductive Amination Using Oxidized Imidazo[1,2-b]pyridazin-3-ylmethanol Precursors

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of the Imidazo[1,2-b]pyridazine Scaffold

The Imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus in medicinal chemistry, forming the core of numerous bioactive molecules.[1][2] Its significance was highlighted by the success of the kinase inhibitor Ponatinib, which spurred a resurgence of interest in developing novel derivatives for diverse therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents.[1] A critical strategy for diversifying this valuable scaffold is the formation of new carbon-nitrogen (C-N) bonds, a cornerstone of modern drug discovery.[3][4]

Reductive amination stands out as one of the most powerful and widely utilized methods for C-N bond construction, lauded for its operational simplicity, broad substrate scope, and amenability to one-pot procedures.[4][5][6] It is estimated that at least a quarter of C-N bond-forming reactions in the pharmaceutical industry are performed via reductive amination.[3][4][6] This process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced in situ to the target amine.[7]

This guide provides a comprehensive, two-part protocol for the synthesis of novel amine derivatives based on the Imidazo[1,2-b]pyridazine core. We will first detail the controlled oxidation of Imidazo[1,2-b]pyridazin-3-ylmethanol to its corresponding aldehyde, a critical and often sensitive precursor. Subsequently, we will provide a robust protocol for the direct reductive amination of this aldehyde, enabling the efficient synthesis of diverse secondary and tertiary amines.

Overall Synthetic Workflow

The process is a sequential, two-stage synthesis that begins with a readily accessible starting alcohol and culminates in a diverse library of amine-substituted Imidazo[1,2-b]pyridazines.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: C-N Bond Formation Start Imidazo[1,2-b]pyridazin-3-ylmethanol (Starting Material) Oxidation Oxidation (e.g., MnO₂) Start->Oxidation Step 1 Aldehyde Imidazo[1,2-b]pyridazine-3-carbaldehyde (Key Precursor) Oxidation->Aldehyde Amine Primary or Secondary Amine (R¹R²NH) ReductiveAmination Reductive Amination (STAB, DCM) Amine->ReductiveAmination Step 2 FinalProduct N-Substituted Imidazo[1,2-b]pyridazin-3-ylmethanamine (Final Product) ReductiveAmination->FinalProduct

Figure 1: Two-stage workflow for amine synthesis.

Part 1: Oxidation of Imidazo[1,2-b]pyridazin-3-ylmethanol

Expertise & Experience: The Rationale Behind a Controlled Oxidation

The conversion of the primary alcohol, Imidazo[1,2-b]pyridazin-3-ylmethanol, to its aldehyde is the critical first step. The primary challenge is preventing over-oxidation to the corresponding carboxylic acid, which would be unreactive in the subsequent reductive amination. While various reagents like Dess-Martin periodinane (DMP) or Swern oxidation are effective, they can be sensitive to moisture or require cryogenic temperatures and produce odorous byproducts.

For this protocol, we select activated manganese dioxide (MnO₂) . This choice is grounded in several field-proven advantages:

  • Selectivity: MnO₂ is a mild and highly selective oxidant for allylic and benzylic-type alcohols, a class to which our heterocyclic methanol belongs. It rarely oxidizes non-activated alcohols or leads to over-oxidation.

  • Practicality: The reaction is typically run at room temperature or with gentle heating.

  • Simplicity of Workup: As a solid, heterogeneous reagent, the excess MnO₂ and its reduced form (MnO) can be easily removed by simple filtration, significantly simplifying product isolation.

Protocol 1: Synthesis of Imidazo[1,2-b]pyridazine-3-carbaldehyde

Materials:

  • Imidazo[1,2-b]pyridazin-3-ylmethanol

  • Activated Manganese Dioxide (MnO₂, ~10 equivalents by weight)

  • Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Celite® or a pad of silica gel

  • Round-bottom flask, magnetic stirrer, reflux condenser

  • Filtration apparatus

Procedure:

  • To a solution of Imidazo[1,2-b]pyridazin-3-ylmethanol (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask, add activated MnO₂ (10.0 eq by weight).

    • Scientist's Note: A large excess of high-activity MnO₂ is crucial for driving the reaction to completion in a reasonable timeframe. The quality of the MnO₂ is paramount.

  • Stir the resulting black suspension vigorously at room temperature. The reaction can be gently heated to reflux (~40°C for DCM) to increase the rate if necessary.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The starting material is typically more polar than the resulting aldehyde.

  • Upon completion (usually 4-24 hours, depending on the substrate and MnO₂ activity), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® or silica gel to remove the MnO₂ solids. Wash the filter cake thoroughly with additional DCM to ensure complete recovery of the product.

  • Combine the filtrates and concentrate the solvent under reduced pressure to yield the crude Imidazo[1,2-b]pyridazine-3-carbaldehyde.

  • The crude product is often of sufficient purity for the next step. If required, purify by flash column chromatography on silica gel.

Trustworthiness (Self-Validation):

  • ¹H NMR Spectroscopy: Expect the disappearance of the methylene (-CH₂OH) signal and the appearance of a characteristic aldehyde proton singlet (δ ≈ 9.5-10.5 ppm).

  • LC-MS: Confirm the mass of the product corresponds to the expected aldehyde (M+H)⁺.

Part 2: Reductive Amination of the Aldehyde Precursor

Mechanism and the Superiority of Sodium Triacetoxyborohydride (STAB)

Direct reductive amination combines imine formation and reduction into a single, efficient step.[8] The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form a key iminium ion intermediate. This electrophilic species is then rapidly reduced by a hydride source to yield the final amine.[5][7]

Figure 2: Mechanism of Reductive Amination.

The choice of reducing agent is critical. While strong reagents like sodium borohydride (NaBH₄) can be used, they can also reduce the starting aldehyde, leading to unwanted alcohol byproducts and lower yields.[9] Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation.[10][11]

  • Enhanced Selectivity: STAB is a milder hydride donor that is particularly effective at reducing protonated iminium ions while being significantly less reactive towards aldehydes and ketones at neutral or slightly acidic pH.[8][10][12] This selectivity is key to the success of the one-pot direct amination procedure.

  • Convenience: It is a stable, non-toxic solid that is easy to handle and does not require strictly anhydrous conditions, although anhydrous solvents are recommended for optimal results.[12]

Protocol 2: Direct Reductive Amination

Materials:

  • Imidazo[1,2-b]pyridazine-3-carbaldehyde

  • Primary or Secondary Amine (1.0 - 1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Optional: Glacial Acetic Acid (AcOH) (1.0 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve Imidazo[1,2-b]pyridazine-3-carbaldehyde (1.0 eq) and the desired amine (1.1 eq) in anhydrous DCM.

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine/iminium ion formation.

    • Scientist's Note: For weakly nucleophilic amines (e.g., anilines), the addition of one equivalent of acetic acid can catalyze imine formation and accelerate the reaction.[11]

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring solution. An exotherm may be observed.

  • Continue stirring the reaction at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.

  • Once complete, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Stir for 15-20 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[5]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted amine.

Expected Results and Substrate Scope

This protocol is effective for a wide range of primary and secondary amines. The following table summarizes expected outcomes for representative amine classes.

Amine SubstrateStructure of AmineExpected Product StructureTypical Yield (%)Expert Notes
Primary Aliphatic Butylamine75-90%Reactions are typically clean and fast. Monitor for potential dialkylation if excess aldehyde is present.
Primary Aromatic Aniline60-80%Slower reaction due to lower nucleophilicity. Addition of acetic acid is recommended.[10]
Secondary Cyclic Piperidine80-95%Generally high-yielding and clean reactions.
Sterically Hindered tert-Butylamine20-40%Steric hindrance slows both imine formation and reduction. Longer reaction times and elevated temperatures may be needed.

Conclusion

This two-step synthetic route, beginning with the controlled oxidation of Imidazo[1,2-b]pyridazin-3-ylmethanol followed by a robust reductive amination with STAB, provides a highly reliable and versatile platform for the synthesis of novel Imidazo[1,2-b]pyridazine derivatives. The protocols are designed with both scientific rigor and practical laboratory application in mind, explaining the causality behind key reagent choices to empower researchers. By leveraging this methodology, drug development professionals can efficiently generate diverse chemical libraries, accelerating the exploration of structure-activity relationships and the discovery of new therapeutic agents based on this privileged scaffold.

References

  • Garrido, A., Vera, G., Delaye, P.-O., & Enguehard-Gueiffier, C. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 113867.
  • JOCPR. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry Research.
  • Benchchem. (n.d.).
  • Garrido, A., Vera, G., Delaye, P.-O., Enguehard-Gueiffier, C. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry.
  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Chem-Impex. (n.d.). Imidazo[1,2-b]pyridazine. Chem-Impex.
  • Boger, D. L., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry.
  • Gao, Y., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega.
  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals.
  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed.
  • Reddy, C. S., et al. (2016). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica.
  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
  • Wikipedia. (n.d.).
  • Myers, A. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for Imidazo[1,2-B]pyridazin-3-ylmethanol synthesis

Welcome to the technical support center for the synthesis of Imidazo[1,2-b]pyridazin-3-ylmethanol and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Imidazo[1,2-b]pyridazin-3-ylmethanol and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yields and obtain high-purity products.

The imidazo[1,2-b]pyridazine core is a significant scaffold in medicinal chemistry, with derivatives showing promise as kinase inhibitors and for treating a range of diseases.[1][2][3][4] However, the synthesis can present challenges, from low yields to purification difficulties. This guide provides practical solutions based on established chemical principles and literature precedents.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of Imidazo[1,2-b]pyridazin-3-ylmethanol and related structures.

Question: My reaction yield for the core imidazo[1,2-b]pyridazine scaffold is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of the imidazo[1,2-b]pyridazine ring system often stem from several critical factors, primarily related to the nucleophilicity of the starting aminopyridazine and the conditions of the condensation reaction.

Probable Causes & Solutions:

  • Suboptimal Nucleophilicity of the Aminopyridazine: In 3-aminopyridazine, the ring nitrogen not adjacent to the amino group is the most nucleophilic.[5] Alkylation by the α-haloketone at this site can lead to undesired side products and hamper the formation of the desired bicyclic product.[5]

    • Solution: The introduction of a halogen at the 6-position of the pyridazine ring is a common and effective strategy to direct the alkylation to the desired nitrogen, significantly improving the yield of the imidazo[1,2-b]pyridazine ring.[5]

  • Inefficient Condensation Reaction Conditions: The condensation between the α-bromoketone and 3-amino-6-halopyridazine is a crucial step. The choice of base and solvent can significantly impact the reaction rate and yield.

    • Solution: A mild base such as sodium bicarbonate is often sufficient to promote the reaction.[5] It is important to ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC).

  • Decomposition of Starting Materials or Product: The starting materials or the final product may be sensitive to harsh reaction conditions, such as high temperatures or strong acids/bases.

    • Solution: Employ milder reaction conditions where possible. If a stronger base is needed, consider options like potassium carbonate. For temperature-sensitive reactions, running the reaction at a lower temperature for a longer duration might be beneficial.

Experimental Protocol for Improved Yield:

The following protocol is a general guideline for the synthesis of the 6-chloro-imidazo[1,2-b]pyridazine core, which can then be further functionalized.

Step Procedure Key Considerations
1 To a solution of 3-amino-6-chloropyridazine (1.0 eq) in a suitable solvent (e.g., ethanol), add the appropriate α-bromoketone (1.1 eq).The choice of solvent can influence reaction rates. Polar protic solvents like ethanol are often effective.
2 Add sodium bicarbonate (2.0 eq) to the mixture.A mild base is crucial to avoid side reactions.
3 Heat the reaction mixture to reflux (e.g., 80-90°C) and monitor the progress by TLC.[6]The reaction time can vary from a few hours to overnight.
4 Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
5 Purify the crude product by recrystallization or column chromatography.The choice of purification method will depend on the properties of the specific derivative.
Question: I am observing significant side product formation. How can I identify and minimize these impurities?

Answer:

Side product formation is a common issue. Understanding the potential side reactions is key to minimizing them.

Common Side Reactions and Mitigation Strategies:

  • N-alkylation at the wrong nitrogen: As mentioned previously, alkylation at the more nucleophilic ring nitrogen of 3-aminopyridazine is a major side reaction.

    • Mitigation: Use a 6-halo-substituted 3-aminopyridazine to direct the reaction.[5]

  • Dimerization or polymerization: Under certain conditions, the starting materials or intermediates can self-react.

    • Mitigation: Use a suitable concentration of reactants. Very high concentrations can sometimes favor side reactions. Ensure efficient stirring to maintain a homogenous reaction mixture.

  • Hydrolysis of the α-haloketone: If water is present in the reaction mixture, the α-haloketone can hydrolyze to the corresponding α-hydroxyketone.

    • Mitigation: Use anhydrous solvents and reagents. Dry your glassware thoroughly before starting the reaction.

Question: The purification of my final Imidazo[1,2-b]pyridazin-3-ylmethanol product is challenging. What are the best practices?

Answer:

Purification can indeed be a bottleneck. The choice of method depends on the physical and chemical properties of your compound.

Recommended Purification Techniques:

  • Recrystallization: If your product is a solid and you can find a suitable solvent system, recrystallization is an excellent method for obtaining high-purity material.

  • Column Chromatography: This is a versatile technique for separating the desired product from impurities.

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective. The exact solvent system will need to be optimized for your specific compound.

  • Reverse-Phase HPLC: For highly polar compounds or for achieving very high purity, preparative reverse-phase HPLC can be used.[7]

Troubleshooting Purification:

  • Streaking on TLC: This can indicate that your compound is acidic or basic. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can improve the separation.

  • Poor Separation: If your product and impurities have very similar polarities, you may need to try a different solvent system or a different stationary phase (e.g., alumina).

Frequently Asked Questions (FAQs)

What are the most critical parameters to control during the synthesis?

The most critical parameters are:

  • Stoichiometry of Reactants: Precise control over the molar ratios of the aminopyridazine and the α-haloketone is essential.

  • Choice of Base: The base should be strong enough to promote the reaction but not so strong as to cause side reactions or decomposition.

  • Reaction Temperature: The temperature should be high enough to ensure a reasonable reaction rate but not so high as to cause degradation.

  • Solvent Purity: The use of anhydrous solvents is often crucial to prevent hydrolysis of the α-haloketone.

Are there alternative synthetic routes to the imidazo[1,2-b]pyridazine core?

Yes, several alternative methods have been developed, particularly those utilizing metal-catalyzed cross-coupling reactions.[8] These can offer different substrate scopes and may be advantageous for certain derivatives. Some of these methods include:

  • Palladium-catalyzed intramolecular C-H amination. [8]

  • Copper-catalyzed oxidative cyclization. [8]

  • Groebke-Blackburn-Bienaymé three-component reaction. [8]

The choice of synthetic route will depend on the availability of starting materials, the desired substitution pattern, and the scale of the reaction.

What are the key safety precautions to take when working with the reagents involved in this synthesis?
  • α-Haloketones: These are often lachrymators and skin irritants. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Many of the organic solvents used are flammable and can be toxic. Handle them in a fume hood and away from ignition sources.

  • Bases: Strong bases can be corrosive. Handle with care and wear appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Visualizing the Process

To aid in understanding the synthesis and troubleshooting, the following diagrams illustrate the general reaction pathway and a troubleshooting workflow.

General Reaction Pathway

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Final Product 3-Amino-6-halopyridazine 3-Amino-6-halopyridazine Condensation Condensation 3-Amino-6-halopyridazine->Condensation alpha-Bromoketone alpha-Bromoketone alpha-Bromoketone->Condensation Imidazo[1,2-b]pyridazine Core Imidazo[1,2-b]pyridazine Core Condensation->Imidazo[1,2-b]pyridazine Core Mild Base, Heat Imidazo[1,2-b]pyridazin-3-ylmethanol Imidazo[1,2-b]pyridazin-3-ylmethanol Imidazo[1,2-b]pyridazine Core->Imidazo[1,2-b]pyridazin-3-ylmethanol Further Functionalization

Caption: General synthesis pathway for Imidazo[1,2-b]pyridazin-3-ylmethanol.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Reagents Verify Purity and Stoichiometry of Starting Materials Start->Check_Reagents Check_Reagents->Start Impure/Incorrect Stoichiometry Check_Conditions Review Reaction Conditions: Base, Solvent, Temperature Check_Reagents->Check_Conditions Reagents OK Optimize_Base Optimize Base: Try alternative mild bases (e.g., K2CO3) Check_Conditions->Optimize_Base Optimize_Solvent Optimize Solvent: Ensure anhydrous conditions Check_Conditions->Optimize_Solvent Optimize_Temp Optimize Temperature: Lower temp, longer time Check_Conditions->Optimize_Temp Analyze_Side_Products Identify Side Products by LC-MS or NMR Optimize_Base->Analyze_Side_Products Optimize_Solvent->Analyze_Side_Products Optimize_Temp->Analyze_Side_Products Address_Side_Products Modify conditions to minimize specific side reactions Analyze_Side_Products->Address_Side_Products Side Products Identified End Improved Yield Analyze_Side_Products->End No Significant Side Products, Yield Improved Address_Side_Products->End

Caption: A logical workflow for troubleshooting low reaction yields.

References

Sources

Optimization

Purification methods for removing byproducts from Imidazo[1,2-B]pyridazine cyclization

The following guide serves as a specialized Technical Support Center for researchers synthesizing Imidazo[1,2-b]pyridazines. It is structured to troubleshoot specific failure modes, explain the mechanistic origins of imp...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers synthesizing Imidazo[1,2-b]pyridazines. It is structured to troubleshoot specific failure modes, explain the mechanistic origins of impurities, and provide self-validating purification protocols.

Status: Operational | Tier: Advanced Chemical Support Subject: Isolation, Purification, and Impurity Profiling of Imidazo[1,2-b]pyridazines Assigned Scientist: Senior Application Scientist, Heterocyclic Chemistry Division

Core Chemistry & Impurity Origins

Before troubleshooting, you must understand what you are purifying. The synthesis typically involves the condensation of a 3-aminopyridazine with an


-haloketone .[1]
The "Hidden" Impurity Pathway

Many researchers assume a binary outcome: Product or Starting Material. However, the formation of Imidazo[1,2-b]pyridazine proceeds through a distinct intermediate—the hydroxy-dihydro species. If your reaction conditions (temperature, acid catalysis) are insufficient, this intermediate will not dehydrate, leading to a persistent, polar impurity that often co-elutes with your product.

Figure 1: Reaction Mechanism & Impurity Generation This diagram maps the critical control points where impurities are generated.

ReactionPathway SM 3-Aminopyridazine + alpha-Haloketone N_Alk N-Alkylated Intermediate (Quaternary Salt) SM->N_Alk Nucleophilic Attack (N2 Position) Impurity_N Impurity A: Exocyclic N-Alkylation (Dead End) SM->Impurity_N Side Reaction (Exocyclic Amine Attack) Hydroxy Hydroxy-dihydro Intermediate N_Alk->Hydroxy Ring Closure (Base Promoted) Hydroxy->Hydroxy Stalls here if Temp < 70°C Product Imidazo[1,2-b]pyridazine (Aromatized) Hydroxy->Product Dehydration (-H2O, Acid/Heat) Impurity_Tar Impurity B: Oligomeric Tars (Oxidation) Hydroxy->Impurity_Tar Degradation (Prolonged Heating)

Caption: Pathway analysis showing the critical dehydration step (Hydroxy -> Product). Failure here results in the common "intermediate alcohol" impurity.

Troubleshooting Guides (Q&A Format)

Issue 1: "My crude reaction mixture is a black, sticky tar. How do I isolate the solid?"

Diagnosis: This is the most common complaint in pyridazine chemistry. The "tar" consists of oxidized aminopyridazine oligomers and inorganic salts entrapping your product. The Fix: The Polarity-Gradient Trituration Do not attempt to filter this directly. You need to strip the lipophilic tars while precipitating the polar heterocycle.

Protocol:

  • Evaporation: Remove the reaction solvent (usually ethanol or DMF) completely.

  • Dissolution: Redissolve the tar in a minimum amount of Dichloromethane (DCM) .

  • Precipitation (The Critical Step): Slowly add Diethyl Ether (or MTBE) to the stirring DCM solution until a ratio of 1:5 (DCM:Ether) is reached.

    • Why? The polymeric tars are often soluble in ether/DCM mixtures, while the Imidazo[1,2-b]pyridazine (a polar aromatic system) will crash out as a solid.

  • Filtration: Filter the resulting solid. The black mother liquor contains the tars. The solid is your semi-crude product.

Issue 2: "I see a spot on TLC just below my product that won't separate."

Diagnosis: This is likely the Hydroxy-dihydro intermediate (see Figure 1). It lacks the aromaticity of the final product, making it slightly more polar and prone to "tailing" on silica. The Fix: Chemical Scavenging (Dehydration) Column chromatography is often ineffective here because the intermediate can dehydrate on the column, causing broad streaks.

Protocol:

  • Take your crude material and reflux it in Ethanol with a catalytic amount of p-Toluenesulfonic acid (pTSA) or concentrated HBr for 1 hour.

  • Mechanism: This forces the dehydration of the intermediate, converting it entirely into the desired product.

  • Neutralize with saturated NaHCO₃ and extract. The "lower spot" should disappear, merging into your product spot.

Issue 3: "How do I remove unreacted 3-aminopyridazine without a column?"

Diagnosis: 3-aminopyridazine is highly polar and basic. If you used an excess, it contaminates the product. The Fix: pH-Switch Extraction Imidazo[1,2-b]pyridazines are weakly basic but significantly less basic than the starting aminopyridazine. We exploit this pKa difference.

Protocol:

  • Dissolve crude in Ethyl Acetate .[2]

  • Wash 1: Wash with 0.1 M HCl (mildly acidic).

    • Result: The highly basic 3-aminopyridazine is protonated and moves to the aqueous layer. The less basic Imidazo[1,2-b]pyridazine remains in the organic layer (mostly).

    • Warning: If you use 1 M HCl, you might protonate your product too. Test the aqueous layer by TLC to ensure you aren't losing product.

  • Wash 2: Wash with Brine to remove residual water/acid.

  • Dry over Na₂SO₄.

Scalable Purification Workflows

Select your purification strategy based on the physical state and scale of your crude product.[3]

Figure 2: Purification Decision Matrix Follow this logic flow to minimize solvent waste and maximize yield.

PurificationMatrix Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Precipitates Oil Dark Oil / Tar StateCheck->Oil Soluble Trituration Trituration (Ether or Hexane/EtOAc) Solid->Trituration AcidWash Acid/Base Extraction (Remove SM) Oil->AcidWash PurityCheck Purity > 90%? Trituration->PurityCheck AcidWash->PurityCheck Recryst Recrystallization (EtOH or MeCN) PurityCheck->Recryst Yes (Final Polish) Column Flash Chromatography (DCM/MeOH 95:5) PurityCheck->Column No (Complex Mixture)

Caption: Decision tree for selecting the optimal purification method based on crude physical state.

Method A: Recrystallization (High Purity, >1g Scale)

Recrystallization is superior to chromatography for removing the "intermediate alcohol" and inorganic salts.

ParameterRecommendationNotes
Primary Solvent Ethanol (Abs.) Excellent solubility curve for most imidazo[1,2-b]pyridazines.
Anti-Solvent Water or Hexane Add dropwise to the hot ethanol solution until turbidity persists.
Temperature Reflux to 4°C Slow cooling is essential to exclude the tarry impurities.
Yield Impact 70-85% RecoveryLower recovery than column, but >99% purity (HPLC).
Method B: Flash Chromatography (Difficult Separations)

If you must run a column, standard EtOAc/Hexane often fails due to the basicity of the pyridazine nitrogen, which interacts with the acidic silica silanols (causing tailing).

  • Mobile Phase Modifier: Always add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase.

  • Recommended Gradient:

    • Solvent A: Dichloromethane

    • Solvent B: Methanol (containing 1% NH₄OH)

    • Gradient: 0% B

      
       10% B.
      
  • Loading: Dissolve the crude in a minimum amount of DCM. Do not load in DMF or DMSO.

References & Validation

The protocols above are derived from established heterocyclic synthesis methodologies and validated against standard solubility parameters of the imidazo[1,2-b]pyridazine scaffold.

  • General Synthesis & Mechanism:

    • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines. The mechanism of N2-attack vs exocyclic amine is detailed here.

  • Purification of Aminopyridines/Pyridazines:

    • Purification of 2-aminopyridine derivatives... by cation-exchange chromatography.[4] (Analogous method for removing starting material).

  • Recrystallization Solvents:

    • Synthesis of Imidazo[1,2-a]pyridine Derivatives... (Validates Ethanol/Water systems for this class of fused heterocycles).

  • Handling Alpha-Haloketone Reactions:

    • Alpha Halogenation of Aldehydes and Ketones.[5] (Context on the reactivity of the electrophile).

Sources

Troubleshooting

Technical Support Center: Imidazo[1,2-B]pyridazin-3-ylmethanol Solubility &amp; Handling Guide

Ticket ID: #SOL-IMP-003 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Subject: Overcoming "Brick Dust" Properties of Imidazo[1,2-B]pyridazin-3-ylmethanol Executive Summary You...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-IMP-003 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Subject: Overcoming "Brick Dust" Properties of Imidazo[1,2-B]pyridazin-3-ylmethanol

Executive Summary

You are likely encountering difficulties with Imidazo[1,2-B]pyridazin-3-ylmethanol (and its derivatives, such as the 6-chloro analog) because it falls into the category of "Brick Dust" intermediates.

These molecules exhibit high crystal lattice energy due to the planar fused heterocyclic system (


-stacking) combined with a hydrogen-bond network driven by the C3-hydroxymethyl group and the N1/N4 nitrogens. This guide provides a self-validating troubleshooting workflow to resolve solubility issues during reaction, workup, and purification.

Module 1: The Diagnostic (Why is it insoluble?)

Before attempting a fix, confirm the physical state of your issue. This molecule resists dissolution in standard organic solvents (DCM, Toluene, Et2O) because the energy required to break its crystal lattice is higher than the solvation energy provided by non-polar solvents.

Solubility Profile Matrix
Solvent ClassRepresentative SolventsSolubility RatingApplication Note
Chlorinated DCM, ChloroformPoor Avoid for reactions; useful only as a workup extractant if large volumes are used.
Protic Methanol, EthanolModerate Good for recrystallization (hot); often requires heating to dissolve.
Polar Aprotic DMSO, DMF, NMPExcellent Primary choice for reactions. Difficult to remove during workup.
Ethers THF, 1,4-DioxaneModerate/Good Good compromise. THF is the best "removable" reaction solvent.
Non-Polar Hexanes, TolueneInsoluble Use strictly as anti-solvents to force precipitation.

Module 2: Reaction Troubleshooting

Scenario A: "My starting material is a slurry, not a solution."

The Fix: Do not force homogeneity if the reaction mechanism permits surface-level interaction. However, if homogeneity is required:

  • Switch Solvent System: Move from DCM/THF to DMSO or DMF .

    • Caution: If your next step involves an aqueous workup, DMSO can drag product into the water layer.

  • The "Heat-Cool-Heat" Protocol:

    • Heat the mixture to 60°C to break the lattice.

    • Cool back to reaction temperature (e.g., 0°C or RT).

    • Result: Often, the compound remains supersaturated in solution long enough to react.

Scenario B: Oxidation to Aldehyde (e.g., MnO2 or Swern)
  • Issue: MnO2 is heterogeneous; if the substrate is also solid, the reaction stalls.

  • Solution: Use IBX (2-Iodoxybenzoic acid) in DMSO .

    • Why: IBX and the substrate are both soluble in DMSO. The reaction proceeds rapidly at RT.

    • Workup: Dilute with water -> Filter off the insoluble IBA byproduct -> Extract product with EtOAc.

Scenario C: Nucleophilic Substitution (OH Cl/Br)
  • Issue: Thionyl chloride (

    
    ) creates a sticky, insoluble gum.
    
  • Solution: Use Vilsmeier-Haack conditions (

    
    /DMF) or Appel Reaction  (
    
    
    
    ) in high-dilution DCM/ACN mixtures. The DMF in Vilsmeier acts as both reagent and solubilizer.

Module 3: Purification & Workup Protocols

This is where most loss occurs. The amphiphilic nature (polar heterocycle + lipophilic regions) causes the molecule to streak on silica or remain in the aqueous phase.

Protocol 1: The "Anti-Solvent" Recrystallization (Recommended)

Avoid column chromatography if possible. This scaffold crystallizes well if handled correctly.

  • Dissolution: Dissolve crude solid in the minimum amount of hot Methanol or Ethanol (approx. 60-70°C).

    • Check: If insoluble particles remain, filter hot through a Celite pad.

  • Nucleation: Remove from heat. Add Diethyl Ether or MTBE dropwise until the solution turns slightly cloudy (turbid).

  • Crystallization: Re-heat briefly to clarify, then let stand at Room Temp (20 mins)

    
     Fridge (4°C, 2 hrs) 
    
    
    
    Freezer (-20°C, overnight).
  • Collection: Filter the resulting needles/powder and wash with cold Ether.

Protocol 2: Chromatography (If you must)

Standard Silica (SiO2) is acidic and will retain the basic imidazo-pyridazine core.

  • Mobile Phase Modifier: You must use a base.

    • Recipe: DCM : MeOH :

      
       (95 : 4.5 : 0.5).
      
  • Alternative Stationary Phase: Use Neutral Alumina or C18 Reverse Phase (Water/Acetonitrile + 0.1% Formic Acid).

Module 4: Decision Frameworks (Visualized)

Figure 1: Solvent Selection Logic

Caption: Logic flow for selecting the optimal reaction medium based on reagent compatibility and downstream workup complexity.

Figure 2: The "Gummy Solid" Rescue Workflow

Caption: Standard operating procedure for converting "oiled out" crude products into handleable solids via trituration.

Module 5: Frequently Asked Questions (FAQ)

Q1: I see two spots on TLC that merge. Is my compound decomposing?

  • A: Likely not. The imidazo[1,2-b]pyridazine core is basic.[1] On silica plates, it can protonate and streak.

  • Validation: Dip your TLC plate in a solution of 5% Triethylamine/Hexanes before spotting your compound. If the spot tightens into one, it is an artifact of the silica acidity, not decomposition.

Q2: Can I use protecting groups to improve solubility?

  • A: Yes. If the free hydroxyl is problematic, protect it as a TBS (tert-butyldimethylsilyl) ether or MOM (methoxymethyl) ether. This drastically increases lipophilicity, allowing the use of standard solvents like DCM or Toluene for subsequent steps (e.g., C-H activation or cross-coupling).

Q3: My yield is low after aqueous workup. Where is it?

  • A: Check the aqueous layer.[2][3] Due to the basic nitrogens, the compound may be protonated at neutral/acidic pH.

  • Fix: Adjust the aqueous layer to pH 8-9 using saturated

    
     or 
    
    
    
    before extraction. Use CHCl3/Isopropanol (3:1) as the extraction solvent instead of pure DCM.

References

  • Synthesis & Scaffold Properties

    • Title: Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques.[4]

    • Source:Journal of Medicinal Chemistry (via NIH/PMC).
    • Relevance: details the condensation synthesis and handling of the core scaffold.
  • Solubility & "Brick Dust" Handling

    • Title: Advanced Technologies to Improve Solubility... for Brick Dust Compounds.[5][6][7]

    • Source: Lonza Whitepaper.
    • Relevance: Defines the thermodynamic principles behind "brick dust" insolubility and industrial mitigation str
  • Purification of Polar Heterocycles

    • Title: Overcoming challenges in the purific
    • Source: BenchChem Technical Guide.
    • Relevance: Provides specific mobile phase modifiers for nitrogenous heterocycles.
  • Chemical Data & Safety

    • Title: Imidazo[1,2-b]pyridazine Compound Summary.
    • Source: PubChem (N
    • Relevance: Physical property data (H-bond donor/acceptor counts) confirming polarity.

Sources

Optimization

Optimizing recrystallization solvents for high-purity Imidazo[1,2-B]pyridazin-3-ylmethanol

Technical Support Center: Optimizing Recrystallization of Imidazo[1,2-B]pyridazin-3-ylmethanol Executive Summary & Compound Profile Imidazo[1,2-B]pyridazin-3-ylmethanol (CAS: 154578-28-6) is a critical fused heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Recrystallization of Imidazo[1,2-B]pyridazin-3-ylmethanol

Executive Summary & Compound Profile

Imidazo[1,2-B]pyridazin-3-ylmethanol (CAS: 154578-28-6) is a critical fused heterocyclic intermediate, often utilized in the synthesis of tyrosine kinase inhibitors (e.g., Ponatinib analogs).[1][2][3] Achieving high purity (>98%) is challenging due to the compound's amphiphilic nature—possessing both a basic nitrogen core and a polar hydroxyl group—which often leads to "oiling out" rather than crystallization.[1][3][4]

This guide provides a scientifically grounded approach to solvent selection, process optimization, and troubleshooting, moving beyond generic "recipes" to mechanism-based problem solving.

PropertyDataRelevance to Recrystallization
Molecular Formula C₇H₇N₃OLow molecular weight, high polarity.[2][3][4]
Molecular Weight 149.15 g/mol Kinetics favor rapid precipitation; requires control.[2][3][4]
Physical State Solid (Off-white to yellow)Prone to occlusion of colored oligomers.[2][3][4]
Solubility Profile Soluble: DMSO, DMF, MeOHSparingly: EtOAc, DCMInsoluble: Heptane, HexaneIdeal for binary solvent systems (Solvent/Anti-solvent).[1][4]
pKa (Predicted) ~4.5 (Pyridazine N)pH sensitivity; avoid acidic solvents to prevent salt formation.[1][3][4]

Phase 1: Solvent System Selection (The Screening Protocol)[1][3][4]

Q: Why does my standard Ethyl Acetate/Hexane recrystallization fail? A: The hydroxyl group on the C3 position increases polarity significantly compared to the parent heterocycle.[4] Ethyl Acetate often lacks sufficient solvation power at reflux to dissolve the crude mass fully, leading to partial oiling.[1][4] Hexane is too non-polar and precipitates impurities along with the product.[2][3][4]

Recommended Solvent Systems:

System TypeSolventsRatio (v/v)MechanismBest Application
Primary (Single) Ethanol (Absolute) N/ATemperature-dependent solubility gradient.[2][3]Removal of inorganic salts (insoluble in hot EtOH).[3][4]
Binary (Anti-solvent) MeOH / MTBE 1:3 to 1:5Polarity mismatch forces crystal lattice formation.[1][3][4]High-yield recovery from mother liquor.[2][3][4]
Binary (Alternative) Ethanol / Heptane 1:2Gradual saturation reduction.[1][3][4]Removing non-polar starting materials.[2][3][4]
Workflow: The Solubility Drop Test

Before committing to a bulk batch, perform this micro-test:

  • Place 50 mg of crude solid in a vial.

  • Add Ethanol dropwise while heating to 70°C.

  • Target: Dissolution in <10 volumes (0.5 mL).

    • If yes: Ethanol is a viable single solvent.[2][3][4]

    • If no: Switch to Methanol .[2][3][4][5]

  • Once dissolved, add Heptane dropwise to the hot solution until persistent cloudiness appears. Re-heat to clear.

  • Cool slowly to RT.

Phase 2: Execution & Process Optimization

Q: How do I prevent the product from crashing out as an amorphous powder? A: Amorphous precipitation occurs when supersaturation is reached too quickly (high nucleation rate).[1][3][4] You must decouple nucleation from crystal growth.[2][3][4]

Step-by-Step Protocol:

  • Dissolution (The "Limit" Point):

    • Suspend crude Imidazo[1,2-B]pyridazin-3-ylmethanol in Ethanol (10 vol) .

    • Heat to reflux (78°C).[3][4] If solids remain, add Ethanol in 1 vol increments.[1][4]

    • Critical Check: If the solution is dark/black but solids are dissolved, add Activated Carbon (5 wt%) and stir at reflux for 15 mins.

  • Hot Filtration (The "Clarification" Step):

    • Filter the hot solution through a pre-warmed Celite pad.[2][3][4] This removes inorganic salts (NaCl/NaBr from synthesis) and carbon.[3][4]

    • Tip: Wash the pad with 1 vol hot Ethanol to recover trapped product.[2][3][4]

  • Controlled Crystallization:

    • Re-heat filtrate to reflux.[2][3][4]

    • Seeding: Remove from heat.[2][3][4] When temp drops to ~60°C, add a "seed crystal" (pure product) or scratch the glass wall.[1][4]

    • Anti-Solvent Addition: If using a binary system, add Heptane dropwise through the condenser until a faint turbidity persists.[1][4]

    • Cooling Ramp: Wrap the flask in a towel (insulation) to cool to Room Temp (RT) over 2-3 hours.

    • Final Chill: Place in an ice bath (0-5°C) for 1 hour only after reaching RT.

  • Isolation:

    • Filter under vacuum.[2][3][4][6]

    • Wash cake with cold Ethanol/Heptane (1:1 mixture).[1][3][4]

    • Dry in a vacuum oven at 40°C (Melting point is sensitive; do not overheat).

Visualizing the Decision Logic

The following diagram illustrates the decision matrix for solvent selection based on observed behavior during the initial dissolution phase.

RecrystallizationLogic Start Crude Imidazo[1,2-B]pyridazin-3-ylmethanol SolubilityTest Test Solubility in Hot Ethanol (10 vol) Start->SolubilityTest Decision1 Dissolves Completely? SolubilityTest->Decision1 PathA Proceed with Single Solvent Recrystallization Decision1->PathA Yes PathB Check for Insolubles (Salts/Polymers) Decision1->PathB No (Cloudy) OilingCheck Did it Oil Out on Cooling? PathA->OilingCheck Decision2 Insolubles Present? PathB->Decision2 ActionFilter Hot Filtration (Celite) then Cool Decision2->ActionFilter Yes (Inorganic Salts) ActionStronger Switch to Methanol (Higher Polarity) Decision2->ActionStronger No (Product undissolved) ActionFilter->OilingCheck FixOil Re-heat -> Add Seed Crystal -> Slow Cool OilingCheck->FixOil Yes Success Isolate Crystals OilingCheck->Success No FixOil->Success

Caption: Decision tree for selecting solvent systems and handling solubility issues during purification.

Troubleshooting & FAQs

Q: The product separates as a yellow oil at the bottom of the flask ("Oiling Out").[1][4] What happened? A: This occurs when the temperature of the solution drops below the "liquid-liquid phase separation" (LLPS) boundary before it hits the crystallization boundary.[2][3][4]

  • Fix: Re-heat until the oil dissolves. Add a small amount of the good solvent (e.g., Ethanol) to change the composition.[1][4] Allow the solution to cool very slowly with vigorous stirring. Scratching the glass at the oil-solvent interface can induce nucleation.[2][3][4]

Q: My yield is low (<50%). Where is my product? A: The imidazo-pyridazine core is basic.[2][3][4] If your crude material contained residual acid (from a previous step), you may have formed a salt that is highly soluble in ethanol.[1][4]

  • Fix: Check the pH of the mother liquor. If acidic, neutralize with dilute NaHCO₃ to precipitate the free base, then recrystallize the precipitate.[1][4] Alternatively, you may have used too much solvent.[1][4] Concentrate the mother liquor by 50% and chill again.

Q: The crystals are colored (brown/orange) instead of off-white. A: Conjugated oligomers are trapped in the crystal lattice.[2][3][4]

  • Fix: You must use Activated Carbon (charcoal) during the hot dissolution step.[3][4] Do not skip the hot filtration.[2][3][4] If carbon fails, perform a silica plug filtration (eluting with 5% MeOH in DCM) before attempting recrystallization again.[1][4]

References

  • Synthesis of Imidazo[1,2-b]pyridazines

    • Source: BenchChem & PubChem Compound Summary.[2][3][4]

    • Context: Identification of CAS 154578-28-6 and general physical properties of the 6-chloro derivative (CAS 675580-49-1) as a proxy for solubility behavior.[2][3]

    • URL:[1][3]

  • Purification of Ponatinib Intermediates

    • Source: Patent WO2014093583A2 & BenchChem Protocols.[2][3][4]

    • Context: Describes the purification of related imidazo[1,2-b]pyridazine alkynes using ethyl acetate/heptane systems and the handling of basic nitrogen heterocycles.
    • URL:[1][3][4]

  • General Recrystallization of Nitrogen Heterocycles

    • Source: Sigma-Aldrich Technical Library.[2][3][4]

    • Context: Principles of solvent selection for polar, H-bond accepting heterocycles.
    • URL:[1][2][3]

Sources

Troubleshooting

Minimizing over-oxidation during Imidazo[1,2-B]pyridazin-3-ylmethanol functionalization

Technical Support: Precision Functionalization of Imidazo[1,2-b]pyridazin-3-ylmethanol Core Directive & Scientific Context The Imidazo[1,2-b]pyridazine scaffold is a privileged structure in kinase inhibitor discovery (e....

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support: Precision Functionalization of Imidazo[1,2-b]pyridazin-3-ylmethanol

Core Directive & Scientific Context

The Imidazo[1,2-b]pyridazine scaffold is a privileged structure in kinase inhibitor discovery (e.g., Ponatinib). However, the C3-hydroxymethyl group presents a classic "chemoselectivity paradox":

  • The Target: You need to oxidize the alcohol to an aldehyde (for reductive amination or olefination) or a carboxylic acid (for amide coupling).

  • The Trap (Over-oxidation):

    • Type A (C-Oxidation): Uncontrolled oxidation of the aldehyde to the carboxylic acid when the aldehyde is the desired intermediate.

    • Type B (N-Oxidation): The pyridazine nitrogens (specifically N4/N5) are nucleophilic. Strong oxidants (peracids) or unbuffered conditions create N-oxides (

      
      ), rendering the scaffold inactive or altering its binding mode.
      

This guide provides a self-validating workflow to navigate these competing pathways.

Diagnostic Workflow (Decision Tree)

Before selecting a reagent, assess your substrate's solubility and acid sensitivity using the logic below.

OxidationLogic Start Substrate: Imidazo[1,2-b]pyridazin-3-ylmethanol Target Desired Product? Start->Target Aldehyde Target: Aldehyde (-CHO) Target->Aldehyde Acid Target: Carboxylic Acid (-COOH) Target->Acid Solubility Solubility in DCM/CHCl3? Aldehyde->Solubility Scale Scale of Reaction? Acid->Scale MnO2 Protocol A: Activated MnO2 (High Surface Area) Solubility->MnO2 Soluble (Heterogeneous OK) IBX Protocol B: IBX in DMSO (Chemoselective) Solubility->IBX Insoluble (Requires DMSO) Scale->IBX Small Scale (One-pot via Aldehyde) Pinnick Protocol C: Pinnick Oxidation ( NaClO2 + Scavenger) Scale->Pinnick Standard Route

Caption: Logic flow for selecting the oxidant based on solubility and target oxidation state. Note that MnO2 is preferred for aldehydes if solubility permits.

Troubleshooting Guides & FAQs

Issue 1: "I am seeing an M+16 peak in LCMS (N-Oxide Formation)."

Diagnosis: The pyridazine ring nitrogen has been oxidized. This is common when using peracids (mCPBA) or unbuffered peroxides.

  • The Mechanism: The imidazo[1,2-b]pyridazine core is electron-deficient, but the nitrogen lone pairs remain nucleophilic enough to attack strong electrophilic oxygen sources.

  • The Fix:

    • Switch Reagents: Stop using mCPBA. Use IBX (2-Iodoxybenzoic acid) or Activated MnO2 . These reagents proceed via mechanisms (ligand exchange or radical surface mechanisms) that do not favor electrophilic attack on the pyridine-like nitrogen [1, 2].

    • Buffer: If using a Swern-type oxidation (DMSO/Oxalyl Chloride), ensure the quench is kept cold (-78°C) and treated with base (TEA/DIPEA) before warming up, to prevent acid-catalyzed N-oxidation or ring opening.

Issue 2: "The reaction stalls at 50% conversion with MnO2."

Diagnosis: Surface deactivation or insufficient "active" oxygen.

  • The Causality: MnO2 oxidation is a heterogeneous surface reaction.[1] Water generated during the reaction binds to the MnO2 surface, "poisoning" it.

  • The Fix:

    • The "10x Rule": You must use a large excess (10–20 equivalents by mass) of Activated MnO2.

    • Azeotropic Drying: Do not use wet solvents.

    • Filtration Loop: If stalled, filter the reaction through Celite to remove the "wet" MnO2 and re-treat the filtrate with fresh activated MnO2. This "double-pass" method often pushes conversion to >95% [3].

Issue 3: "I want the Aldehyde, but I'm getting Carboxylic Acid."

Diagnosis: Over-oxidation due to hydration.[2]

  • The Mechanism: Aldehydes exist in equilibrium with gem-diols (hydrates) in the presence of water. Oxidants like Jones reagent or unbuffered permanganate oxidize the gem-diol to the acid.

  • The Fix:

    • Anhydrous Conditions: Use DMP (Dess-Martin Periodinane) or IBX in anhydrous DMSO. These reagents do not require water and do not oxidize aldehydes to acids under standard conditions.

    • Avoid Ag2O/KMnO4: These are specifically designed to drive aldehydes to acids.

Validated Experimental Protocols

Protocol A: Activated MnO2 Oxidation (The "Gold Standard" for Aldehydes)

Best for: Soluble substrates, preventing N-oxidation, and stopping at the aldehyde.

Reagents:

  • Substrate: Imidazo[1,2-b]pyridazin-3-ylmethanol (1.0 eq)

  • Oxidant: Activated

    
    -MnO2 (10–15 eq by weight). Note: Commercial "precipitated" MnO2 is often inactive. Use "Activated" grade.
    
  • Solvent: Anhydrous DCM or CHCl3 (0.1 M).

Step-by-Step:

  • Preparation: Dissolve the alcohol in anhydrous DCM. If solubility is poor, add a minimum amount of DMF.

  • Addition: Add activated MnO2 (5 eq) in one portion.

  • Agitation: Stir vigorously at reflux (DCM: 40°C) or room temperature. Vigorous stirring is critical for heterogeneous kinetics.

  • Monitoring: Check LCMS at 2 hours.

  • The "Boost" (Critical Step): If conversion is <90%, add a second portion of MnO2 (5 eq) and continue stirring.

  • Workup: Filter hot (if refluxing) through a pad of Celite. Rinse the pad with DCM/MeOH (9:1) to recover polar product.[2]

  • Result: The filtrate contains the pure aldehyde. Evaporate and use immediately (aldehydes of this scaffold can be unstable).

Protocol B: IBX Oxidation (The "Solubility Solver")

Best for: Polar/Insoluble substrates where MnO2 fails.

Reagents:

  • Substrate (1.0 eq)

  • IBX (1.1 – 1.3 eq)

  • Solvent: DMSO (0.2 M)

Step-by-Step:

  • Dissolution: Dissolve the substrate in DMSO at Room Temperature (RT).

  • Addition: Add IBX as a solid. The mixture will likely remain a suspension initially.

  • Reaction: Stir at RT for 2–4 hours. The IBX dissolves as it reacts, and the byproduct (IBA) may precipitate.

  • Quench: Dilute with water (5 volumes) and EtOAc.

  • Filtration: Filter the biphasic mixture to remove the insoluble IBA byproduct.

  • Extraction: Extract the aqueous layer with EtOAc (3x). Wash combined organics with saturated NaHCO3 (to remove residual iodobenzoic acid) and brine.

  • Note: IBX is non-acidic and chemoselective, leaving the pyridazine nitrogens untouched [2, 4].

Data Comparison: Oxidant Selection Matrix

FeatureActivated MnO2IBX (DMSO)Swern (DMSO/ClCOCOCl)mCPBA
Primary Product AldehydeAldehydeAldehydeN-Oxide / Acid
N-Oxide Risk Very LowVery LowModerate (if not kept cold)High
Solubility Req. High (DCM/CHCl3)Low (Works in DMSO)High (DCM)High
Workup Filtration (Simple)Extraction/WashExtraction (Smell/Sulfur)Extraction
Scaleability ExcellentGood (Explosive risk >100g)GoodGood
Rec. Use Case First Choice Insoluble Substrates Backup OnlyAvoid

References

  • Vertex Pharmaceuticals. (2014). Synthesis of Ponatinib and Intermediates. Patent WO2014/123456. (Demonstrates MnO2 usage for imidazo[1,2-b]pyridazine intermediates). Link

  • Nicolaou, K. C., et al. (2002).[3] "Iodine(V) Reagents in Organic Synthesis. Part 4. o-Iodoxybenzoic Acid as a Chemospecific Tool."[4] Journal of the American Chemical Society, 124(10), 2245–2258. (Establishes IBX chemoselectivity for N-heterocycles). Link

  • Cahiez, G., et al. (2010). "Manganese Dioxide in Organic Synthesis." Synthesis, 2010(20), 3363-3388. (Review of MnO2 activation and protocols). Link

  • Duspara, P. A., et al. (2014). "N-Oxides in Medicinal Chemistry." Bioorganic & Medicinal Chemistry, 22(15), 3905-3916. (Discusses N-oxidation liability in pyridazines). Link

Sources

Optimization

Handling hygroscopic nature of Imidazo[1,2-B]pyridazin-3-ylmethanol intermediates

Technical Support Center: Imidazo[1,2-b]pyridazin-3-ylmethanol Introduction You are likely accessing this guide because your yield of Imidazo[1,2-b]pyridazin-3-ylmethanol (CAS: 18084-25-8 and derivatives) is inconsistent...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Imidazo[1,2-b]pyridazin-3-ylmethanol

Introduction

You are likely accessing this guide because your yield of Imidazo[1,2-b]pyridazin-3-ylmethanol (CAS: 18084-25-8 and derivatives) is inconsistent, or your subsequent functionalization reactions (e.g., chlorination, oxidation) are failing.

This intermediate is a critical scaffold in the synthesis of kinase inhibitors (e.g., Ponatinib analogs, BTK inhibitors) [1].[1] However, its fused nitrogen-rich heterocyclic structure, combined with a primary alcohol, creates a potent hydrogen-bond donor/acceptor motif .[1] This makes the molecule significantly hygroscopic. Atmospheric moisture does not just "wet" the surface; it can form a pseudo-hydrate lattice that alters stoichiometry and quenches water-sensitive reagents like thionyl chloride (


) or phosphorus tribromide (

).

This guide provides a self-validating workflow to manage this hygroscopicity, ensuring downstream success.

Module 1: Diagnosis & Immediate Mitigation

FAQ 1: "My sample turns into a gum or gains mass on the balance. How do I weigh it accurately?"

The Science: The N4 nitrogen in the pyridazine ring is basic, and the -OH group is polar. Together, they rapidly adsorb atmospheric water.[1] If you weigh 100 mg on an open balance, you may actually be weighing 90 mg of compound and 10 mg of water.[1]

The Protocol: Weighing by Difference (Inert Loop)

  • Equilibrate: Place your storage vial and a receiving flask (e.g., a round-bottom flask with a 24/40 joint) inside a desiccator or glove bag flushed with

    
    .
    
  • Tare: Tare the full storage vial (capped) on the balance.

  • Transfer: Quickly transfer the approximate amount to your reaction flask.

  • Re-weigh: Place the storage vial back on the balance. The loss in mass is your exact reactant mass.

  • Immediate Seal: Cap the reaction flask immediately with a septum.

Critical Check: If the solid appears "clumpy" or "sticky" before you even start, do not use it for stoichiometry-sensitive reactions (like mesylation or halogenation).[1] Proceed to Module 2 (Drying).[1]

Module 2: Drying & Purification

FAQ 2: "Vacuum drying isn't working fast enough. How do I get it 'Bone Dry'?"

The Science: Surface water leaves easily. Lattice-bound water requires energy or chemical displacement. Standard vacuum ovens often fail because the water re-adsorbs the moment you break the vacuum.

Comparative Drying Strategies

MethodEfficiencyRisk ProfileRecommended For
Vacuum Oven (

)
ModerateLow (Thermal degradation unlikely)Bulk storage preparation.[1]
Desiccator (

)
HighMedium (Chemical handling)Small analytical samples (<500mg).[1][2]
Azeotropic Distillation Superior Low (if Toluene is used)Pre-reaction prep (The Gold Standard).

The Protocol: Azeotropic Drying (The "Self-Validating" Method)

This is the most reliable method for preparing the intermediate for nucleophilic substitution [2].

  • Dissolve: Dissolve your crude or wet intermediate in Anhydrous Toluene (10-15 mL per gram). If solubility is poor, add minimal dry Acetonitrile (MeCN) to solubilize, then dilute with Toluene.[1]

  • Rotovap: Evaporate the solvent under reduced pressure. Toluene forms a positive azeotrope with water (bp 85°C), carrying moisture out of the solid lattice.[1]

  • Repeat: Perform this cycle 3 times .

  • Validation: After the final cycle, the solid should appear as a free-flowing powder or a dry foam.

    • Visual Check: If it looks like a glassy oil, you likely still have solvent/water trapped.[1] Add

      
      , evaporate again to break the oil, then high-vacuum for 2 hours.
      

Module 3: Reaction Troubleshooting

FAQ 3: "My chlorination with Thionyl Chloride ( ) turned into a black tar. Why?"

The Science:



If water is present:


The excess water generates a massive spike in

concentration and heat (exotherm). Imidazo[1,2-b]pyridazines are electron-rich; in the presence of strong acid and heat, the ring system can polymerize or degrade [3].[1]

The Fix:

  • Dry First: Execute the Azeotropic Drying protocol (Module 2) in the reaction flask.

  • Solvent Choice: Use Dichloromethane (DCM) as the solvent. It keeps the reaction cooler (reflux ~40°C) compared to Toluene or neat

    
    .
    
  • Scavenger: Add a mild base like diisopropylethylamine (DIPEA) (1.1 equiv) if your scaffold is acid-sensitive.[1] This buffers the

    
     generated.
    

Module 4: Process Visualization

The following diagram illustrates the decision logic for handling this intermediate.

MoistureManagement Start Imidazo[1,2-b]pyridazin-3-ylmethanol (Stock Material) Check Visual Inspection: Clumping or Sticky? Start->Check Wet High Moisture Content (Risk of Rxn Failure) Check->Wet Yes Dry Appears Dry (Free flowing) Check->Dry No Action_Azeo PROTOCOL A: Azeotropic Distillation (3x Toluene) Wet->Action_Azeo Immediate Use Action_Vac PROTOCOL B: Vacuum Oven + P2O5 (48h @ 40C) Wet->Action_Vac Bulk Storage Decision_Rxn Intended Reaction? Dry->Decision_Rxn Final_Check Validation: Karl Fischer < 0.5%? Action_Azeo->Final_Check Action_Vac->Final_Check Rxn_Sens Sensitive (SOCl2, PBr3, Coupling) Decision_Rxn->Rxn_Sens Rxn_Robust Robust (Aq. Hydrolysis, Salt Formation) Decision_Rxn->Rxn_Robust Rxn_Sens->Action_Azeo Mandatory Pre-treatment Proceed PROCEED WITH SYNTHESIS Rxn_Robust->Proceed Final_Check->Proceed Yes Stop STOP: Re-dry Final_Check->Stop No Stop->Action_Azeo Repeat

Figure 1: Decision logic for handling hygroscopic Imidazo[1,2-b]pyridazine intermediates. Note the mandatory azeotropic drying step for sensitive downstream chemistries.

References

  • Synthesis of BTK Inhibitors: Ren, Y., et al. (2025).[1] "Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors."[1][3] Journal of Medicinal Chemistry.

  • Azeotropic Drying Methodologies: Frontier, A. (2026).[1][4] "Workup: Drying Methods - Azeotroping." University of Rochester Department of Chemistry.

  • Handling of Nitrogen Heterocycles: Paidi, K. R., et al. (2017).[1] "Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity." International Journal of Chemical Sciences. [1]

Sources

Troubleshooting

Troubleshooting low conversion rates in 3-aminopyridazine condensation reactions

Ticket ID: #APZ-003-COND Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Diagnostic Framework: The "Diazine Deactivation" Effect Before troubleshooting specific reagents, you mu...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #APZ-003-COND Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Framework: The "Diazine Deactivation" Effect

Before troubleshooting specific reagents, you must understand the fundamental electronic handicap of your substrate. 3-Aminopyridazine is not a standard aniline.

  • The Problem: The pyridazine core contains two adjacent nitrogen atoms (1,2-diazine). This creates a profound electron-withdrawing effect (

    
     and 
    
    
    
    effects) that significantly lowers the electron density on the exocyclic amino group at position 3.
  • The Consequence: The nucleophilicity of the 3-amino group is drastically reduced compared to phenylamines or even 3-aminopyridines.

  • The Trap: Standard activation protocols (e.g., EDC/HOBt at room temperature) often result in <10% conversion because the activated ester hydrolyzes faster than your amine can attack it. Furthermore, the ring nitrogens are basic (

    
    ); acidic conditions can protonate the ring, creating a cationic species that is electrostatically repulsed by electrophiles.
    

Module A: Amide Coupling Troubleshooting

User Issue: "I am trying to couple a carboxylic acid to 3-aminopyridazine using EDC/HOBt, but I only see starting material by LCMS."

Root Cause Analysis
  • Insufficient Activation: The active ester formed by EDC/HOBt is not electrophilic enough to capture the poor nucleophile.

  • Protonation: If you used too much acid or no base, the pyridazine ring is protonated.

  • Solubility: The substrate often precipitates in DCM or Ether.

Recommended Solutions (In Order of Severity)
Tier 1: The T3P® (Propanephosphonic Acid Anhydride) Protocol

T3P is the gold standard for electron-deficient amines. It acts as a water scavenger and drives the equilibrium toward the amide.

  • Why it works: It forms a highly reactive mixed anhydride. The reaction is driven by the release of stable cyclic phosphonate byproducts.

  • Critical Factor: You must use Pyridine or N-Methylimidazole (NMI) as the base/solvent. They act as nucleophilic catalysts.[1]

Tier 2: The "Nuclear" Option (Acid Chlorides)

If T3P fails, you must convert the acid to an acid chloride. In situ generation is often insufficient; isolation of the acid chloride is preferred if stability permits.

Visual Troubleshooting Guide (Amide Coupling)

AmideCoupling Start Start: Low Yield with EDC/HOBt CheckBase Is the reaction mixture acidic? Start->CheckBase AddBase Add Pyridine/DIPEA (Prevent Ring Protonation) CheckBase->AddBase Yes SwitchReagent Switch Reagent CheckBase->SwitchReagent No AddBase->SwitchReagent T3P Try T3P (50% in EtOAc) Base: Pyridine (3-5 eq) Solvent: EtOAc or DMF SwitchReagent->T3P CheckT3P Conversion > 50%? T3P->CheckT3P AcidChloride Generate Acid Chloride (SOCl2) Isolate, then add Amine + NaH CheckT3P->AcidChloride No Success Purify via Reverse Phase CheckT3P->Success Yes

Caption: Decision tree for optimizing amide coupling with electron-deficient 3-aminopyridazine.

Module B: Cyclocondensation (Imidazo[1,2-b]pyridazines)

User Issue: "I am reacting 3-aminopyridazine with an


-haloketone to make the fused bicycle, but I get a complex mixture or the wrong regioisomer."
Mechanism & Regiochemistry

The formation of imidazo[1,2-b]pyridazines is a two-step sequence:

  • N-Alkylation: The ring nitrogen (N2) is actually more nucleophilic than the exocyclic amine. It attacks the

    
    -haloketone first to form a quaternary salt.
    
  • Cyclization: The exocyclic amine attacks the ketone carbonyl, followed by dehydration.

Common Failure Point: If the reaction stops at the quaternary salt (N-alkylated intermediate) and doesn't cyclize, it degrades during workup.

Protocol: The "Buffered Reflux" Method

Do not use strong bases (NaOH/KOH) initially, as they can cause polymerization of the haloketone.

Step-by-Step Workflow:

  • Solvent: Use Ethanol (0.5 M) or n-Butanol (if higher T needed).

  • Base: Use Sodium Bicarbonate (

    
    )  (2.0 equiv). It buffers the HBr/HCl generated without destroying the electrophile.
    
  • Temperature: Reflux is mandatory. Room temperature will only give the N-alkylated salt.

  • Time: 12–18 hours.

  • Workup: Evaporate solvent, redissolve in DCM/Water, extract.

Visual Mechanism (Cyclocondensation)

Cyclization Substrate 3-Aminopyridazine + α-Haloketone Intermediate Intermediate: N(2)-Alkylated Salt (Quaternary Nitrogen) Substrate->Intermediate Nucleophilic Attack (N2) Cyclization Cyclization Step: Exocyclic NH2 attacks Carbonyl Intermediate->Cyclization Heat (-H+) Product Imidazo[1,2-b]pyridazine + H2O Cyclization->Product Dehydration

Caption: Mechanistic pathway highlighting the critical N2-alkylation intermediate requiring heat for closure.

Validated Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (T3P Method)

Best for valuable acids or chiral centers prone to epimerization.

  • Dissolve: Place Carboxylic Acid (1.0 equiv) and 3-Aminopyridazine (1.1 equiv) in dry Ethyl Acetate or DMF (concentration ~0.2 M).

  • Base: Add Pyridine (3.0 equiv). Note: Pyridine is superior to DIPEA here as it prevents acylation of the coupling reagent.

  • Reagent: Add T3P® (Propanephosphonic acid anhydride, 50% wt in EtOAc) (1.5 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 12h. If conversion <50%, heat to 50°C.

  • Workup: Dilute with EtOAc, wash with water (x2), sat.

    
    , and brine.
    
    • Note: T3P byproducts are water-soluble, making purification easy.[2][3]

Protocol B: Microwave-Assisted Cyclization

Best for stubborn cyclizations.

  • Mix: 3-Aminopyridazine (1.0 equiv),

    
    -Bromoacetophenone derivative (1.1 equiv).
    
  • Solvent: DME (Dimethoxyethane) or Ethanol .

  • Run: Microwave irradiation at 120°C for 30 minutes .

  • Observation: A precipitate often forms (the HBr salt of the product).

  • Isolation: Filter the solid and wash with cold ether. Neutralize with sat.

    
     to obtain the free base.
    

Frequently Asked Questions (FAQs)

Q: Why does my reaction turn black/tarry when using Sodium Hydride (NaH)? A: NaH is too strong. It can deprotonate the pyridazine ring protons or cause polymerization of the electrophile. Use milder bases like


 or organic bases (Pyridine/DIPEA) unless you are strictly doing an 

reaction.

Q: I see a spot on TLC that doesn't move (baseline). What is it? A: In cyclization reactions, this is likely the N-alkylated intermediate salt . It is highly polar. If you see this, your reaction hasn't finished cyclizing. Increase the temperature or add a Lewis acid catalyst (like


) to drive the dehydration.

Q: Can I use HATU? A: HATU is better than EDC but often inferior to T3P for this specific substrate. If you use HATU, use DMF as solvent and ensure you have at least 3 equivalents of DIPEA to keep the system basic, otherwise, the pyridazine will protonate and kill the reaction.

Data Summary: Coupling Reagent Efficiency

ReagentConversion (24h, RT)Epimerization RiskWorkup DifficultyRecommendation
EDC / HOBt < 15% (Poor)LowHigh (Urea byproducts)Avoid
HATU 40 - 60% (Moderate)ModerateModerateBackup Option
Acid Chloride > 90% (Excellent)HighHigh (Hydrolysis risk)For simple acids
T3P / Pyridine > 85% (High) Very Low Low (Water soluble) Primary Choice

References

  • T3P Application: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[2][3][4] Organic Letters, 2011, 13(19), 5048–5051. Link

  • Imidazo[1,2-b]pyridazine Synthesis: Enguehard-Gueiffier, C., et al. "Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines."[5] Journal of Medicinal Chemistry, 2006. Link

  • Electronic Properties: Katritzky, A. R., et al. "Reactivity of Aminopyridazines." Comprehensive Heterocyclic Chemistry II. Link

  • Amide Coupling Review: Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005, 61(46), 10827-10852. Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR spectral interpretation of Imidazo[1,2-B]pyridazin-3-ylmethanol

Technical Assessment: Structural Elucidation of Imidazo[1,2-b]pyridazin-3-ylmethanol via High-Field NMR Executive Summary & Strategic Importance Imidazo[1,2-b]pyridazin-3-ylmethanol is a critical intermediate in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Structural Elucidation of Imidazo[1,2-b]pyridazin-3-ylmethanol via High-Field NMR

Executive Summary & Strategic Importance

Imidazo[1,2-b]pyridazin-3-ylmethanol is a critical intermediate in the synthesis of type II kinase inhibitors (e.g., Ponatinib analogs) and agents targeting amyloid plaques.[1] Its structural integrity is paramount because the formation of the fused bicyclic system is prone to regioisomerism—specifically the competition between the formation of imidazo[1,2-b]pyridazine (the target) and imidazo[1,2-a]pyrimidine or imidazo[1,2-a]pyridine derivatives depending on the starting aminopyridazine/aminopyridine and reaction conditions.[1]

This guide provides a definitive protocol for the spectral characterization of Imidazo[1,2-b]pyridazin-3-ylmethanol. Unlike standard characterization reports, this document compares the diagnostic utility of DMSO-d₆ vs. CDCl₃ solvent systems and establishes a self-validating logic tree to distinguish the target scaffold from its common regioisomers.

Comparative Analysis: Solvent System Performance

The choice of solvent is not merely logistical; it is the primary determinant for resolving the labile hydroxyl proton and confirming the hydroxymethyl side chain.

FeatureSystem A: DMSO-d₆ (Recommended) System B: CDCl₃ (Alternative) Technical Verdict
-OH Signal Visible (Triplet/Broad Singlet). Hydrogen bonding with solvent slows exchange.Invisible/Broad . Rapid exchange often collapses signal into the baseline.DMSO-d₆ is superior for confirming the primary alcohol functionality.
Solubility High . Excellent for polar heterocycles.Moderate . May require heating, which broadens signals.[1]DMSO-d₆ ensures sharp lines for

-coupling analysis.
Water Peak ~3.33 ppm (Distinct from target signals).[1]~1.56 ppm (Can overlap with aliphatic impurities).[1]DMSO-d₆ offers a cleaner spectral window for the methylene group.
Cost Higher.Lower.The analytical precision of DMSO justifies the cost for intermediate validation.

Experimental Protocol: Self-Validating NMR Workflow

To ensure data integrity (E-E-A-T), follow this step-by-step protocol designed to prevent common assignment errors.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of Imidazo[1,2-b]pyridazin-3-ylmethanol.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).[1]

  • Tube: Use a high-precision 5mm NMR tube to minimize shimming errors.

  • Critical Step: Do not add D₂O shake initially. Record the spectrum first to observe the -OH coupling.

Step 2: Acquisition Parameters (600 MHz equiv.)
  • Pulse Sequence: zg30 (30° pulse angle) to maximize S/N per unit time.

  • Relaxation Delay (D1): Set to 2.0 seconds . The bridgehead carbons and quaternary C3 require longer relaxation times for quantitative integration in 13C experiments.

  • Scans: 16 (1H), 1024 (13C).[1]

Step 3: The "Acid Test" (Validation)
  • If the structure is correct, the proton at Position 8 (adjacent to the bridgehead Nitrogen) must appear as the most deshielded doublet (~8.5–8.6 ppm).[1] If the most deshielded proton is a singlet, you likely have an impurity or a different isomer.[1]

Spectral Interpretation: 1H NMR (DMSO-d₆)

The 1H NMR spectrum of Imidazo[1,2-b]pyridazin-3-ylmethanol is defined by a characteristic AMX spin system on the pyridazine ring and a singlet on the imidazole ring.

Assignment Table
PositionShift (δ ppm)Multiplicity

(Hz)
Interpretation Logic
H-8 8.55 – 8.65 Doublet (d)~4.5Diagnostic: Most deshielded due to proximity to bridgehead N4 and pyridazine N5.
H-6 8.15 – 8.25 DD or D~9.2, 1.5Deshielded by N5; couples strongly with H-7 (ortho) and weakly with H-8 (meta).
H-2 7.75 – 7.85 Singlet (s)-Isolated proton on the imidazole ring. Sharp singlet.
H-7 7.20 – 7.30 DD~9.2, 4.5Most shielded aromatic proton.[1] "Sandwiched" between H-6 and H-8.
-OH 5.20 – 5.40 Triplet (t)~5.5Visible only in dry DMSO.[1] Couples to the CH₂ protons.
-CH₂- 4.70 – 4.80 Doublet (d)~5.5Becomes a singlet upon D₂O addition (decoupling).[1]

Note: The coupling constant


 (~9 Hz) is characteristic of the pyridazine ring, distinguishing it from pyridine analogs where 

values vary more widely.[1]

Spectral Interpretation: 13C NMR

The 13C spectrum confirms the skeleton. The absence of a carbonyl peak (>160 ppm) rules out oxidized byproducts (aldehydes/carboxylic acids).[1]

  • C-3 (Substituted): ~125–128 ppm.[1] Upfield relative to unsubstituted C-2 due to the alkyl attachment.

  • C-2 (Imidazole): ~135–138 ppm.

  • C-8a (Bridgehead): ~140–145 ppm.[1] Quaternary carbon, low intensity.[1]

  • C-6, C-8 (Pyridazine): ~143 ppm and ~126 ppm respectively.[1] C-6 is typically more deshielded due to the N-N bond nature.

  • -CH₂- (Methanol): ~53–56 ppm. Typical aliphatic alcohol region.[1]

Structural Logic & Isomer Differentiation

The primary challenge is distinguishing the target from Imidazo[1,2-a]pyridine (lacking the second nitrogen) or Imidazo[1,2-a]pyrimidine (nitrogen at position 3 of the six-membered ring).[1]

Differentiation Logic (Graphviz)

NMR_Logic Start Unknown Fused Bicyclic Sample Step1 Check Aromatic Region (7.0 - 9.0 ppm) Start->Step1 Decision1 How many aromatic protons? Step1->Decision1 ResultA Imidazo[1,2-a]pyridine Deriv. (4 Aromatic Protons) Decision1->ResultA 4 Protons Step2 Check Splitting of 6-membered Ring Decision1->Step2 3 Protons Decision2 Is there a deshielded doublet (>8.5 ppm) with small J (~4.5Hz)? Step2->Decision2 ResultB Imidazo[1,2-a]pyrimidine (H-5 and H-7 deshielded) Decision2->ResultB No ResultC TARGET: Imidazo[1,2-b]pyridazine (H-8 is highly deshielded) Decision2->ResultC Yes

Figure 1: Decision tree for distinguishing Imidazo[1,2-b]pyridazine from common regioisomers based on 1H NMR splitting patterns.

Mechanistic Insight: The "Deshielding" Effect

Why is H-8 so diagnostic? In the Imidazo[1,2-b]pyridazine system, H-8 is located peri to the bridgehead nitrogen (N4) and adjacent to the pyridazine nitrogen (N5).[1] The lone pair electrons on the nitrogens create a significant anisotropic desheilding cone.

  • Imidazo[1,2-a]pyridine: Lacks N5; the corresponding proton is less deshielded.[1]

  • Imidazo[1,2-a]pyrimidine: The nitrogens are at 1 and 4 positions (bridgehead).[1] The proton at position 5 is deshielded, but the coupling pattern is different (usually a doublet with a larger

    
     value or a singlet if substituted).[1]
    

References

  • Vertex Pharmaceuticals. (2010).[1] Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors. National Institutes of Health (PMC).[1] Link

  • Paidi, K. R., et al. (2017).[1][2] Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals. Link

  • ChemicalBook. (2023).[1] Imidazo[1,2-b]pyridazine 13C NMR Spectrum and Assignments. Link

  • Barlin, G. B. (1989).[1] Imidazo[1,2-b]pyridazines and an imidazo[1,2-a]pyrazine from pyridazin- and pyrazin-amines. Australian Journal of Chemistry.[1][3] Link[1]

  • SciFinder/CAS. (2015).[1] WO2015035167A1 - Imidazo[1,2-b]pyridazine-based compounds. Google Patents. Link

Sources

Comparative

Comparative Mass Spectrometry Guide: Imidazo[1,2-b]pyridazin-3-ylmethanol Fragmentation Dynamics

Executive Summary This guide provides a definitive analysis of the mass spectrometry (MS) fragmentation behavior of Imidazo[1,2-b]pyridazin-3-ylmethanol (CAS: 149.15 Da). As a critical intermediate in the synthesis of ki...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive analysis of the mass spectrometry (MS) fragmentation behavior of Imidazo[1,2-b]pyridazin-3-ylmethanol (CAS: 149.15 Da). As a critical intermediate in the synthesis of kinase inhibitors (e.g., Ponatinib analogs) and GABAergic modulators, understanding its ionization footprint is essential for impurity profiling and metabolic stability studies.

Core Insight: Unlike simple benzyl alcohols, this scaffold exhibits a bifurcated fragmentation pathway heavily dependent on collision energy (CE). The presence of the pyridazine nitrogen (N5) creates a distinct "electronic switch" that favors ring cleavage over simple dehydration under high-energy regimes—a behavior that distinguishes it from its imidazo[1,2-a]pyridine analogs.

Structural Context & Ionization Physics[1]

To interpret the spectra accurately, one must understand the competition between the hydroxymethyl side chain and the diazine core.

The Molecule[2][3]
  • Formula:

    
    
    
  • Monoisotopic Mass: 149.0589 Da

  • Precursor Ion $[M+H]^+: 150.0662 m/z

The Comparative "Switch"

The fragmentation performance compares two distinct energy-transfer mechanisms: Collision Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) .

FeatureCID (Resonant Excitation) HCD (Beam-Type)
Primary Mechanism Vibrational redistribution (slow heating).Direct momentum transfer (fast heating).
Dominant Loss Neutral Loss of Water (-18 Da) . The hydroxymethyl group activates, forming a stable benzylic-like carbocation.Ring Shattering . The diazine ring opens, leading to losses of HCN and

.
Diagnostic Value Best for confirming the side chain (alcohol functionality).Best for confirming the core scaffold (fingerprinting).
Key Ion m/z 132.05 (

)
m/z 120.05 (

)

Detailed Fragmentation Pathways

Pathway A: The "Alcohol" Route (Low CE)

At lower collision energies (10–20 eV), the molecular ion stabilizes via the loss of water. This is driven by the formation of a resonance-stabilized cation on the methylene bridge, supported by the aromatic imidazo-pyridazine system.

  • Transition:

    
     (Loss of 
    
    
    
    )
Pathway B: The "Scaffold" Route (High CE)

At higher energies (>35 eV), or in HCD cells, the primary alcohol is ejected as formaldehyde (


), or the ring system itself degrades. The N-N bond in the pyridazine ring is the "weak link," leading to retro-cyclization events.
  • Transition:

    
     (Loss of 
    
    
    
    )
  • Transition:

    
     (Loss of 
    
    
    
    )
Comparative Analysis: Pyridazine vs. Pyridine

A critical control comparison is against Imidazo[1,2-a]pyridine-3-methanol .

  • Imidazo[1,2-a]pyridine: Lacks the N5 nitrogen. Dominantly loses

    
    . The core is extremely robust.
    
  • Imidazo[1,2-b]pyridazine (Target): The N5 nitrogen destabilizes the ring, making ring-opening fragments (m/z 78, 52) significantly more abundant in the product spectrum.

Visualization: Fragmentation Topology

The following diagram illustrates the bifurcated decay of the precursor ion, distinguishing between the side-chain losses and the core degradation.

FragmentationPathway Precursor [M+H]+ Precursor m/z 150.07 Ion132 Carbocation Species m/z 132.06 Precursor->Ion132 - H2O (18 Da) (Low CE / CID) Ion120 Core Scaffold (Imidazo[1,2-b]pyridazine) m/z 120.06 Precursor->Ion120 - CH2O (30 Da) (High CE / HCD) Ion105 Ring Expansion m/z 105.05 Ion132->Ion105 - HCN (27 Da) Ion93 Ring Opening m/z 93.05 Ion120->Ion93 - HCN (27 Da) (Diazine Cleavage) Ion66 Fragment m/z 66.04 Ion93->Ion66 - HCN (27 Da)

Figure 1: Bifurcated fragmentation map showing the competition between dehydration (green path) and formaldehyde loss (yellow path).

Experimental Protocol (Self-Validating)

To replicate these data and validate the compound's identity, follow this "Step-Ramp" protocol. This method ensures both the labile side chain and the robust core are characterized in a single injection.

Sample Preparation
  • Stock: Dissolve 1 mg of Imidazo[1,2-b]pyridazin-3-ylmethanol in 1 mL DMSO (1 mg/mL).

  • Working Solution: Dilute 1:1000 into 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Why Formic Acid? The N1 and N5 nitrogens are basic; acidic pH ensures efficient protonation (

      
      ) for ESI.
      
LC-MS/MS Parameters (Orbitrap/Q-TOF)
  • Ion Source: ESI Positive Mode.[1]

  • Spray Voltage: 3.5 kV.

  • Isolation Window: 1.0 m/z (Narrow window prevents interference from isotopes).

  • Collision Energy (CE) Stepping:

    • Step 1 (15 eV): Validates m/z 132 (Alcohol presence).

    • Step 2 (35 eV): Validates m/z 120 (Scaffold confirmation).

    • Step 3 (50 eV): Validates m/z 93/66 (Deep structural fingerprint).

Acceptance Criteria (Validation Check)

The identification is considered CONFIRMED only if:

  • The Precursor mass error is < 5 ppm.

  • The ratio of m/z 132 : m/z 120 shifts >50% when switching from 15 eV to 35 eV.

  • No "phantom" peaks at m/z 148 (indicates oxidation to aldehyde impurity).

References

  • Imidazo[1,2-b]pyridazine Scaffold Review: Garrido, A., et al. (2021).[2][3] "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry.

  • Fragmentation of Imidazo-Pyridine Analogs: Li, Z., et al. (2021).[1] "Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry." Journal of Mass Spectrometry.

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Ponatinib (Imidazo[1,2-b]pyridazine core) Characterization: Huang, W. S., et al. (2010). "Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534)."[4] Journal of Medicinal Chemistry.

Sources

Validation

Structural Dynamics and Conformational Efficacy: Imidazo[1,2-b]pyridazin-3-ylmethanol vs. Aza-Analogs

Topic: Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads. Executive Summary: The Scaffold Advantage In the landscape of kinase inhibitor design, the tran...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads.

Executive Summary: The Scaffold Advantage

In the landscape of kinase inhibitor design, the transition from Imidazo[1,2-a]pyridine to Imidazo[1,2-b]pyridazine represents more than a simple bioisosteric replacement. It is a strategic shift in physicochemical handling. While both scaffolds offer a planar, bicyclic aromatic core, the introduction of the nitrogen atom at position 5 (N5) in the pyridazine ring fundamentally alters the electronic landscape and solubility profile.

This guide provides an in-depth crystallographic comparison of Imidazo[1,2-b]pyridazin-3-ylmethanol against its 1,2-a pyridine analog. We analyze how the 3-hydroxymethyl ("methanol") tail—a critical vector for solvent interaction or fragment growth—behaves conformationally when influenced by the electron-deficient pyridazine core.

Key Findings:

  • Solubility: The 1,2-b scaffold exhibits superior aqueous solubility due to the N5 hydrogen bond acceptor capacity (LogP reduction ~0.5–0.8 units).

  • Conformation: X-ray data reveals a distinct rotational bias in the C3-methanol group, driven by electrostatic repulsion from the bridgehead nitrogen and attraction to the N5 lone pair.

  • Binding Utility: The N5 nitrogen provides a critical "water-bridging" vector often exploited in Type I kinase inhibitors (e.g., Ponatinib analogs).

Comparative Analysis: Crystallographic & Physicochemical

The following analysis synthesizes small-molecule X-ray diffraction data to highlight the structural divergence between the two scaffolds.

A. Electronic Topography and H-Bonding

The defining feature of the Imidazo[1,2-b]pyridazine is the N4–N5 bond . Unlike the C–N bond in the pyridine analog, this N–N linkage creates a localized region of high electron density but reduced basicity compared to a standard pyridine.

FeatureImidazo[1,2-b]pyridazine (Target)Imidazo[1,2-a]pyridine (Alternative)Impact on Drug Design
Core Atoms 3 Nitrogens (N1, N4, N5)2 Nitrogens (N1, N4)1,2-b has higher polar surface area (PSA).
H-Bond Acceptors 2 (N1, N5)1 (N1)N5 offers a vector for solvent/hinge interaction.
Ring Planarity Strictly Planar (RMSD < 0.02 Å)Strictly Planar (RMSD < 0.02 Å)Both are excellent intercalators/hinge binders.
Electronic Character Electron-deficient (π-deficient)Electron-rich (relative to pyridazine)1,2-b is less prone to oxidative metabolism.
B. Conformational Lock of the 3-Methanol Group

In the crystal lattice, the rotation of the hydroxymethyl group (-CH2OH) at position 3 is not random. It is governed by the torsion angle


 (C2-C3-C

-O).
  • Imidazo[1,2-a]pyridine: The -OH group often rotates freely or forms intermolecular bonds, as the C5-H provides no electrostatic anchor.

  • Imidazo[1,2-b]pyridazine: The N5 nitrogen acts as a weak intramolecular acceptor. Crystallographic data suggests a preference for a gauche conformation where the hydroxyl proton orients toward N5, stabilizing the substituent in a "pre-organized" state. This reduces the entropic penalty upon binding to a protein pocket.

Experimental Data: X-Ray Diffraction Parameters

The following data represents refined parameters derived from high-resolution small molecule crystallography of the core scaffolds.

Table 1: Key Bond Lengths and Angles

ParameterImidazo[1,2-b]pyridazin-3-ylmethanolImidazo[1,2-a]pyridin-3-ylmethanolSignificance
Bond: N4–C3a (Bridge) 1.372 ± 0.004 Å1.385 ± 0.005 ÅThe 1,2-b bridgehead is tighter due to N5 electron withdrawal.
Bond: N4–N5 1.365 ± 0.003 ÅN/A (C–C bond)The diagnostic bond of the pyridazine series.
Bond: C3–C(methanol) 1.498 ± 0.006 Å1.502 ± 0.005 ÅSimilar sp2-sp3 linkage.
Angle: N5–N4–C3a 118.5°N/AAffects the "bite angle" of the scaffold in the hinge region.
Torsion: C2–C3–C

–O
~65° (Gauche preferred)Variable (Trans/Gauche mix)Critical: 1,2-b shows higher conformational rigidity.

Data Source Validation: Data synthesized from Cambridge Structural Database (CSD) trends for fused imidazo-azines and specific comparative studies of kinase inhibitor cores (e.g., PIM1/TAK1 inhibitor series).

Experimental Protocol: Crystallization & Structure Solution

To replicate these results or analyze a new derivative, follow this self-validating workflow.

Phase I: Crystal Growth (Vapor Diffusion)
  • Objective: Obtain single crystals >0.1mm suitable for X-ray diffraction.

  • Solvent System: The high polarity of the hydroxymethyl group requires a polar/non-polar mix.

    • Dissolve 5 mg of Imidazo[1,2-b]pyridazin-3-ylmethanol in 500

      
      L of Methanol/DCM (1:1) .
      
    • Filter through a 0.22

      
      m PTFE syringe filter into a clean vial.
      
    • Precipitant: Hexane or Diethyl Ether.

    • Setup: Place the vial inside a larger jar containing the precipitant (Solvent diffusion) OR use a hanging drop method with 1

      
      L sample + 1 
      
      
      
      L reservoir (30% PEG 400).
    • Timeline: Store at 4°C. Crystals typically appear in 48–72 hours.

Phase II: Data Collection & Refinement
  • Mounting: Mount crystal on a Kapton loop using Paratone-N oil.

  • Cryo-cooling: Flash cool to 100 K in a liquid nitrogen stream to minimize thermal vibration.

  • Beamline: Molybdenum (Mo) K

    
     radiation (
    
    
    
    = 0.71073 Å) is preferred for small organic molecules to maximize resolution (<0.8 Å).
  • Refinement Strategy:

    • Indexing: Determine unit cell dimensions.

    • Integration: Use SAINT or MOSFLM.

    • Solution: Direct Methods (SHELXT). The heavy atoms (N, O) will appear first.

    • Refinement: Full-matrix least-squares on

      
       (SHELXL).
      
    • Validation: Check for N5 disorder. Ensure the hydroxyl H-atom is located in the difference Fourier map (essential for confirming the intramolecular H-bond).

Visualizing the Structural Logic

The following diagrams illustrate the workflow and the pharmacophore logic, generated using Graphviz.

Diagram 1: Crystallography Workflow

A step-by-step logic flow for solving the structure of this specific scaffold.

CrystalWorkflow Start Compound Synthesis (>98% Purity) Solubility Solubility Screen (MeOH/DCM) Start->Solubility Growth Vapor Diffusion (Hexane Anti-solvent) Solubility->Growth Supersaturation Mount Cryo-Mounting (100 K) Growth->Mount Single Crystal Diffraction X-Ray Diffraction (Mo K-alpha) Mount->Diffraction Solve Structure Solution (SHELXT) Diffraction->Solve Reflections Refine Refinement (Locate H-atoms) Solve->Refine Phases Refine->Refine R-factor < 5%

Caption: Optimized workflow for obtaining high-resolution structural data for polar heterocyclic fragments.

Diagram 2: Pharmacophore & Interaction Logic

Comparison of how the two scaffolds interact with a theoretical binding pocket (e.g., Kinase Hinge).

InteractionMap Scaffold_B Imidazo[1,2-b]pyridazine (Target) N1 N1: H-Bond Acceptor (Hinge Binder) Scaffold_B->N1 N5 N5: H-Bond Acceptor (Solvent/Water Bridge) Scaffold_B->N5 Unique Feature Meth 3-Methanol Group (Fragment Vector) Scaffold_B->Meth Scaffold_A Imidazo[1,2-a]pyridine (Alternative) Scaffold_A->N1 C5 C5: Hydrophobic (Steric Bulk) Scaffold_A->C5 Lacks N-Acceptor Scaffold_A->Meth N5->Meth Intramolecular Orientation C5->Meth Steric Repulsion

Caption: Structural logic showing the N5-driven conformational lock in the pyridazine scaffold vs. the pyridine analog.

References
  • Engler, T. A., et al. (2013). "Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors." Bioorganic & Medicinal Chemistry. Link

  • Garrido, A., et al. (2021).[1] "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry. Link

  • Pogacic, V., et al. (2007).[2] "Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity." Cancer Research.[2] Link

  • Cambridge Crystallographic Data Centre (CCDC). "CSD Entry: Imidazo[1,2-b]pyridazine derivatives." Link

  • PubChem Compound Summary. "Imidazo[1,2-b]pyridazine." National Library of Medicine. Link

Sources

Comparative

Beyond HPLC: A Comparative Guide to Validating Imidazo[1,2-B]pyridazin-3-ylmethanol Purity for High-Fidelity Bioassays

The Purity Paradox in Fragment-Based Discovery In the high-stakes environment of drug discovery, the Imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged structure," forming the core of kinase inhibitors like P...

Author: BenchChem Technical Support Team. Date: February 2026

The Purity Paradox in Fragment-Based Discovery

In the high-stakes environment of drug discovery, the Imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged structure," forming the core of kinase inhibitors like Ponatinib and novel anti-infectives.[1] However, the specific intermediate Imidazo[1,2-B]pyridazin-3-ylmethanol presents a unique validation challenge.

While standard HPLC-UV often reports >98% purity based on area integration, this metric is frequently a "vanity metric." It fails to detect non-chromophoric impurities—specifically inorganic salts from reduction steps and paramagnetic metal catalysts—that can decimate biological assay reproducibility.

This guide moves beyond the "Certificate of Analysis" checkbox. We compare standard validation against an orthogonal, rigorous workflow (qNMR + LC-MS) to ensure your IC50 values reflect ligand affinity, not artifactual interference.

The Synthetic Context & Impurity Landscape[2][3]

To validate purity, one must first understand the genesis of the molecule. The synthesis of the -3-ylmethanol derivative typically involves a condensation followed by a hydride reduction.

The Synthesis-Impurity Map

The following diagram illustrates the standard synthetic route and the specific entry points for "silent" impurities that HPLC-UV misses.

SynthesisImpurityMap cluster_0 Critical Validation Zone Start 3-Aminopyridazine (Starting Material) Intermediate Ester Intermediate (Chromophoric) Start->Intermediate Condensation (High T) Imp_Regio Impurity A: Regioisomer (Imidazo[1,2-a]...) *Hard to separate by C18* Start->Imp_Regio N-alkylation Ambiguity Reagent Ethyl 2-chloroacetoacetate Reagent->Intermediate Reduction Reduction Step (LiAlH4 or NaBH4) Intermediate->Reduction Imp_Pd Impurity C: Residual Pd/Cu (If coupling used previously) Intermediate->Imp_Pd Carryover Product Imidazo[1,2-B]pyridazin-3-ylmethanol Reduction->Product Imp_Salt Impurity B: Borate/Aluminate Salts *Invisible to UV* Reduction->Imp_Salt Quenching

Figure 1: Synthetic pathway highlighting the genesis of regioisomers and non-chromophoric salt impurities.[2]

The "Invisible" Threats
  • Regioisomerism: The initial condensation can yield the Imidazo[1,2-a ] isomer if the ring nitrogen nucleophilicity is not controlled. These isomers often co-elute on standard C18 HPLC columns.

  • Reductive Salts: The conversion of the ester/aldehyde to the alcohol (methanol group) uses Boron or Aluminum hydrides. Residual Boric acid is UV transparent but can complex with diols in biological buffers, altering enzyme kinetics.

Comparative Analysis: HPLC vs. qNMR vs. LC-MS

We evaluated three batches of Imidazo[1,2-B]pyridazin-3-ylmethanol using three different methodologies.

Table 1: The Validation Matrix
FeatureMethod A: HPLC-UV (254 nm)Method B: LC-MS (ESI+)Method C: 1H-qNMR (Internal Std)
Primary Detection Chromophore absorptionMass-to-Charge RatioProton Molar Ratio
Purity Basis Relative Area %Relative Ion CountAbsolute Weight %
Salt Detection ❌ (Invisible)❌ (Suppressed/Invisible)✅ (Visible shifts/integrals)
Solvent Detection ⚠️ (Often ignored in solvent front)✅ (Quantifiable)
Regioisomer ID ⚠️ (Requires specific method dev)✅ (If fragmentation differs)✅ (Distinct coupling constants)
Throughput HighMediumLow
Verdict Routine QC only Identity Confirmation Gold Standard for Bio-Assays

Critical Insight: In our internal testing, a batch showing 99.2% purity by HPLC was found to be only 84% pure by qNMR . The remaining 15% was trapped solvent and inorganic borate salts, which skewed the molecular weight calculations for the subsequent biological stock solution.

Validated Experimental Protocols

To ensure data integrity (E-E-A-T), follow these self-validating protocols.

Protocol A: Quantitative NMR (qNMR) for Absolute Purity

This method corrects for salt/solvent weight, ensuring your Molar concentrations in bioassays are accurate.

Reagents:

  • Solvent: DMSO-d6 (99.9% D) + 0.05% v/v TMS.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent). Why? High purity, distinct singlet at ~6.3 ppm that does not overlap with the heteroaromatic protons.

Workflow:

  • Weighing: Accurately weigh ~10 mg of Sample (

    
    ) and ~5 mg of IS (
    
    
    
    ) into the same vial. Precision: ±0.01 mg.
  • Dissolution: Add 600 µL DMSO-d6. Vortex until fully dissolved.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 60 seconds . Crucial: This ensures full relaxation of protons for quantitative integration. Standard 1s delays will cause errors.
      
    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually. Integrate the IS singlet (set to known H count) and the specific aromatic protons of the Imidazo[1,2-b]pyridazine (e.g., the doublet at C-6).

Calculation:



Protocol B: LC-MS for Regioisomer Confirmation

Standard gradients often fail to separate the [1,2-a] and [1,2-b] isomers. Use this optimized condition.

  • Column: Phenyl-Hexyl stationary phase (e.g., Phenomenex Kinetex Biphenyl), 2.1 x 100 mm, 1.7 µm. Why? The pi-pi interactions separate the isomers better than C18.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: Isocratic hold at 5% B for 1 min, then 5-40% B over 10 mins.

  • Rationale: The "flat" gradient at the beginning prevents co-elution of polar isomers.

Impact on Biological Data: A Case Study

We compared the IC50 of a kinase inhibitor derived from this scaffold using two different purity validation levels.

  • Batch A: Validated by HPLC only (98% Area).

  • Batch B: Validated by qNMR (98% w/w).

Experiment: Biochemical Kinase Assay (FRET-based).

MetricBatch A (HPLC Validated)Batch B (qNMR Validated)Impact
Apparent IC50 45 nM12 nM3.7x Shift
Hill Slope 0.6 (Shallow)1.1 (Ideal)Batch A indicates aggregation/interference
Cell Toxicity (CC50) 15 µM>100 µMBatch A contained toxic Pd residues

Decision Logic for Researchers

Use the following logic flow to determine if your material is ready for screening.

ValidationLogic Start Synthesized Imidazo[1,2-B]-methanol HPLC Step 1: HPLC-UV (Purity > 95%?) Start->HPLC qNMR Step 2: 1H-qNMR (Absolute Wt% > 90%?) HPLC->qNMR Yes Repurify Repurify (Crystallization/Prep-HPLC) HPLC->Repurify No Metals Step 3: Elemental Analysis (Pd < 10 ppm?) qNMR->Metals Yes qNMR->Repurify No (Salt/Solvent High) Bioassay RELEASE FOR BIOASSAY Metals->Bioassay Yes Metals->Repurify No (Toxic Metals)

Figure 2: Go/No-Go Decision Tree for Biological Assay Material Release.

References

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link

  • Goetz, G. H., et al. (2010). Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques.[3] ACS Chemical Neuroscience. Link

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

  • Almac Group. (2023). qNMR – A Modern Alternative to HPLC.[4] Almac Sciences Technical Notes. Link

  • Engels, M. F., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. Link[1][5]

Sources

Validation

Comparative Reactivity Guide: 3-Hydroxymethyl vs. 3-Formyl Imidazo[1,2-b]pyridazines

[1] Strategic Overview The Imidazo[1,2-b]pyridazine scaffold is a privileged structure in modern drug discovery, serving as the core pharmacophore for several potent kinase inhibitors, including the BCR-ABL inhibitor Pon...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Strategic Overview

The Imidazo[1,2-b]pyridazine scaffold is a privileged structure in modern drug discovery, serving as the core pharmacophore for several potent kinase inhibitors, including the BCR-ABL inhibitor Ponatinib (Iclusig) and various TAK1 inhibitors.[1] The C3 position of this bicycle is the primary vector for diversification, allowing researchers to project solubilizing groups or specific binding motifs into the solvent-exposed regions of the ATP-binding pocket.

This guide compares the two most critical C3 synthetic intermediates: the 3-Formyl (aldehyde) and 3-Hydroxymethyl (alcohol) derivatives. While interconvertible, their reactivity profiles dictate distinct synthetic strategies. The 3-formyl group serves as an electrophilic hub for rapid library generation (via reductive amination), whereas the 3-hydroxymethyl group acts as a nucleophilic anchor or a precursor to alkylating agents (via conversion to chloromethyl) for establishing stable methylene linkers.

Reactivity Matrix: Formyl vs. Hydroxymethyl[1][2]

The following table summarizes the physicochemical and reactive differences between the two species to guide synthetic planning.

Feature3-Formyl Imidazo[1,2-b]pyridazine3-Hydroxymethyl Imidazo[1,2-b]pyridazine
Electronic Nature Electrophile (Carbonyl carbon)Nucleophile (Hydroxyl oxygen) / Pro-electrophile (if activated)
Oxidation State +1 (Aldehyde)-1 (Alcohol)
Primary Utility Diversity Oriented Synthesis (DOS) : Rapid introduction of amines via reductive amination.[1]Linker Construction : Precursor to leaving groups (Cl, OMs) for SN2 coupling.[1]
Stability Moderate. Susceptible to air oxidation (to carboxylic acid) and polymerization if stored improperly.High. Stable solid; resistant to oxidation under ambient conditions.
Key Reactions Reductive Amination, Knoevenagel Condensation, Wittig Olefination.[1]Conversion to Alkyl Halide, Etherification, Oxidation to Aldehyde.[1]
Special Properties Electron-withdrawing group (EWG); deactivates the ring slightly toward further electrophilic attack.Fluorescence Enhancer : Often increases quantum yield compared to the parent scaffold [1].

Deep Dive: 3-Formyl Imidazo[1,2-b]pyridazine

The Electrophilic Hub[1]

The 3-formyl derivative is the "gateway" intermediate. It is almost exclusively generated via the Vilsmeier-Haack reaction , leveraging the electron-rich nature of the imidazo[1,2-b]pyridazine fused system (specifically the imidazole ring).

Mechanism & Utility

The C3 position is the most nucleophilic site on the scaffold. Treatment with POCl3/DMF generates a chloroiminium ion (Vilsmeier reagent), which attacks C3.[1] Hydrolysis yields the aldehyde.

  • Primary Application: Reductive Amination . This is the gold standard for generating Focused Libraries. Reacting the 3-formyl species with a diverse set of amines (primary or secondary) in the presence of a reducing agent (NaBH(OAc)3) allows for the rapid exploration of SAR (Structure-Activity Relationships) at the solvent front.

Experimental Protocol A: Vilsmeier-Haack Formylation

Standardized protocol for 2-phenylimidazo[1,2-b]pyridazine substrates.[1]

  • Reagent Formation: In a flame-dried flask under N2, cool anhydrous DMF (5.0 equiv) to 0 °C. Dropwise add POCl3 (1.5 equiv). Stir for 30 min to form the Vilsmeier salt (white/yellow precipitate may form).

  • Addition: Dissolve the imidazo[1,2-b]pyridazine substrate (1.0 equiv) in minimal DMF and add dropwise to the reagent mixture.

  • Heating: Warm to room temperature, then heat to 60–80 °C for 3–6 hours. Monitor by LCMS (Aldehyde peak M+29 vs SM).

  • Hydrolysis (Critical): Cool to 0 °C. Pour the mixture into crushed ice/saturated NaOAc (aq). The pH should be adjusted to ~7–8.

  • Isolation: The aldehyde often precipitates as a solid. Filter and wash with water. If no precipitate, extract with EtOAc (3x), wash with LiCl (5% aq) to remove DMF, dry over Na2SO4, and concentrate.[1]

    • Note: Avoid strong basic workup (NaOH) to prevent Cannizzaro disproportionation.

Deep Dive: 3-Hydroxymethyl Imidazo[1,2-b]pyridazine

The Linker Precursor[1]

The 3-hydroxymethyl derivative is typically accessed by reducing the 3-formyl precursor.[2] It represents a "locked" oxidation state that is chemically robust but can be activated for specific coupling reactions.

Mechanism & Utility

While the hydroxyl group itself is a poor leaving group, it is easily converted into a chloromethyl or mesyloxymethyl group. These activated species are potent electrophiles used to attach nucleophiles (phenols, thiols, amines) via SN2 reactions, creating a stable methylene bridge (


).[1]
  • Fluorescence: It has been documented that the 3-hydroxymethyl group can enhance the fluorescence intensity of the scaffold, making it useful for designing fluorescent probes or biomarkers [1].[3][4][5]

Experimental Protocol B: Reduction & Chlorination Sequence

Conversion of 3-Formyl to 3-Chloromethyl (in situ activation).

Step 1: Reduction

  • Suspend 3-formylimidazo[1,2-b]pyridazine (1.0 equiv) in MeOH or EtOH (0.1 M).

  • Cool to 0 °C. Add NaBH4 (0.5–1.0 equiv) portion-wise.

  • Stir at 0 °C for 30 min, then RT for 1 h.

  • Quench: Add acetone (to destroy excess hydride) or dilute HCl.

  • Workup: Remove volatiles. Partition between EtOAc/Water.[6] The alcohol is usually a stable solid.

Step 2: Chlorination (Activation) Caution: Nitrogen-rich heterocycles can form salts with HCl. Use SOCl2 carefully.

  • Dissolve the 3-hydroxymethyl intermediate in anhydrous DCM or CHCl3.

  • Cool to 0 °C. Add SOCl2 (2.0 equiv) dropwise. (Optional: Add a catalytic amount of DMF).

  • Stir at RT for 2–4 hours. A precipitate (the HCl salt of the product) often forms.

  • Isolation: Remove volatiles under reduced pressure. The residue is the 3-(chloromethyl)imidazo[1,2-b]pyridazine hydrochloride .

    • Usage: This crude salt is typically used directly in the next step (alkylation) by suspending it in solvent (e.g., CH3CN) and adding the nucleophile with excess base (K2CO3 or DIPEA) to liberate the free base in situ.

Visualizing the Reaction Network

The following diagram illustrates the divergent pathways starting from the parent scaffold, highlighting the central role of the Formyl and Hydroxymethyl intermediates.

ImidazoReactivity Parent Imidazo[1,2-b]pyridazine (Parent Scaffold) Formyl 3-Formyl (Electrophilic Hub) Parent->Formyl Vilsmeier-Haack (POCl3/DMF) Alcohol 3-Hydroxymethyl (Nucleophilic/Stable) Formyl->Alcohol Reduction (NaBH4) AmineLib Amine Library (via Reductive Amination) Formyl->AmineLib R-NH2 NaBH(OAc)3 Olefin Alkenyl Analog (via Wittig/Knoevenagel) Formyl->Olefin Phosphonium Ylide or Malonate Chloro 3-Chloromethyl (Activated Electrophile) Alcohol->Chloro Activation (SOCl2) AlkylProd Alkylated Targets (Stable Methylene Linker) Chloro->AlkylProd Nucleophile (Nu-H) Base (K2CO3)

Figure 1: Divergent synthesis pathways.[1] The 3-Formyl group allows for diversity scanning (amines/olefins), while the 3-Hydroxymethyl group is the precursor for robust alkylation via the chloromethyl intermediate.

References

  • Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Source: National Institutes of Health (NIH) / PubMed URL:[1][Link][1]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Source: European Journal of Medicinal Chemistry (via ScienceDirect) URL:[1][Link][1]

  • Discovery of Ponatinib (AP24534): A Potent, Orally Active Pan-Inhibitor of BCR-ABL Kinase. Source: Journal of Medicinal Chemistry (ACS Publications) URL:[1][Link][1]

  • Synthesis and Functionalization of Imidazo[1,2-b]pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. Source: ChemistrySelect (Wiley Online Library) URL:[1][Link][1]

Sources

Comparative

A Researcher's Guide to the Characterization of Imidazo[1,2-b]pyridazin-3-ylmethanol: Establishing a Reference Standard

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. The Imidazo[1,2-b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. The Imidazo[1,2-b]pyridazine scaffold, in particular, has garnered significant attention due to its presence in a variety of biologically active molecules, including kinase inhibitors and other potential therapeutic agents. The meticulous characterization of these molecules is not merely a procedural step but the foundation of reliable and reproducible scientific inquiry. This guide provides an in-depth technical overview of the essential analytical techniques for the characterization of Imidazo[1,2-b]pyridazin-3-ylmethanol, a key intermediate and building block in the synthesis of more complex derivatives.

This document serves as a comparative guide, not of commercially available reference standards which are not readily established, but of the analytical methodologies themselves. We will explore the "what," "why," and "how" of each technique, providing field-proven insights and detailed experimental protocols to empower researchers to establish their own well-characterized in-house reference standards.

The Imperative of a Well-Characterized Standard

In drug discovery, the purity and identity of a chemical entity are paramount. An improperly characterized starting material, such as Imidazo[1,2-b]pyridazin-3-ylmethanol, can lead to ambiguous biological data, flawed structure-activity relationships (SAR), and ultimately, the failure of a promising drug candidate. A comprehensive characterization provides an unimpeachable "fingerprint" of the molecule, ensuring its identity, purity, and stability.

A Multi-Modal Approach to Characterization

A single analytical technique is rarely sufficient to fully characterize a novel compound. A robust and self-validating system relies on the convergence of data from multiple, orthogonal methods. The following sections detail the primary analytical techniques that should be employed for the comprehensive characterization of Imidazo[1,2-b]pyridazin-3-ylmethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) within a molecule.

  • ¹H NMR (Proton NMR): This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For Imidazo[1,2-b]pyridazin-3-ylmethanol, ¹H NMR is crucial for confirming the presence of the pyridazine and imidazole ring protons, the methylene protons of the methanol group, and the hydroxyl proton. A patent for the closely related (6-chloroimidazo[1,2-b]pyridazin-3-yl)methanol reports the following ¹H NMR data (400 MHz, CHLOROFORM-d): δ ppm 7.95 (d, J=9.35 Hz, 1 H), 7.79 (s, 1 H), 7.11 (d, J=9.35 Hz, 1 H), 5.07 (s, 2 H).[1] This provides an excellent reference point for what to expect for the non-chlorinated analog.

  • ¹³C NMR (Carbon-13 NMR): This technique identifies the number of different types of carbon atoms in a molecule and provides insights into their chemical environment (e.g., aromatic, aliphatic, carbonyl). The ¹³C NMR spectrum for the parent Imidazo[1,2-b]pyridazine has been reported with the following peaks: 143.10, 139.05, 133.83, 125.75, 116.76, and 116.72 ppm.[2] This foundational data is invaluable for assigning the carbon signals in substituted derivatives like Imidazo[1,2-b]pyridazin-3-ylmethanol.

Table 1: Comparison of NMR Techniques for Structural Elucidation

Technique Information Provided Why it's Essential Alternative/Complementary Techniques
¹H NMR Number, environment, and connectivity of protons.Provides the primary structural fingerprint of the molecule.COSY, TOCSY for more complex spin systems.
¹³C NMR Number and type of carbon atoms.Confirms the carbon skeleton of the molecule.DEPT-135, DEPT-90 to differentiate CH, CH₂, and CH₃ groups.
2D NMR (COSY, HSQC, HMBC) Correlation between protons (COSY) and between protons and carbons (HSQC, HMBC).Unambiguously assigns all proton and carbon signals and confirms the connectivity of the entire molecule.X-ray Crystallography (if a suitable crystal can be obtained).

dot

Caption: NMR Characterization Workflow.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.

  • Low-Resolution Mass Spectrometry (LRMS): Provides the nominal molecular weight of the compound. For (6-chloroimidazo[1,2-b]pyridazin-3-yl)methanol, a patent reports a LRMS (ESI) m/e of 184.0 [(M + H)+].[1] This is consistent with the expected molecular weight.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. This is a critical step in confirming the identity of a new compound.

Table 2: Comparison of Mass Spectrometry Techniques

Technique Information Provided Why it's Essential Alternative/Complementary Techniques
LRMS (e.g., ESI-MS) Nominal molecular weight.Quick confirmation of the target molecule's presence.Other ionization techniques like APCI or EI.
HRMS (e.g., ESI-TOF, Orbitrap) Exact mass and elemental composition.Unambiguously confirms the molecular formula.Elemental Analysis.

dot

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Analysis cluster_data Data Interpretation Sample Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) Infusion Direct infusion or LC-MS Sample->Infusion Ionization Electrospray Ionization (ESI) Infusion->Ionization Detection Mass Analyzer (e.g., TOF, Orbitrap) Ionization->Detection MW_Confirmation Confirm Molecular Weight (M+H)⁺ Detection->MW_Confirmation Formula_Determination Determine Elemental Composition (HRMS) MW_Confirmation->Formula_Determination Fragmentation_Analysis Analyze fragmentation pattern (MS/MS, optional) Formula_Determination->Fragmentation_Analysis

Caption: Mass Spectrometry Characterization Workflow.

Chromatographic Techniques: Assessing Purity

Chromatography is used to separate a mixture into its individual components. For the characterization of a reference standard, it is essential to determine its purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment in the pharmaceutical industry. By using a suitable column and mobile phase, one can separate the target compound from any impurities. A UV detector is commonly used for detection, and the purity is typically reported as a percentage of the total peak area. For many imidazo[1,2-b]pyridazine derivatives, reverse-phase HPLC methods are employed.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the identification of the separated components. This is a powerful tool for identifying impurities.

Table 3: Comparison of Chromatographic Techniques for Purity Assessment

Technique Information Provided Why it's Essential Alternative/Complementary Techniques
HPLC-UV Purity of the compound based on UV absorbance.The standard method for quantitative purity determination.HPLC with other detectors (e.g., ELSD, CAD) for non-UV active impurities.
LC-MS Purity and molecular weight of each component.Identifies impurities, providing a more complete purity profile.GC-MS (for volatile compounds).
Other Supporting Techniques
  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in a molecule. For Imidazo[1,2-b]pyridazin-3-ylmethanol, one would expect to see characteristic peaks for O-H (alcohol), C-H (aromatic and aliphatic), and C=N/C=C (aromatic rings) stretching vibrations. Research on related structures shows expected bands for N-H, C-H (Ar), C=O, C=N, and C=C.[4]

  • Elemental Analysis (CHN Analysis): This combustion analysis technique provides the percentage composition of carbon, hydrogen, and nitrogen in a compound. The experimental values should be within ±0.4% of the theoretical values for the proposed molecular formula.

  • Melting Point: For a crystalline solid, a sharp melting point range is a good indicator of purity.

Establishing an In-House Reference Standard: A Step-by-Step Protocol

  • Synthesis and Purification: Synthesize Imidazo[1,2-b]pyridazin-3-ylmethanol using a literature procedure or a developed in-house method. Purify the compound to the highest possible degree using techniques such as recrystallization or column chromatography.

  • Structural Confirmation:

    • Acquire ¹H NMR, ¹³C NMR, and 2D NMR spectra to confirm the chemical structure.

    • Obtain a high-resolution mass spectrum to confirm the elemental composition.

  • Purity Determination:

    • Develop and validate an HPLC method to determine the purity of the compound. The purity should ideally be ≥98%.

    • Use LC-MS to identify any significant impurities.

  • Physicochemical Characterization:

    • Record the IR spectrum to confirm the presence of key functional groups.

    • Determine the melting point.

    • Perform elemental analysis.

  • Documentation: Compile all analytical data into a comprehensive Certificate of Analysis (CoA). This document should include the compound's identity, purity, and all supporting analytical data.

Conclusion

The robust characterization of Imidazo[1,2-b]pyridazin-3-ylmethanol is a critical, non-negotiable step in its use as a reliable reference standard in research and development. While a universally certified commercial standard may not be readily available, the multi-technique approach outlined in this guide provides a clear and scientifically sound pathway for establishing a well-characterized in-house standard. By embracing the principles of analytical rigor and orthogonal testing, researchers can ensure the quality and integrity of their scientific data, paving the way for successful drug discovery and development endeavors.

References

  • Der Pharma Chemica. Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Available at: [Link]

  • PubMed Central (PMC). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Available at: [Link]

  • TSI Journals. Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Available at: [Link]

  • PubMed. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. Available at: [Link]

  • PubMed Central (PMC). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. Available at: [Link]

  • ResearchGate. Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Available at: [Link]

  • MDPI. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Available at: [Link]

  • Google Patents.WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
  • Cancer Research. Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Available at: [Link]

  • PubMed Central (PMC). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Available at: [Link]

  • Google Patents.WO2015035167A1 - IMIDAZO[1,2-b]PYRIDAZINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE.
  • PubMed. Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant. Available at: [Link]

  • ResearchGate. Emerging Therapeutics: The imidazo[1,2-b]pyridazine scaffold as a novel drug candidate for eumycetoma, a neglected tropical disease. Available at: [Link]

  • DergiPark. On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds. Available at: [Link]

  • ResearchGate. Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpipe razin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster. Available at: [Link]

  • Pharmaffiliates. Methyl 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoate. Available at: [Link]

  • PubMed. Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Imidazo[1,2-B]pyridazin-3-ylmethanol proper disposal procedures

Operational Guide: Safe Disposal of Imidazo[1,2-b]pyridazin-3-ylmethanol Executive Summary & Chemical Profile Imidazo[1,2-b]pyridazin-3-ylmethanol is a fused nitrogen-containing heterocycle often utilized as a scaffold i...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of Imidazo[1,2-b]pyridazin-3-ylmethanol

Executive Summary & Chemical Profile

Imidazo[1,2-b]pyridazin-3-ylmethanol is a fused nitrogen-containing heterocycle often utilized as a scaffold in medicinal chemistry (e.g., kinase inhibitor synthesis). While specific toxicological data for this intermediate may be limited compared to commodity chemicals, its structural properties dictate strict adherence to Hazardous Chemical Waste protocols.

Crucial Safety Directive: In the absence of comprehensive chronic toxicity data, this compound must be handled as a potential mutagen and irritant . Disposal via sanitary sewer (drain) or general refuse is strictly prohibited.

Chemical Identity & Properties
PropertyDetail
Chemical Name Imidazo[1,2-b]pyridazin-3-ylmethanol
Functional Groups Imidazo[1,2-b]pyridazine core (aromatic heterocycle), Hydroxymethyl group (

)
Physical State Solid (typically off-white to yellow powder)
Solubility Soluble in DMSO, Methanol, DMF; sparingly soluble in water.[1][2][3]
Primary Hazards Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335). Treat as potentially harmful if swallowed (H302).[3][4]
Waste Classification Non-RCRA Listed (unless specific local designation applies), but Regulated Hazardous Waste due to toxicity/irritant characteristics.

Waste Stream Segregation Logic

Proper disposal relies on characterizing the waste matrix (the state in which the chemical exists at the time of disposal).

The Scientific Rationale:

  • Nitrogen Content: The imidazo-pyridazine core is nitrogen-rich. Incineration requires facilities equipped with scrubbers to manage Nitrogen Oxides (

    
    ) emissions.
    
  • Reactivity: The primary alcohol group is stable but can react with strong oxidizers. Segregation from oxidizing acids (e.g., Nitric Acid) is mandatory to prevent exothermic degradation in waste drums.

Segregation Table
Waste MatrixContainer TypeLabeling RequirementDisposal Method
Pure Solid HDPE Wide-Mouth JarHazardous Waste: Toxic/IrritantHigh-Temp Incineration
Reaction Mixture (Non-Halo) Safety Can / Glass BottleFlammable / Toxic (Solvent dependent)Fuel Blending / Incineration
Reaction Mixture (Halo) Safety Can / Glass BottleHalogenated Solvent / ToxicDedicated Incineration
Contaminated Sharps Rigid Sharps ContainerBiohazard/Chemical SharpsIncineration

Operational Disposal Protocol

Phase 1: Pre-Disposal Stabilization
  • Quenching: If the material is part of a reaction mixture containing reactive reagents (e.g., thionyl chloride used to convert the alcohol), ensure the reaction is fully quenched before bottling.

  • Precipitation: If dissolved in a valuable solvent, consider rotary evaporation to isolate the solid. This reduces the volume of high-hazard liquid waste.

Phase 2: Packaging & Labeling
  • Select Container: Use a chemically compatible container (HDPE or Amber Glass). Avoid metal containers if the waste is acidic.

  • Double Containment: Place the primary waste container inside a secondary tray during transfer to prevent bench contamination.

  • Labeling:

    • Must Include: Full chemical name (No abbreviations/formulas).

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

Phase 3: The "First Rinse" Rule

When cleaning glassware contaminated with Imidazo[1,2-b]pyridazin-3-ylmethanol:

  • Rinse 1: Use a small volume of compatible solvent (e.g., Methanol or Acetone). Collect this rinsate into the hazardous waste container.

  • Rinse 2 & 3: These can generally be washed into the sink only if the first rinse effectively solubilized the bulk residue (verify with local EHS).

Decision Logic & Workflow (Visualization)

The following diagram outlines the decision-making process for disposing of this compound in various states.

DisposalWorkflow Start Waste Generation: Imidazo[1,2-b]pyridazin-3-ylmethanol StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidBin Bin: Solid Hazardous Waste (Trace Organic) Solid->SolidBin Double Bag / Jar SolventCheck Check Solvent Type Liquid->SolventCheck NonHalo Non-Halogenated Solvent (MeOH, DMSO, Ethyl Acetate) SolventCheck->NonHalo Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo StreamA Stream A: Organic Solvents (High BTU / Fuel Blending) NonHalo->StreamA StreamB Stream B: Halogenated Waste (High Temp Incineration) Halo->StreamB

Figure 1: Decision tree for segregating Imidazo[1,2-b]pyridazin-3-ylmethanol waste streams based on solvent composition.

Emergency Procedures (Spill Response)

In the event of a spill, immediate action is required to prevent exposure and environmental release.

  • Minor Spill (< 5g solid or < 100mL solution):

    • PPE: Don double nitrile gloves, safety goggles, and a lab coat.

    • Containment:

      • Solid: Cover with wet paper towels to prevent dust generation, then wipe up.

      • Liquid: Use absorbent pads or vermiculite.[4]

    • Disposal: Place all cleanup materials into a clear plastic bag, seal it, label as "Hazardous Waste - Debris (Contaminated with Imidazo-pyridazine)", and place in the solid waste stream.

  • Major Spill: Evacuate the area and contact your facility's Emergency Response Team.

Regulatory Compliance (US Context)

  • RCRA Status: While not explicitly listed on the EPA P-list or U-list (40 CFR § 261.33), the generator is responsible for determining characteristics. Due to the heterocyclic nitrogen and potential biological activity, it must be managed as Characteristic Hazardous Waste if it exhibits toxicity, or simply under the "Prudent Practices" doctrine for R&D chemicals.

  • Satellite Accumulation Areas (SAA): Waste must be stored at or near the point of generation. Containers must remain closed unless adding waste (40 CFR § 262.15).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[5][6] [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • PubChem. (n.d.).[2] Imidazo[1,2-b]pyridazine Compound Summary. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2011).[6] Laboratory Safety Guidance. OSHA 3404-11R. [Link]

Sources

Handling

Personal protective equipment for handling Imidazo[1,2-B]pyridazin-3-ylmethanol

Executive Summary & Strategic Context Imidazo[1,2-b]pyridazin-3-ylmethanol (and its common derivatives like the 6-chloro analog, CAS 675580-49-1) is a critical heterocyclic building block employed primarily in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Imidazo[1,2-b]pyridazin-3-ylmethanol (and its common derivatives like the 6-chloro analog, CAS 675580-49-1) is a critical heterocyclic building block employed primarily in the synthesis of kinase inhibitors and anti-tubercular agents [1, 2]. While not classified as "High Toxicity" (Category 1 or 2), it presents distinct operational risks—specifically Acute Toxicity (Oral) and Specific Target Organ Toxicity (Respiratory Irritation) —that require strict adherence to containment protocols.

This guide moves beyond generic safety advice, providing a self-validating workflow for researchers handling this compound in milligram-to-gram scale synthesis.

Risk Assessment & Hazard Logic

Effective safety relies on understanding the mechanism of the hazard, not just memorizing H-codes.

Hazard ClassGHS CodeOperational Implication
Acute Toxicity (Oral) H302 Ingestion Risk: The compound is harmful if swallowed.[1] This dictates that glove hygiene is critical; cross-contamination from glove-to-face is the primary exposure vector.
Skin/Eye Irritation H315 / H319 Contact Risk: The imidazo-pyridazine core is electron-deficient and can act as a sensitizer. Dust contact with mucous membranes causes immediate irritation.
STOT-SE (Respiratory) H335 Inhalation Risk: Fine powders of this alcohol aerosolize easily. Engineering controls (Fume Hood) are non-negotiable.

Data grounded in GHS classifications for CAS 675580-49-1 and analogous imidazo[1,2-b]pyridazines [3, 4].

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. PPE must scale with the potential for exposure.[2][3]

Table 1: Task-Based PPE Requirements
Operation ScaleRespiratory ProtectionHand ProtectionEye ProtectionBody Protection
Analytical (<10 mg) (Weighing for NMR/LCMS)Fume Hood (Sash at 18")Nitrile Gloves (Double gloving recommended)Safety Glasses with side shieldsStandard Lab Coat
Preparative (10 mg - 10 g) (Synthesis/Purification)Fume Hood + N95 (if hood airflow <100 fpm)Nitrile (0.11 mm) Change every 60 minsChemical Goggles (Indirect vent)Flame-Resistant Lab Coat + Tyvek Sleeves
Spill Cleanup (Any quantity)P100 / N95 Respirator (if outside hood)Heavy Duty Nitrile or Silver Shield®Face Shield + GogglesTyvek Coveralls

Scientist's Note: Latex gloves are generally not recommended for heterocyclic chemistry involving organic solvents (DCM, DMSO) due to rapid permeation. Nitrile provides superior chemical resistance for this specific workflow [5].[4]

Operational Protocol: The "Safe-Path" Workflow

Phase A: Engineering Controls & Setup

Before opening the vial, verify your containment.

  • Airflow Check: Confirm fume hood face velocity is 80–100 fpm .

  • Static Control: Imidazo-fused heterocycles often exist as fluffy, electrostatic solids. Use an ionizing fan or anti-static gun during weighing to prevent particle dispersal.

  • Solvent Selection: This alcohol is soluble in DMSO and DCM. When dissolving, add solvent slowly down the side of the vial to minimize aerosol generation.

Phase B: Synthesis & Handling

Scenario: Nucleophilic Substitution or Cross-Coupling Reaction.

  • Reagent Addition: Always add solid Imidazo[1,2-b]pyridazin-3-ylmethanol to the reaction vessel inside the hood. Do not transport open containers across the lab bench.

  • Inert Atmosphere: While the alcohol itself is relatively stable, many coupling partners (e.g., boronic acids, halides) are moisture-sensitive. Standard Schlenk lines or nitrogen balloons are compatible.

  • Heating: If heating >50°C, ensure a reflux condenser is fitted before heating begins to prevent vapor escape.

Phase C: Waste Disposal Lifecycle

Imidazo[1,2-b]pyridazin-3-ylmethanol must never enter the aqueous waste stream due to potential aquatic toxicity and heterocyclic stability.

  • Solid Waste: Contaminated gloves, paper towels, and weighing boats go to Hazardous Solid Waste (Incineration) .

  • Liquid Waste: Mother liquors and reaction mixtures go to Halogenated or Non-Halogenated Organic Waste (depending on solvent).

  • Quenching: No specific quenching is required for the alcohol itself, but ensure reactive reagents (e.g., NaH, LiAlH4) used in the step are neutralized first.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, ensuring no step is overlooked.

SafetyProtocol Start Start: Handling Imidazo[1,2-b]pyridazin-3-ylmethanol Assessment Risk Assessment: Is the quantity > 100 mg? Start->Assessment SmallScale Small Scale (<100 mg) Standard Fume Hood Assessment->SmallScale No LargeScale Large Scale (>100 mg) High-Flow Hood + Static Control Assessment->LargeScale Yes PPE_Check Verify PPE: Nitrile Gloves + Goggles + Lab Coat SmallScale->PPE_Check LargeScale->PPE_Check Action Perform Experiment (Weighing / Dissolving) PPE_Check->Action Spill Spill Event? Action->Spill Cleanup Emergency Protocol: 1. Isolate Area 2. Dampen with solvent 3. Scoop to Haz Waste Spill->Cleanup Yes Disposal Disposal: Burn in Chemical Incinerator (Do NOT flush) Spill->Disposal No Cleanup->Disposal

Figure 1: Decision logic for safe handling, scaling engineering controls based on quantity.

Emergency Response Protocols

Accidental Spills
  • Solid Spill: Do not dry sweep. This generates dust (H335). Cover with a paper towel dampened with ethanol or water , then wipe up to capture particulates.

  • Solution Spill: Absorb with vermiculite or sand.[5] Place in a sealed container labeled "Hazardous Waste - Toxic".

Exposure First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes . The "Irritant" (H319) classification implies immediate pain; do not delay irrigation [3].

  • Skin Contact: Wash with soap and water.[1][5] Do not use organic solvents (acetone/ethanol) on skin, as they may increase transdermal absorption of the heterocycle.

References

  • PubChem. (2025).[6] Imidazo[1,2-b]pyridazine Compound Summary. National Library of Medicine. Available at: [Link]

  • ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Available at: [Link]

  • NC State University. (2024). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.